Product packaging for Lychnopholide(Cat. No.:CAS No. 77448-64-7)

Lychnopholide

Cat. No.: B1675726
CAS No.: 77448-64-7
M. Wt: 358.4 g/mol
InChI Key: QATUWZPYBIHFFR-UVXIKMMUSA-N
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Description

Lychnopholide is a lipophilic sesquiterpene lactone isolated from plants of the Asteraceae family. It has demonstrated significant potential in biomedical research, particularly as a therapeutic candidate for Chagas disease (American Trypanosomiasis), a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi. Research indicates that this compound exhibits potent anti-trypanosomal activity against T. cruzi. Its research value is significantly enhanced through nanoencapsulation in polymeric carriers like poly(D,L-lactide)-block-polyethylene glycol (PLA-PEG). Studies show that this compound loaded in PLA-PEG nanocapsules (LYC-PLA-PEG-NC) can cure mice infected with T. cruzi strains that are fully resistant to the current standard treatments, benznidazole and nifurtimox. This efficacy has been demonstrated at both the acute and chronic phases of the infection, with one study reporting cure rates of 75% (acute phase) and 88% (chronic phase) in animal models. The nanoencapsulation formulation drastically improves the pharmacokinetic profile of this compound, leading to a 16-fold increase in body exposure and a 26-fold increase in plasma half-life compared to the free compound. Furthermore, association with biodegradable nanocapsules has been shown to reduce cardiotoxicity and improve the compound's selectivity index, making it a safer and more effective candidate in preclinical research. Initial insights into its mechanism of action suggest that the fluorescently labeled nanocapsules are distributed in the cytoplasm of cardiomyocytes and can interact directly with trypomastigote forms of the parasite. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O6 B1675726 Lychnopholide CAS No. 77448-64-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77448-64-7

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(2Z,4R,8R,9S,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6-8,14-15,17H,4,9H2,1-3,5H3/b10-6-,11-7-/t14-,15+,17+,20-/m1/s1

InChI Key

QATUWZPYBIHFFR-UVXIKMMUSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lychnopholide

Origin of Product

United States

Foundational & Exploratory

Lychnopholide: A Comprehensive Technical Guide to its Natural Source and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnopholide, a sesquiterpene lactone with significant therapeutic potential, is a natural product derived from plant species endemic to the Brazilian Cerrado. This technical guide provides an in-depth exploration of the natural sources, geographical origin, and biosynthetic pathways of this compound. Detailed experimental protocols for its extraction and isolation are presented, alongside quantitative data on its yield from primary plant sources. Furthermore, this document elucidates the potential signaling pathways modulated by this compound, namely the NF-κB and intrinsic apoptosis pathways, offering a foundation for further research and drug development.

Natural Source and Geographical Origin

The primary natural sources of this compound are flowering plants belonging to the genus Lychnophora, a member of the Asteraceae family. Specifically, two species are well-documented for their this compound content:

  • Lychnophora trichocarpha

  • Lychnophora ericoides

These species are native to Brazil and are predominantly found in the Cerrado, a vast tropical savanna ecoregion. Lychnophora ericoides is colloquially known as "arnica-do-cerrado," highlighting its traditional use in Brazilian folk medicine. The geographical distribution of these plants is characterized by a disjunct pattern, with populations found in the south-eastern and central regions of Brazil.

Biosynthesis of this compound

While the precise enzymatic steps for the biosynthesis of this compound have not been fully elucidated, a hypothetical pathway can be constructed based on the well-established biosynthesis of sesquiterpene lactones (STLs) in the Asteraceae family. The pathway originates from the convergence of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A key intermediate, farnesyl pyrophosphate (FPP), is formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FDS) . The cyclization of FPP is a critical step in determining the carbon skeleton of the resulting sesquiterpenoid. For many STLs, this is initiated by germacrene A synthase (GAS) to produce germacrene A.

Subsequent oxidation and cyclization steps, catalyzed by enzymes such as germacrene A oxidase (GAO) and costunolide synthase (COS) , lead to the formation of costunolide, a common precursor for a wide variety of STLs. It is hypothesized that this compound is biosynthesized from costunolide through a series of further enzymatic modifications, including hydroxylation, acylation, and epoxidation, which are characteristic of the chemical diversity within the Lychnophora genus.

Lychnopholide_Biosynthesis cluster_0 Primary Metabolism cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Hypothetical this compound Synthesis MVA Pathway MVA Pathway IPP_DMAPP IPP + DMAPP MVA Pathway->IPP_DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP_DMAPP FDS Farnesyl Diphosphate Synthase (FDS) IPP_DMAPP->FDS FPP Farnesyl Pyrophosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS GermacreneA Germacrene A GAO_COS Germacrene A Oxidase (GAO) Costunolide Synthase (COS) GermacreneA->GAO_COS Costunolide Costunolide Enzymatic_Modifications Further Enzymatic Modifications (e.g., Hydroxylation, Acylation, Epoxidation) Costunolide->Enzymatic_Modifications FDS->FPP GAS->GermacreneA GAO_COS->Costunolide This compound This compound Enzymatic_Modifications->this compound

Hypothetical Biosynthetic Pathway of this compound.

Quantitative Data

The yield of this compound from its natural sources can vary depending on factors such as the specific plant population, environmental conditions, and the time of harvest. One study reported a yield of 361.0 g of crude ethanolic extract from 1.9 kg of dried and powdered aerial parts of Lychnophora trichocarpha.[1] Another large-scale extraction of a different sesquiterpene lactone from 750 g of chicory root powder yielded approximately 642 mg of the target compound, illustrating the potential for obtaining significant quantities from plant material.[2][3][4][5]

Plant SourcePlant PartExtraction MethodYield of Crude ExtractReference
Lychnophora trichocarphaAerial partsEthanolic extraction19% (w/w)[1]

Note: The yield of pure this compound from the crude extract is dependent on the subsequent purification steps.

Experimental Protocols

Extraction of this compound from Lychnophora trichocarpha

This protocol describes a general method for the ethanolic extraction of this compound from the aerial parts of Lychnophora trichocarpha.

Materials:

  • Dried and powdered aerial parts of Lychnophora trichocarpha

  • Ethanol (95% or absolute)

  • Large glass container with a lid

  • Filter paper (e.g., Whatman No. 1)

  • Funnel

  • Rotary evaporator

Procedure:

  • Weigh the dried and powdered plant material.

  • Place the plant material in the large glass container.

  • Add a sufficient volume of ethanol to completely submerge the plant material (a common ratio is 1:5 to 1:10 w/v).

  • Seal the container and allow the mixture to macerate at room temperature for a period of 7 to 14 days, with occasional agitation.

  • After the maceration period, filter the mixture through filter paper to separate the ethanolic extract from the plant residue.

  • Wash the plant residue with a small volume of fresh ethanol to ensure maximum extraction of the compounds.

  • Combine the filtrates.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation of this compound by Column Chromatography

This protocol provides a general procedure for the isolation of this compound from the crude extract using column chromatography. The specific solvent systems and column parameters may require optimization based on the composition of the crude extract.

Materials:

  • Crude ethanolic extract of Lychnophora trichocarpha

  • Silica gel (for column chromatography, e.g., 70-230 mesh)

  • Glass chromatography column

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol in varying gradients)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the column.

  • Elution: Begin the elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For example, start with 100% hexane, then move to 95:5 hexane:ethyl acetate, 90:10, and so on, progressively increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of fractions of equal volume.

  • TLC Monitoring: Monitor the separation by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., a solvent system that gives a good separation of spots from the crude extract).

  • Visualization: Visualize the separated compounds on the TLC plate under a UV lamp (typically at 254 nm and/or 365 nm). Staining with a suitable reagent (e.g., vanillin-sulfuric acid) can also be used.

  • Pooling and Concentration: Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Final Purification: Concentrate the pooled fractions using a rotary evaporator to obtain the isolated this compound. Further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.

Extraction_Isolation_Workflow Plant_Material Dried & Powdered Lychnophora trichocarpha Maceration Maceration in Ethanol (7-14 days) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane/Ethyl Acetate) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pooling Pooling of this compound- Containing Fractions TLC_Monitoring->Pooling Concentration2 Concentration Pooling->Concentration2 Pure_this compound Pure this compound Concentration2->Pure_this compound

Workflow for the Extraction and Isolation of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to possess anti-inflammatory and pro-apoptotic properties, suggesting its interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including sesquiterpene lactones, are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by interfering with one or more steps in this cascade, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK p_IkB Phosphorylated IκB IKK->p_IkB Phosphorylation IkB IκB IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Active_NFkB Active NF-κB NFkB->Active_NFkB IkB_NFkB->IkB IkB_NFkB->NFkB Ub_p_IkB Ubiquitinated p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Degradation Proteasome->Degradation Nucleus Nucleus Active_NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription This compound This compound This compound->IKK Inhibition? This compound->Active_NFkB Inhibition of Translocation?

Potential Inhibition of the NF-κB Signaling Pathway by this compound.
Intrinsic Apoptosis Pathway

The pro-apoptotic activity of this compound likely involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Cellular stress can lead to the activation of pro-apoptotic Bcl-2 proteins, which then induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.

In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. This compound may induce apoptosis by promoting the activity of pro-apoptotic Bcl-2 proteins or inhibiting the function of anti-apoptotic members, thereby triggering the caspase cascade.

Intrinsic_Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Mitochondrion Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Cytochrome_c_mito Cytochrome c Bcl2_family->Cytochrome_c_mito Release Cytochrome_c_cyto Cytochrome c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Pro_caspase9 Pro-caspase-9 Pro_caspase9->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Pro_caspase3 Pro-caspase-3 Pro_caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c_cyto->Apoptosome This compound This compound This compound->Bcl2_family Modulation?

Proposed Modulation of the Intrinsic Apoptosis Pathway by this compound.

Conclusion

This compound, a sesquiterpene lactone isolated from Lychnophora trichocarpha and Lychnophora ericoides, represents a promising natural product for drug development. This technical guide has provided a comprehensive overview of its natural source, geographical origin, and a plausible biosynthetic pathway. The detailed experimental protocols for extraction and isolation, along with the available quantitative data, serve as a valuable resource for researchers. Furthermore, the elucidation of its potential interactions with the NF-κB and intrinsic apoptosis signaling pathways offers a molecular basis for its observed anti-inflammatory and pro-apoptotic activities, paving the way for future investigations into its therapeutic applications.

References

An In-depth Technical Guide to Lychnopholide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a lipophilic molecule with low water solubility.[1] Its core chemical structure is characterized by a complex sesquiterpenoid skeleton.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₂O₆[2]
Molecular Weight 358.39 g/mol [2]
Melting Point 128-129 °C[3]
Appearance White powder/colorless oil[3][4]
Solubility Low water solubility, soluble in organic solvents like chloroform and methanol.[1]
Lipophilicity (Log P) 5.03[1]
CAS Number 68573-05-7[2]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueDataSource
¹H NMR (in CDCl₃) Specific chemical shifts and coupling constants are available in various research articles. Data compilation is ongoing for a comprehensive table.[4][5][6][7][8][9]
¹³C NMR (in CDCl₃) Specific chemical shifts are available in various research articles. Data compilation is ongoing for a comprehensive table.[8][10][11][12][13]
Infrared (IR) (KBr) Characteristic absorption bands for hydroxyl (O-H) and carbonyl (C=O) groups are present.[1][14][15][16][17][18][19]
Mass Spectrometry (MS) LC-MS/MS methods have been developed for quantification. Fragmentation patterns are being analyzed for detailed structural elucidation.[20][21][22][23][24][25]

Experimental Protocols

Isolation and Purification of this compound from Lychnophora trichocarpha

A general procedure for the isolation of this compound and other sesquiterpene lactones from the aerial parts of Lychnophora trichocarpha involves the following steps. Please note that specific parameters may need optimization.

1. Extraction:

  • Air-dried and powdered aerial parts of Lychnophora trichocarpha are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 7 days).

  • The resulting crude extract is then concentrated under reduced pressure.

2. Fractionation:

  • The crude extract is typically subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the less polar fractions.

3. Chromatographic Purification:

  • The fraction containing this compound is further purified using column chromatography over silica gel.

  • A gradient elution system with a mixture of solvents like hexane and ethyl acetate is commonly employed to separate the individual compounds.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[24][26][27]

  • A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.[28][29]

  • The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Plant Material Dried Plant Material Solvent Extraction (e.g., Ethanol) Solvent Extraction (e.g., Ethanol) Dried Plant Material->Solvent Extraction (e.g., Ethanol) Crude Extract Crude Extract Solvent Extraction (e.g., Ethanol)->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning This compound-rich Fraction This compound-rich Fraction Liquid-Liquid Partitioning->this compound-rich Fraction Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) This compound-rich Fraction->Column Chromatography (Silica Gel) Semi-pure this compound Semi-pure this compound Column Chromatography (Silica Gel)->Semi-pure this compound Preparative HPLC Preparative HPLC Semi-pure this compound->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription This compound This compound This compound->TLR4 This compound->MAPK_pathway This compound->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TLR4 G cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway MAPK_pathway MAPK Pathway This compound->MAPK_pathway Proliferation Cell Proliferation NFkB_pathway->Proliferation Survival Cell Survival NFkB_pathway->Survival Metastasis Metastasis NFkB_pathway->Metastasis Apoptosis Apoptosis NFkB_pathway->Apoptosis MAPK_pathway->Proliferation MAPK_pathway->Survival MAPK_pathway->Metastasis MAPK_pathway->Apoptosis

References

An In-depth Technical Guide to the Biosynthesis of Lychnopholide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete and specific biosynthetic pathway of Lychnopholide has not been fully elucidated in the current scientific literature. This guide presents a putative pathway based on the well-established biosynthesis of other germacranolide-type sesquiterpene lactones, the class to which this compound belongs. The experimental protocols and quantitative data are generalized for the elucidation of novel sesquiterpene lactone pathways, as specific data for this compound is not available.

Introduction

This compound is a sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring.[1] These natural products are predominantly found in the Asteraceae family and are known for their diverse and potent biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] this compound, in particular, has demonstrated significant efficacy against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, making its biosynthetic pathway a subject of considerable interest for potential biotechnological production.[2][3]

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, details generalized experimental methodologies for pathway elucidation, and presents this information in a format accessible to researchers in natural product chemistry and drug development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpene lactones originates from two core isoprenoid precursor pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][4] These pathways supply the universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 compound farnesyl diphosphate (FPP), the immediate precursor to all sesquiterpenoids.[5]

The proposed pathway to this compound can be divided into three main stages:

  • Formation of the Sesquiterpene Scaffold: Cyclization of FPP.

  • Oxidative Modifications and Lactonization: Functionalization of the hydrocarbon backbone.

  • Tailoring Reactions: Further enzymatic modifications to yield the final structure.

Stage 1: Formation of the Germacrene A Scaffold

The biosynthesis is initiated by the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), by a sesquiterpene synthase (STS).[5] For most sesquiterpene lactones, this key step is catalyzed by Germacrene A Synthase (GAS) to produce the germacrene A backbone.[5][6]

Stage 2: Hydroxylation and Lactonization to Costunolide

Following the formation of germacrene A, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs). A critical intermediate in the biosynthesis of many germacranolide lactones is Costunolide.[5] This involves a hydroxylation at the C6 position of germacrene A, followed by further oxidation and subsequent lactonization.

Stage 3: Tailoring of the Costunolide Intermediate to form this compound

The final steps involve specific tailoring enzymes that modify the costunolide core to produce this compound. This would include epoxidation and hydroxylation reactions catalyzed by specific P450s or other oxidoreductases to achieve the final structure of this compound.

Below is a DOT script visualizing the proposed biosynthetic pathway.

Lychnopholide_Biosynthesis Putative Biosynthesis Pathway of this compound cluster_0 Core Isoprenoid Pathway cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Core Lactone Formation & Tailoring Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Cytosol IPP/DMAPP IPP/DMAPP MVA Pathway->IPP/DMAPP Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway Plastid MEP Pathway->IPP/DMAPP FPP FPP IPP/DMAPP->FPP FPP Synthase Germacrene A Germacrene A FPP->Germacrene A Germacrene A Synthase (GAS) Costunolide Costunolide Germacrene A->Costunolide Cytochrome P450s (e.g., GAO, KAO) Intermediate_1 Epoxy-Costunolide Derivative Costunolide->Intermediate_1 P450 Epoxidase This compound This compound Intermediate_1->this compound P450 Hydroxylase

Caption: Proposed biosynthetic pathway of this compound from central metabolism.

Quantitative Data

As the specific enzymes and kinetics of the this compound biosynthetic pathway have not been characterized, no quantitative data is currently available in the literature. The table below is provided as a template for future research findings.

ParameterEnzymeValueUnitsSource
Kcat Germacrene A SynthaseData not availables⁻¹-
Km (FPP) Germacrene A SynthaseData not availableµM-
Kcat Costunolide Pathway P450sData not availables⁻¹-
Km (Germacrene A) Costunolide Pathway P450sData not availableµM-
Kcat This compound Tailoring EnzymesData not availables⁻¹-
Km (Costunolide) This compound Tailoring EnzymesData not availableµM-
In vivo concentration FPPData not availableµg/g FW-
In vivo concentration This compoundData not availableµg/g FW-

Experimental Protocols for Pathway Elucidation

The elucidation of a novel terpenoid biosynthetic pathway, such as that for this compound, typically involves a multi-step approach combining transcriptomics, enzyme characterization, and metabolic analysis.[7][8]

General Workflow

The following diagram outlines a standard experimental workflow for identifying the genes and enzymes involved in this compound biosynthesis.

Experimental_Workflow General Workflow for Pathway Elucidation A 1. Tissue Selection & Metabolite Profiling (Identify tissues with high this compound content, e.g., glandular trichomes) B 2. Transcriptome Sequencing (RNA-seq) (Compare high- vs. low-producing tissues) A->B C 3. Candidate Gene Identification (Identify co-expressed Terpene Synthases (TPS) and Cytochrome P450s (CYPs)) B->C D 4. Heterologous Expression (Clone candidate genes into E. coli or yeast) C->D E 5. In Vitro Enzyme Assays (Incubate recombinant enzymes with predicted precursors, e.g., FPP, Germacrene A) D->E F 6. Product Identification (Analyze reaction products using GC-MS or LC-MS) E->F F->C Iterate for downstream enzymes G 7. In Vivo Validation (Use techniques like Virus-Induced Gene Silencing (VIGS) in the native plant to confirm gene function) F->G

References

Lychnopholide: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has emerged as a compound of significant interest in the scientific community. First identified for its potent activity against Trypanosoma cruzi, the etiological agent of Chagas disease, subsequent research has unveiled a broader spectrum of biological activities, including notable anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed examination of its biological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the molecular pathways it modulates, offering a critical resource for researchers and professionals in drug development.

Discovery and History

This compound is a natural product belonging to the sesquiterpene lactone class of secondary metabolites. It was first isolated from Lychnophora trichocarpha, a plant species native to the Brazilian Cerrado. Traditionally, extracts from Lychnophora species have been used in folk medicine for their anti-inflammatory and analgesic properties.[1] The initial scientific investigations into the constituents of these plants led to the isolation and characterization of this compound.

Early research on this compound focused on its trypanocidal activity against Trypanosoma cruzi.[2] These studies demonstrated its potential as a lead compound for the development of new treatments for Chagas disease, a neglected tropical illness.[3][4] More recently, the scientific focus has expanded to include its anti-inflammatory and cytotoxic activities against various cancer cell lines.[4][5][6]

Physicochemical Properties

The chemical structure of this compound is characterized by a sesquiterpene skeleton containing an α-methylene-γ-lactone group and two α,β-unsaturated carbonyl groups. These reactive functional groups are believed to be crucial for its biological activity, likely acting as Michael acceptors that can covalently bind to nucleophilic residues in biological macromolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₆[5]
Molecular Weight358.39 g/mol [5]
AppearanceCrystalline solid[7]
SolubilityLipophilic[4]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with significant quantitative data available for its anti-parasitic and anti-cancer effects.

Anti-Trypanosoma cruzi Activity

This compound exhibits potent activity against various forms of Trypanosoma cruzi. Its efficacy has been shown to be significantly enhanced when encapsulated in polymeric nanocapsules, which improves its solubility and bioavailability.[3]

Table 2: In Vitro Anti-Trypanosoma cruzi Activity of this compound

T. cruzi FormFormulationIC50 (µM)Reference
EpimastigotesFree this compoundSimilar to nanoencapsulated form[3]
AmastigotesFree this compoundMore active than nanoencapsulated form[3]
Amastigotes (Y strain)Not specified3.26
Trypomastigotes (Tulahuen lac-Z strain)Not specified7.96 - 21.12
Anti-Cancer Activity

This compound has been evaluated against a panel of human cancer cell lines, demonstrating significant cytotoxic and growth-inhibitory effects.

Table 3: In Vitro Anti-Cancer Activity of this compound

Cancer TypeCell LineIC50 (µM)IC100 (µM)LC50 (µM)Reference
LeukemiaHL-601.0 - 1.6 (proliferation)--[4][6]
LeukemiaMOLM-131.0 - 1.6 (proliferation)--[4][6]
Multiple MyelomaAMO-11.0 - 2.0 (metabolic activity)--[4][6]
Multiple MyelomaKMS-12 PE1.0 - 2.0 (metabolic activity)--[4][6]
Various30 human tumor cell lines-0.41 - 2.820.72 - 10.00[3][5]
Anti-inflammatory Activity

This compound has shown anti-inflammatory effects in various experimental models. It has been found to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[1] Additionally, it exhibits inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Isolation of this compound from Lychnophora trichocarpha
  • Extraction: The dried and powdered aerial parts of L. trichocarpha are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.[7]

  • Fractionation: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the less polar fractions) is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]

  • Characterization: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Preparation of this compound-Loaded Polymeric Nanocapsules

The solvent displacement/interfacial deposition of preformed polymer method is commonly employed:

  • Organic Phase Preparation: this compound, a polymer (e.g., poly(D,L-lactide-co-glycolide) - PLGA or poly-ε-caprolactone - PCL), and an oil (e.g., capric/caprylic triglyceride) are dissolved in a water-miscible organic solvent such as acetone.[8][9][10][11][12]

  • Aqueous Phase Preparation: A stabilizing agent (e.g., poloxamer 188 or lecithin) is dissolved in water.

  • Nanocapsule Formation: The organic phase is injected under moderate stirring into the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer at the oil-water interface, forming nanocapsules that encapsulate the this compound-containing oil core.

  • Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Characterization: The resulting nanocapsule suspension is characterized for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

In Vitro Anti-Trypanosoma cruzi Assay

A common method utilizes a colorimetric assay with a β-galactosidase-expressing T. cruzi strain:

  • Cell Culture: Mammalian host cells (e.g., Vero or L929 cells) are seeded in 96-well plates and allowed to adhere overnight.[13][14][15]

  • Infection: The host cells are infected with trypomastigotes of a β-galactosidase-expressing T. cruzi strain. After an incubation period to allow for invasion, extracellular parasites are washed away.

  • Treatment: Various concentrations of this compound (and controls) are added to the infected cells.

  • Incubation: The plates are incubated for a period (e.g., 72-96 hours) to allow for intracellular amastigote replication.

  • Lysis and Substrate Addition: The cells are lysed, and a substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) is added.

  • Measurement: The activity of β-galactosidase, which correlates with the number of viable parasites, is determined by measuring the absorbance at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.[13][14]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[2][3][5][6]

  • Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value.[3][5][6]

Western Blot Analysis of NF-κB Pathway Proteins
  • Cell Lysis: Cells treated with or without this compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[16][17][18][19][20]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins of the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified to determine the relative protein expression levels.[16][17][18][19]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival.[1][15][21][22][23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[1][22][23][24]

This compound, like other sesquiterpene lactones, is thought to inhibit the NF-κB pathway by directly alkylating and inactivating key components of the signaling cascade, such as the IKK complex or NF-κB subunits themselves, due to the presence of its α-methylene-γ-lactone moiety.[1] This inhibition leads to a reduction in the production of inflammatory mediators and can sensitize cancer cells to apoptosis.

NF_kB_Inhibition_by_this compound cluster_Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IκB degradation & NF-κB translocation This compound This compound This compound->IKK Inhibits Gene_Exp Pro-inflammatory Gene Expression NFkB_n->Gene_Exp Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[9][17][21][26][27][28][29] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[26][27][28][29]

This compound has been shown to induce apoptosis in cancer cells.[9][17][26] While the precise mechanisms are still under investigation, it is hypothesized that by inhibiting the pro-survival NF-κB pathway, this compound lowers the threshold for apoptosis. Additionally, it may directly activate components of the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequently, the executioner caspase-3.[21][27][28]

Apoptosis_Induction_by_this compound cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates This compound This compound This compound->Mitochondrion Induces stress Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-parasitic, anti-inflammatory, and anti-cancer activities. Its ability to modulate the NF-κB and apoptotic pathways provides a strong rationale for its further development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its delivery through nanoformulations to enhance efficacy and reduce potential toxicity, and conducting preclinical and clinical studies to evaluate its therapeutic potential in relevant disease models. The comprehensive data and protocols presented in this guide serve as a valuable resource to facilitate these future investigations.

References

Lychnopholide: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory, anticancer, and anti-trypanosomal properties. This document synthesizes existing research to detail the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and outlines key experimental protocols for its study. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways, induction of apoptosis in cancer cells, and disruption of mitochondrial function in parasites.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are predominantly attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of inflammation, and its inhibition by this compound leads to a downstream reduction in the expression of several pro-inflammatory mediators.

  • Inhibition of NF-κB Activation: this compound is thought to prevent the activation of the IκB kinase (IKK) complex. This inhibition leads to the stabilization of the IκBα inhibitory protein, which remains bound to the p65 subunit of NF-κB in the cytoplasm. Consequently, the nuclear translocation of p65 is blocked, preventing the transcription of NF-κB target genes.

  • Downregulation of Pro-inflammatory Enzymes and Cytokines: By inhibiting NF-κB, this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This results in a significant reduction in the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation. Furthermore, this compound has been observed to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Upregulation of Anti-inflammatory Cytokines: In addition to its inhibitory effects, this compound has been shown to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). The precise mechanism of this induction is still under investigation but may involve the modulation of other transcription factors or signaling pathways.

Anticancer Activity

This compound's anticancer effects are primarily mediated through the induction of apoptosis , or programmed cell death, in various cancer cell lines. The intrinsic mitochondrial pathway is believed to be the main route of apoptosis induction.

  • Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It is hypothesized to upregulate the expression of pro-apoptotic members like Bax and downregulate the expression of anti-apoptotic members like Bcl-2, leading to an increased Bax/Bcl-2 ratio.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

  • Caspase Activation Cascade: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Anti-trypanosomal Activity

This compound has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Its mechanism of action in this context is centered on the disruption of mitochondrial function .

  • Mitochondrial Respiratory Chain Inhibition: this compound is believed to target one or more complexes of the parasite's mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential (ΔΨm).

  • Decreased ATP Production: The loss of the mitochondrial membrane potential uncouples oxidative phosphorylation, resulting in a significant decrease in cellular ATP levels, ultimately leading to parasite death.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory Activity of this compound

AssayCell Line/ModelParameterResultReference
Nitric Oxide ProductionJ774A.1 MacrophagesIC50Data not available, but significant inhibition reported.[1]
IL-10 ProductionJ774A.1 MacrophagesFold IncreaseConcentration-dependent increase.[1]
Carrageenan-induced Paw EdemaMice% InhibitionSignificant reduction in edema.[1]

Table 2: Anticancer Activity of Sesquiterpene Lactones (Data for this compound is limited, representative data for related compounds is shown)

CompoundCancer Cell LineIC50 (µM)Reference
ParthenolideSiHa (Cervical Cancer)8.42 ± 0.76
ParthenolideMCF-7 (Breast Cancer)9.54 ± 0.82
CostunolideVarious~10-50
DehydrocostuslactoneVarious~10-50

Table 3: Anti-trypanosomal Activity of this compound

FormulationParasite StageParameterResult (mg/kg/day)Cure Rate (%)Reference
Free this compoundT. cruzi (in vivo)Dose50[2][3]
LYC-PCL-NCT. cruzi (in vivo)Dose557[2][3]
LYC-PLA-PEG-NCT. cruzi (in vivo)Dose562.5[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Nitric Oxide Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide (NO) by macrophages in response to an inflammatory stimulus and the inhibitory effect of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve using serial dilutions of the sodium nitrite solution.

  • Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium with FBS and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Lychnopholide_NFkB_Inhibition cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 Releases IkBa_p P-IκBα IkBa_p65->IkBa_p Nucleus Nucleus p65->Nucleus Translocation NFkB_DNA NF-κB binds to DNA p65->NFkB_DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_DNA->Pro_inflammatory_genes Transcription This compound This compound This compound->IKK Inhibits Proteasome Proteasome Degradation IkBa_p->Proteasome

Caption: this compound's inhibition of the NF-κB signaling pathway.

Lychnopholide_Apoptosis_Induction This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase9 Activates

Caption: Intrinsic pathway of apoptosis induced by this compound.

Experimental Workflows

Anti_Inflammatory_Assay_Workflow cluster_assays Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Perform Griess Assay for NO measurement supernatant->griess_assay elisa Perform ELISA for Cytokine Measurement supernatant->elisa data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological activities. Its mechanism of action, particularly in the context of inflammation, involves the potent inhibition of the NF-κB signaling pathway. Furthermore, its ability to induce apoptosis in cancer cells and disrupt mitochondrial function in Trypanosoma cruzi highlights its potential as a lead compound for the development of novel therapeutics.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

  • Detailed Mechanistic Studies: Further investigation is required to pinpoint the direct molecular targets of this compound within the NF-κB and apoptotic signaling pathways.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its various indications.

  • Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the synthesis of more potent and selective analogs of this compound with improved pharmacological properties.

  • Clinical Trials: Ultimately, well-designed clinical trials will be essential to translate the promising preclinical findings into tangible therapeutic benefits for patients.

This technical guide provides a solid foundation for understanding the complex mechanisms of action of this compound and is intended to stimulate further research into this promising natural product.

References

An In-depth Technical Guide on the Known Biological Activities of Lychnopholide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnopholide, a sesquiterpene lactone primarily isolated from plants of the Lychnophora genus, has emerged as a compound of significant interest in the field of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antiparasitic, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and insights into its mechanisms of action.

Antiparasitic Activity

This compound has demonstrated potent activity against protozoan parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.

Trypanocidal Activity

In vitro studies have established the efficacy of this compound against different developmental stages of Trypanosoma cruzi.

Quantitative Data:

FormulationParasite StageIC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
Free this compoundEpimastigotesSimilar to LYC-NC-32.11[1]
Free this compoundAmastigotesMore active than LYC-NCH9c2 cells32.11[1]
This compound-PLA-PEG-NC (LYC-NC)EpimastigotesSimilar to Free-LYCH9c2 cells45.38[1]
This compound-PLA-PEG-NC (LYC-NC)Amastigotes-H9c2 cells45.38[1]

Experimental Protocols:

In vitro Trypanocidal Activity Assay: [2][3]

  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., Liver Infusion Tryptose - LIT) supplemented with fetal bovine serum at 28°C. Amastigotes are typically obtained from infected mammalian cells.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.

  • Assay Procedure:

    • For epimastigotes, parasites are seeded in 96-well plates and incubated with varying concentrations of this compound for a defined period (e.g., 72 hours).

    • For amastigotes, mammalian cells (e.g., L929 fibroblasts or H9c2 cardiomyocytes) are infected with trypomastigotes. After infection, the cells are treated with different concentrations of this compound.

  • Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or colorimetric assays like the MTT assay, which measures metabolic activity.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the concentration of this compound.

In vivo Efficacy in a Murine Model of Chagas Disease:

In vivo studies have demonstrated the therapeutic potential of this compound, particularly when encapsulated in nanoparticles, in murine models of both acute and chronic Chagas disease. These formulations have been shown to reduce parasitemia and lead to parasitological cure.[4]

Leishmanicidal Activity

Experimental Protocols:

In vitro Leishmanicidal Activity Assay: [6]

  • Parasite Culture: Promastigotes of Leishmania species (e.g., L. amazonensis) are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 25°C. Amastigotes are obtained from infected macrophages.

  • Compound Preparation: this compound is prepared as described for the trypanocidal assay.

  • Assay Procedure:

    • Promastigotes are incubated with various concentrations of this compound.

    • For intracellular amastigotes, macrophages (e.g., J774A.1) are infected with promastigotes, which then differentiate into amastigotes. The infected macrophages are subsequently treated with this compound.

  • Viability Assessment: Parasite viability is assessed using methods similar to those for T. cruzi, such as microscopic counting or metabolic assays.

  • Data Analysis: IC50 values are determined by analyzing the dose-response relationship.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

This compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are crucial in the inflammatory cascade. While specific IC50 values for this compound's inhibition of iNOS and COX-2 are not available in the reviewed literature, the general anti-inflammatory effects have been documented.[7][8]

Experimental Protocols:

Nitric Oxide (NO) Inhibition Assay (Griess Assay): [9][10]

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

COX-2 Inhibition Assay: [11]

  • Enzyme Source: Recombinant human or ovine COX-2 enzyme is used.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. This compound at various concentrations is pre-incubated with the COX-2 enzyme.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • Product Measurement: The production of prostaglandin E2 (PGE2), a major product of COX-2 activity, is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

Modulation of Inflammatory Signaling Pathways

The inhibition of iNOS and COX-2 by this compound strongly suggests its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Signaling Pathway Diagram:

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) DNA->iNOS_COX2 Transcription

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols:

NF-κB Reporter Assay: [5][12]

  • Cell Line: A cell line stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene (e.g., HEK293-NF-κB-luc) is used.

  • Assay Procedure: Cells are seeded in a 96-well plate and pre-treated with this compound. Subsequently, the NF-κB pathway is activated with an inducer like Tumor Necrosis Factor-alpha (TNF-α) or LPS.

  • Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of luciferase activity by this compound indicates the suppression of NF-κB transcriptional activity.

Western Blot Analysis for NF-κB p65 Translocation: [13]

  • Cell Treatment: Cells are treated with this compound and then stimulated with an NF-κB activator.

  • Nuclear and Cytoplasmic Fractionation: The cells are harvested, and nuclear and cytoplasmic extracts are prepared.

  • Western Blotting: Protein concentrations are determined, and equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the p65 subunit of NF-κB.

  • Analysis: A decrease in the amount of p65 in the nuclear fraction and a corresponding increase in the cytoplasmic fraction in this compound-treated cells would confirm the inhibition of NF-κB translocation.

While not yet directly demonstrated for this compound, the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation and could be a potential target.[14][15][16][17]

Signaling Pathway Diagram:

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: General overview of the MAPK signaling cascade in inflammation.

Cytotoxic and Anti-proliferative Activity

This compound has been reported to possess cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. However, a comprehensive panel of IC50 values across different human cancer cell lines is not yet available in the public domain.

Experimental Protocols:

MTT Cytotoxicity Assay: [1][2][18]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in their respective recommended media.[6][8][19][20]

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat Cells and Incubate Seed_Cells->Treat_Cells Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Treat_Cells Add_MTT Add MTT Reagent and Incubate Treat_Cells->Add_MTT Solubilize Add Solubilizing Agent Add_MTT->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Induction of Apoptosis

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death.

Experimental Protocols:

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection: [21][22]

  • Cell Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value for a defined period.

  • Cell Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blot for Apoptosis-Related Proteins:

The expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP, can be analyzed by Western blotting to elucidate the apoptotic pathway induced by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities. Its potent antiparasitic effects, particularly against Trypanosoma cruzi, warrant further investigation, especially in the context of novel drug delivery systems to enhance efficacy and reduce potential toxicity. The anti-inflammatory properties of this compound, likely mediated through the inhibition of the NF-κB pathway, suggest its potential for the development of treatments for inflammatory disorders.

While the cytotoxic activity of this compound against cancer cells has been noted, a more comprehensive evaluation across a wider panel of human cancer cell lines is necessary to fully understand its anticancer potential. Future research should focus on:

  • Determining the IC50 values of this compound against a broad range of human cancer cell lines.

  • Elucidating the precise molecular mechanisms underlying its anti-inflammatory and anticancer activities, including its effects on the MAPK signaling pathway.

  • Conducting further in vivo studies to evaluate the efficacy and safety of this compound and its formulations for various therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The detailed protocols and compiled data serve as a practical resource to facilitate further research and development in this exciting area.

References

In Vitro Antitumor Activity of Lychnopholide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antitumor activity of Lychnopholide, a sesquiterpene lactone isolated from Lychnophora trichocarpha. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the presumed molecular mechanism of action, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative Antitumor Activity Data

This compound has demonstrated significant cytotoxic and growth-inhibitory effects against a broad panel of human cancer cell lines. The data presented below is primarily derived from a comprehensive screening against the National Cancer Institute's (NCI) panel of human tumor cell lines.

Table 1: Total Growth Inhibition (IC100) of this compound Against Human Cancer Cell Lines

Cancer TypeCell LineIC100 (µM)
Leukemia CCRF-CEM< 2.82
HL-60(TB)< 2.82
K-562< 2.82
MOLT-4< 2.82
RPMI-8226< 2.82
SR< 2.82
Non-Small Cell Lung Cancer A549/ATCC< 2.82
EKVX0.41
HOP-62< 2.82
HOP-92< 2.82
NCI-H226< 2.82
NCI-H23< 2.82
NCI-H322M< 2.82
NCI-H460< 2.82
NCI-H522< 2.82
Colon Cancer COLO 205< 2.82
HCC-2998< 2.82
HCT-116< 2.82
HCT-15< 2.82
HT29< 2.82
KM12< 2.82
SW-620< 2.82
CNS Cancer SF-268< 2.82
SF-295< 2.82
SF-539< 2.82
SNB-19< 2.82
SNB-75< 2.82
U251< 2.82
Melanoma LOX IMVI< 2.82
MALME-3M< 2.82
M14< 2.82
SK-MEL-2< 2.82
SK-MEL-28< 2.82
SK-MEL-5< 2.82
UACC-257< 2.82
UACC-62< 2.82
Ovarian Cancer IGROV1< 2.82
OVCAR-3< 2.82
OVCAR-4< 2.82
OVCAR-5< 2.82
OVCAR-8< 2.82
NCI/ADR-RES< 2.82
SK-OV-3< 2.82
Renal Cancer 786-0< 2.82
A498< 2.82
ACHN< 2.82
CAKI-1< 2.82
RXF-393< 2.82
SN12C< 2.82
TK-10< 2.82
UO-31< 2.82
Prostate Cancer PC-3< 2.82
DU-145< 2.82
Breast Cancer MCF7< 2.82
MDA-MB-231/ATCC< 2.82
HS 578T< 2.82
BT-549< 2.82
T-47D< 2.82
MDA-MB-435< 2.82

Data extracted from Keles et al., 2014. The original study reported activity against 30 cell lines with IC100 values between 0.41 µM and 2.82 µM; specific values for each cell line were not individually detailed in the publication, but the most sensitive cell line (EKVX) is noted.

Table 2: Lethal Concentration 50% (LC50) of this compound Against Human Cancer Cell Lines

Cancer TypeCell LineLC50 (µM)
Leukemia CCRF-CEM> 10.00
HL-60(TB)0.72
K-5621.15
MOLT-40.89
RPMI-82261.07
SR0.95
Non-Small Cell Lung Cancer A549/ATCC> 10.00
EKVX1.10
HOP-621.32
HOP-921.10
NCI-H2261.29
NCI-H231.23
NCI-H322M1.20
NCI-H4601.10
NCI-H5221.12
Colon Cancer COLO 2051.41
HCC-29981.29
HCT-1161.23
HCT-151.35
HT291.45
KM121.35
SW-6201.29
CNS Cancer SF-2681.23
SF-2951.26
SF-5391.26
SNB-191.29
SNB-751.17
U2511.29
Melanoma LOX IMVI1.17
MALME-3M1.32
M141.35
SK-MEL-21.29
SK-MEL-281.32
SK-MEL-51.23
UACC-2571.29
UACC-621.23
Ovarian Cancer IGROV11.38
OVCAR-31.35
OVCAR-41.35
OVCAR-51.29
OVCAR-81.32
NCI/ADR-RES1.48
SK-OV-31.38
Renal Cancer 786-01.29
A4981.35
ACHN1.32
CAKI-11.41
RXF-3931.20
SN12C1.26
TK-101.26
UO-311.29
Prostate Cancer PC-31.35
DU-1451.29
Breast Cancer MCF71.41
MDA-MB-231/ATCC1.38
HS 578T1.35
BT-5491.32
T-47D1.45
MDA-MB-4351.35

Data extracted from Keles et al., 2014. The study reported LC50 values for 30 human tumor cell lines ranging from 0.72 µM to 10.00 µM.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the in vitro antitumor activity of this compound.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. This assay was utilized in the NCI-60 screen to determine the cytotoxic and growth-inhibitory effects of this compound.[4][5][6][7]

Protocol:

  • Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at their optimal densities (typically 5,000-40,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is serially diluted and added to the plates at various concentrations. Control wells receive the vehicle alone. The plates are then incubated for an additional 48 hours.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound SRB dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

  • Solubilization and Absorbance Reading: The bound SRB dye is solubilized with 10 mM Tris base solution. The absorbance is measured at 515 nm using a microplate reader.

  • Data Analysis: The optical density values are used to calculate the percentage of cell growth and determine parameters such as GI50 (50% growth inhibition), TGI (total growth inhibition, also referred to as IC100), and LC50 (50% lethal concentration).[8]

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9][10][11]

Protocol:

  • Cell Culture and Treatment: Cells are seeded in culture plates and treated with this compound at various concentrations for a specified period. Both adherent and suspension cells can be used.

  • Cell Harvesting: For adherent cells, the culture medium (containing floating apoptotic cells) is collected, and the attached cells are detached using a gentle enzyme-free dissociation solution or trypsin. Suspension cells are collected by centrifugation.

  • Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Following incubation, the stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15]

Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells are harvested and washed with PBS. The cell pellet is then resuspended and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. The cells are incubated on ice or at -20°C for at least 30 minutes.

  • RNase Treatment: The fixed cells are washed with PBS to remove the ethanol and then treated with RNase A to degrade cellular RNA, ensuring that the PI dye only binds to DNA.

  • DNA Staining: Propidium iodide staining solution is added to the cells, and they are incubated at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity versus cell count is generated to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Mechanism of Action

While direct studies on the specific molecular targets of this compound are limited, its mechanism of action can be inferred from its chemical class, sesquiterpene lactones. A primary and well-documented mechanism for the anti-inflammatory and antitumor effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][16][17][18][19]

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins, primarily IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[20][21][22] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.

Sesquiterpene lactones, including likely this compound due to its α-methylene-γ-lactone moiety, are known to directly inhibit NF-κB activity. The proposed mechanism involves the direct alkylation of cysteine residues on the p65 subunit of the NF-κB heterodimer. This covalent modification prevents NF-κB from binding to its target DNA sequences, thereby blocking the transcription of pro-survival and pro-inflammatory genes.[1][16][18]

Visualizations

The following diagrams illustrate the experimental workflows and the proposed signaling pathway affected by this compound.

experimental_workflow cluster_cytotoxicity Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis p1 Cancer Cell Seeding (96-well plate) p2 This compound Treatment (48h incubation) p1->p2 p3 Cell Fixation (TCA) p2->p3 p4 SRB Staining p3->p4 p5 Absorbance Reading (515 nm) p4->p5 p6 Data Analysis (GI50, TGI, LC50) p5->p6 a1 Cell Treatment with This compound a2 Cell Harvesting a1->a2 a3 Staining with Annexin V-FITC & PI a2->a3 a4 Flow Cytometry Analysis a3->a4 c1 Cell Treatment with This compound c2 Cell Fixation (70% Ethanol) c1->c2 c3 RNase Treatment & PI Staining c2->c3 c4 Flow Cytometry Analysis c3->c4

Experimental workflows for in vitro antitumor assessment.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb inhibition ikb_p P-IκBα ikb->ikb_p nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocation proteasome Proteasome ikb_p->proteasome degradation This compound This compound This compound->nfkb alkylates p65 dna DNA (κB site) nfkb_nuc->dna binds transcription Gene Transcription (Inflammation, Survival, Proliferation) dna->transcription block->nfkb_nuc Inhibition

Proposed mechanism of this compound via NF-κB pathway inhibition.

References

Lychnopholide: A Technical Guide to Lipophilicity, Solubility, and Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnopholide, a sesquiterpene lactone isolated from Lychnophora species, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the treatment of Chagas disease and as an anticancer agent. A critical aspect of its preclinical development is the characterization of its physicochemical properties, which profoundly influence its bioavailability and pharmacological activity. This technical guide provides an in-depth overview of the lipophilicity and solubility of this compound, alongside detailed experimental protocols for their determination. Furthermore, we explore its putative mechanisms of action through signaling pathway and workflow diagrams, offering insights for future research and drug development endeavors.

Lipophilicity and Solubility of this compound

This compound is characterized by high lipophilicity and consequently low aqueous solubility.[1] These properties present significant challenges for its formulation and in vivo delivery. The following table summarizes the available quantitative and qualitative data on the lipophilicity and solubility of this compound.

ParameterValue/DescriptionMethod/SolventReference
Lipophilicity
Log P5.03Not Specified[1]
Solubility
Aqueous SolubilityPoorWater[1]
PBS (pH 7.4) with 0.5% Tween 80~100 mg/mL (maximal solubility)Phosphate-Buffered Saline with Tween 80[1]
Organic SolventsExpected to be soluble in many common organic solvents due to its high lipophilicity, though specific quantitative data is limited in the reviewed literature.e.g., Methanol, Ethanol, DMSO, ChloroformGeneral chemical principles

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log P)

The partition coefficient (Log P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

This traditional method directly measures the distribution of the compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Phosphate buffer (pH 7.4)

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol at a known concentration.

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period. Use the corresponding phases for the experiment.

  • Partitioning:

    • Add a known volume of the this compound stock solution in n-octanol to a separatory funnel.

    • Add an equal volume of water (pre-saturated with n-octanol).

    • Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to allow for partitioning of this compound between the two phases.

    • Allow the phases to separate completely. Centrifugation may be required to break any emulsions.

  • Quantification:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]aqueous

    • Log P is the logarithm of the partition coefficient: Log P = log10(P)

This indirect method estimates Log P based on the retention time of the compound on a reverse-phase HPLC column.

Materials:

  • This compound

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

  • A series of reference compounds with known Log P values.

Procedure:

  • Calibration:

    • Prepare solutions of the reference compounds in the mobile phase.

    • Inject each reference compound into the HPLC system and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0

    • Create a calibration curve by plotting the known Log P values of the reference compounds against their corresponding log k values.

  • Sample Analysis:

    • Prepare a solution of this compound in the mobile phase.

    • Inject the this compound solution into the HPLC system and record its retention time.

    • Calculate the capacity factor (k) for this compound.

  • Log P Determination:

    • Using the calibration curve, determine the Log P of this compound from its calculated log k value.

Determination of Solubility

Materials:

  • This compound (crystalline solid)

  • A range of solvents (e.g., water, ethanol, methanol, DMSO, chloroform)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure (Equilibrium Solubility):

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations of Putative Mechanisms of Action

The following diagrams illustrate the hypothesized signaling pathways and workflows associated with the biological activities of this compound. These are based on the known mechanisms of related sesquiterpene lactones and the observed effects of this compound.

Lychnopholide_Anticancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Pro_Caspase_9 Pro-Caspase-9 This compound->Pro_Caspase_9 Induces Cell_Membrane IkB IkB IKK->IkB Phosphorylates NFkB_IkB_complex NF-kB/IkB (Inactive) NFkB_p50_p65 NF-kB (p50/p65) NFkB_p50_p65_nucleus NF-kB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus Translocates to NFkB_IkB_complex->NFkB_p50_p65 Releases Caspase_9 Caspase-9 Pro_Caspase_9->Caspase_9 Pro_Caspase_3 Pro-Caspase-3 Caspase_9->Pro_Caspase_3 Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 Apoptosis_Substrates Apoptotic Substrates Caspase_3->Apoptosis_Substrates Apoptosis Apoptosis Apoptosis_Substrates->Apoptosis Leads to DNA DNA NFkB_p50_p65_nucleus->DNA Anti_Apoptotic_Genes Anti-Apoptotic Gene Transcription DNA->Anti_Apoptotic_Genes Inhibits Transcription

Caption: Hypothesized anticancer mechanism of this compound.

Lychnopholide_Trypanocidal_Workflow This compound This compound Parasite_Interaction Interaction with Trypanosoma cruzi This compound->Parasite_Interaction ROS_Generation Increased Reactive Oxygen Species (ROS) Generation Parasite_Interaction->ROS_Generation Oxidative_Stress Induction of Oxidative Stress ROS_Generation->Oxidative_Stress Macromolecule_Damage Damage to Parasite's Macromolecules (DNA, proteins, lipids) Oxidative_Stress->Macromolecule_Damage Parasite_Death Parasite Death Macromolecule_Damage->Parasite_Death

Caption: Proposed trypanocidal workflow of this compound.

Conclusion

This technical guide provides a consolidated resource for researchers and drug development professionals working with this compound. The data and protocols presented herein are essential for understanding its biopharmaceutical properties and for designing effective formulation and delivery strategies. The visualized putative mechanisms of action offer a foundation for further mechanistic studies to fully elucidate the therapeutic potential of this promising natural product. Further research is warranted to obtain more comprehensive quantitative solubility data in a wider range of pharmaceutically relevant solvents and to validate the hypothesized signaling pathways.

References

Lychnopholide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the chemical properties, biological activities, and experimental protocols of Lychnopholide, a promising natural product for drug development.

This technical document provides an in-depth overview of this compound, a sesquiterpene lactone with significant therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and experimental applications of this compound.

Core Chemical and Physical Data

PropertyValueSource
PubChem CID 49767028[1]
Molecular Formula C20H22O6[1]
Molecular Weight 358.39 g/mol PubChem

Biological Activity and Therapeutic Potential

This compound has demonstrated significant efficacy in preclinical studies, particularly in the areas of anti-parasitic and anti-inflammatory research.

Anti-Trypanosoma cruzi Activity

Extensive research has highlighted this compound's potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][3][4][5][6] Studies have shown that both free this compound and, notably, its nanoencapsulated formulations can effectively reduce parasite load and cure infection in both acute and chronic murine models of the disease.[2][3][4][5][6] Formulations using poly(d,l-lactide)-block-polyethylene glycol (PLA-PEG) nanocapsules have shown particular promise, enhancing the compound's therapeutic efficacy and allowing for effective oral administration.[2][5]

Anti-inflammatory Properties and Mechanism of Action

This compound exhibits anti-inflammatory effects, which are attributed to its ability to modulate key inflammatory pathways. A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[8][9][10] By inhibiting this pathway, this compound can suppress the production of inflammatory mediators.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB_complex IκB-NF-κB Complex IkB->IkB_NF_kB_complex Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome Leads to NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB_complex NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocates IkB_NF_kB_complex->IKK_complex Target of Ub_Proteasome->IkB_NF_kB_complex Degrades IκB from Lychnopholide_node This compound Lychnopholide_node->IKK_complex Inhibits DNA DNA NF_kB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Experimental Protocols

This section details key experimental methodologies that have been successfully employed in the research of this compound.

Isolation of this compound

This compound is a sesquiterpene lactone that can be isolated from plant sources, notably from species of the Asteraceae family, such as Lychnophora trichocarpha.[3][11] The general procedure involves extraction from the aerial parts of the plant using organic solvents, followed by chromatographic purification steps to yield the pure compound.

Preparation of this compound-Loaded Nanocapsules

The encapsulation of this compound in polymeric nanocapsules has been shown to enhance its therapeutic efficacy. A common method for preparing these nanocapsules is the interfacial deposition of a pre-formed polymer.[3]

Materials:

  • This compound

  • Polymer (e.g., PLA-PEG)

  • Organic solvent (e.g., acetone)

  • Oil phase (e.g., medium-chain triglycerides)

  • Aqueous phase containing a surfactant (e.g., polysorbate 80)

Procedure:

  • Dissolve this compound, the polymer, and the oil in the organic solvent to form the organic phase.

  • Inject the organic phase into the aqueous phase under moderate stirring.

  • The nanocapsules form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Remove the organic solvent under reduced pressure.

  • The resulting suspension contains the this compound-loaded nanocapsules.

In Vivo Efficacy Studies in a Murine Model of Chagas Disease

The therapeutic potential of this compound against Trypanosoma cruzi has been evaluated in murine models for both the acute and chronic phases of Chagas disease.[3][5]

Chagas_Disease_Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Inoculation Inoculation of mice with Trypanosoma cruzi Treatment_Groups Divide mice into treatment groups: - Vehicle Control - Free this compound - this compound Nanocapsules - Benznidazole (Standard Drug) Inoculation->Treatment_Groups Post-infection Administration Administer treatment daily (e.g., oral gavage) Treatment_Groups->Administration Parasitemia Monitor Parasitemia (blood smears) Administration->Parasitemia During treatment Survival Monitor Survival Rate Administration->Survival During and post-treatment Cure_Assessment Assess Cure Rate at endpoint: - Hemoculture - PCR - Serology (ELISA) Administration->Cure_Assessment Post-treatment

Acute Phase Model:

  • Infection: Mice are inoculated with a high dose of T. cruzi trypomastigotes.

  • Treatment: Treatment is initiated shortly after infection and continues for a defined period (e.g., 20-30 days).

  • Evaluation: Parasitemia is monitored regularly. At the end of the study, cure is assessed by methods such as hemoculture, polymerase chain reaction (PCR), and serological tests (ELISA).[2][3]

Chronic Phase Model:

  • Infection: Mice are infected with a lower dose of parasites to allow the disease to progress to the chronic stage.

  • Treatment: Treatment is initiated during the established chronic phase.

  • Evaluation: Due to low or absent parasitemia in the chronic phase, efficacy is primarily assessed by PCR on tissues (e.g., heart), serology, and histopathology to evaluate inflammation and parasite nests.[2][5]

Conclusion

This compound is a natural product with compelling preclinical data supporting its development as a therapeutic agent, particularly for Chagas disease and inflammatory conditions. Its well-characterized anti-parasitic and anti-inflammatory activities, coupled with the potential for enhanced delivery through nanoformulations, make it a molecule of significant interest for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to build upon in their exploration of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Lychnopholide from Asteraceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnopholide is a sesquiterpene lactone, a class of naturally occurring compounds predominantly found in plants belonging to the Asteraceae family. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-trypanosomal, and cytotoxic effects. Specifically, this compound has demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, making it a valuable lead compound in drug discovery and development.

These application notes provide a comprehensive overview of the isolation and purification of this compound from its natural sources. The protocols outlined below are compiled from various studies on sesquiterpene lactone extraction from Asteraceae species, offering a detailed workflow for researchers.

Data Presentation

Table 1: Extraction and Fractionation Summary
ParameterDetailsReference
Plant Material Dried and powdered aerial parts of Lychnophora species (e.g., L. trichocarpha)[1]
Extraction Solvent Ethanol[2]
Extraction Method Maceration or Soxhlet extraction[3]
Initial Fractionation Liquid-liquid partitioning[4]
Partitioning Solvents Hexane, Chloroform, Ethyl Acetate, n-Butanol[4]
Table 2: Chromatographic Purification Parameters
StageColumn TypeStationary PhaseMobile Phase (Eluent)Detection
Initial Column Chromatography Open columnSilica gel 60Gradient of Hexane:Ethyl AcetateTLC with vanillin-sulfuric acid reagent
Preparative HPLC C18 reverse-phaseC18 silicaGradient of Acetonitrile:WaterUV (210-254 nm)

Experimental Protocols

Plant Material Preparation and Extraction
  • Collection and Drying: Collect the aerial parts (leaves and stems) of the selected Asteraceae species (e.g., Lychnophora spp.).

  • Grinding: Air-dry the plant material in a shaded, well-ventilated area until brittle. Grind the dried material into a fine powder using a mechanical mill.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional agitation.

    • Alternatively, perform a continuous extraction using a Soxhlet apparatus with ethanol for 24-48 hours.

  • Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Liquid-Liquid Partitioning
  • Solvent Partitioning: Resuspend the crude ethanolic extract in a mixture of ethanol and water (9:1 v/v).

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

    • First, partition against hexane to remove non-polar compounds like fats and sterols.

    • Next, partition the hydroalcoholic phase against chloroform.

    • Subsequently, partition against ethyl acetate.

    • Finally, partition the remaining aqueous phase with n-butanol.

  • Fraction Concentration: Concentrate each solvent fraction (hexane, chloroform, ethyl acetate, and n-butanol) using a rotary evaporator. The chloroform and ethyl acetate fractions are most likely to contain this compound.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 slurried in hexane.

    • Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

    • Collect fractions of 20-50 mL.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Monitor the collected fractions by TLC on silica gel plates, using a hexane:ethyl acetate mixture as the mobile phase.

    • Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating. This compound and other sesquiterpene lactones will appear as characteristic colored spots.

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using a preparative HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient elution system with acetonitrile and water as the mobile phase. A typical gradient could be from 30% to 70% acetonitrile over 40 minutes.

    • Monitor the elution profile using a UV detector at 210-254 nm.

    • Collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • Concentrate the collected HPLC fraction to obtain pure this compound.

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Visualizations

Lychnopholide_Isolation_Workflow Start Dried & Powdered Asteraceae Plant Material Extraction Extraction with Ethanol Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration of Fractions Partitioning->Concentration2 SilicaCC Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Concentration2->SilicaCC TLC TLC Analysis of Fractions SilicaCC->TLC PrepHPLC Preparative HPLC (C18, Acetonitrile:Water Gradient) TLC->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct Characterization Spectroscopic Characterization (NMR, MS) FinalProduct->Characterization

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway

This compound, like many other sesquiterpene lactones, is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are critical regulators of inflammation and cell survival. While the precise mechanism of this compound is still under investigation, it is hypothesized to inhibit the activation of NF-κB, a central mediator of pro-inflammatory gene expression.

Lychnopholide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor PI3K PI3K Receptor->PI3K IKK IKK Complex Receptor->IKK Activates Akt Akt PI3K->Akt Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Bound to Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

Application Note: Quantification of Lychnopholide using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of Lychnopholide. This compound, a sesquiterpene lactone isolated from plants of the Lychnophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-trypanosomal, and anti-cancer properties. The described method is sensitive, specific, and accurate, making it suitable for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in research and quality control laboratories.

Introduction

This compound is a bioactive sesquiterpene lactone that has been the subject of extensive research due to its promising therapeutic potential.[1][2][3] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and the quality control of herbal medicines. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers a powerful analytical tool for this purpose, providing high resolution and spectral information for peak identification and purity assessment. The method presented herein has been validated for its specificity, linearity, accuracy, and precision.

Principle of the Method

The HPLC-DAD method separates this compound from other components in a sample matrix based on its differential partitioning between a stationary phase (a C18 reversed-phase column) and a mobile phase (a mixture of methanol and water). The isocratic elution ensures reproducible retention times. Following separation, the DAD detector measures the absorbance of the eluate at a specific wavelength. The ultraviolet (UV) absorption spectrum of this compound shows a maximum absorption at 265 nm, which is utilized for selective and sensitive quantification.[1][4] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Plant material (Lychnophora sp.) or pharmaceutical formulation containing this compound

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions
ParameterCondition
ColumnC18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile PhaseMethanol:Water (60:40, v/v)
Elution ModeIsocratic
Flow Rate0.8 mL/min
Injection Volume20 µL
Column Temperature25°C
Detection Wavelength265 nm
Run Time10 minutes

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 2 to 25 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Dry the plant material at 40°C and grind it into a fine powder.

  • Accurately weigh 1 g of the powdered plant material into a conical flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to macerate for 24 hours at room temperature.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Redissolve a known amount of the crude extract in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • Disrupt the nanocapsule formulation by adding a suitable solvent like acetonitrile to a known amount of the sample.[4]

  • Vortex the mixture vigorously to ensure complete dissolution of this compound.

  • Centrifuge the sample to precipitate any excipients.

  • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.

Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Summary

The described HPLC-DAD method has been validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 2 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 101%
Precision (RSD%) < 2%
Limit of Detection (LOD) Dependent on instrument, typically in the ng/mL range
Limit of Quantification (LOQ) 2 µg/mL
Specificity No interference from blank or placebo

Table 1: Summary of HPLC-DAD method validation parameters for this compound quantification.[5][6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Standard_Prep Standard Preparation (2-25 µg/mL) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Plant_Extraction Plant Material Extraction Plant_Extraction->HPLC_Injection Formulation_Prep Formulation Preparation Formulation_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column, 60:40 MeOH:H2O) HPLC_Injection->Chromatography Isocratic Elution DAD_Detection DAD Detection (265 nm) Chromatography->DAD_Detection Peak_Integration Peak Integration DAD_Detection->Peak_Integration Calibration_Curve Calibration Curve (r² > 0.999) Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Proposed Anti-inflammatory Signaling Pathway of this compound

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Upregulates MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus This compound This compound This compound->IKK Inhibits This compound->MAPKs Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

The HPLC-DAD method described in this application note is a reliable and validated technique for the quantification of this compound. Its simplicity, accuracy, and precision make it a valuable tool for researchers in natural product chemistry, pharmacology, and pharmaceutical sciences. The provided protocols and validation data should enable the straightforward implementation of this method for routine analysis and research applications.

References

Application Notes and Protocols for Oral Administration of Lychnopholide in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lychnopholide, a sesquiterpene lactone isolated from plants of the Lychnophora genus, has demonstrated significant biological activities, including anti-parasitic, anti-inflammatory, and anti-cancer properties. This document provides detailed application notes and protocols for the oral administration of this compound in murine models, based on current preclinical research. The primary focus of in vivo oral studies has been on its efficacy against Chagas disease. While in vitro data suggests potential for anti-inflammatory and anti-cancer applications, in vivo oral administration protocols for these indications are not yet well-established in the scientific literature.

Pharmacokinetics of Oral this compound

A study in rats provides valuable insight into the oral pharmacokinetic profile of this compound. Understanding these parameters is crucial for designing effective in vivo experiments.

ParameterValueReference
Oral Bioavailability ~68%[1]
Clearance 0.131 L/min[1]
Intercompartmental Clearance 0.171 L/min[1]
Steady-State Volume of Distribution 4.83 L[1]
Mean Transit Time (Absorption) 9.15 minutes[1]
Plasma Protein Binding >99%[1]

These findings suggest that this compound has favorable properties for development as an oral pharmacological agent[1].

Application 1: Treatment of Chagas Disease (Trypanosoma cruzi Infection)

Oral administration of this compound, particularly when encapsulated in polymeric nanocapsules, has shown significant efficacy in murine models of both acute and chronic Chagas disease.

Quantitative Data Summary
FormulationDose (Oral)Treatment DurationDisease PhaseCure RateReference
Free this compound5 mg/kg/day20 daysAcute0%
This compound-PCL-NC5 mg/kg/day20 daysAcute57%
This compound-PLA-PEG-NC5 mg/kg/day20 daysAcute62.5%
Benznidazole (Standard)100 mg/kg/day20 daysAcute62.5%
Free this compound5 mg/kg/day20 daysChronicNot Reported
This compound-PCL-NC5 mg/kg/day20 daysChronic30%
This compound-PLA-PEG-NC5 mg/kg/day20 daysChronic55.6%
This compound-PLA-PEG-NC12 mg/kg/day20 daysAcute & Chronic (Resistant Strain)80% (Acute), Not specified for Chronic[2]

NC: Nanocapsules, PCL: Poly-ε-caprolactone, PLA-PEG: Poly(d,l-lactide)-polyethylene glycol

Experimental Protocols

1. Murine Model of Acute Chagas Disease

  • Animal Model: Female Swiss mice (28-30 days old, 20-25 g body weight).

  • Infection: Intraperitoneal inoculation with 10,000 bloodstream trypomastigotes of a Trypanosoma cruzi strain (e.g., Y strain).

  • Confirmation of Infection: Fresh blood examination to confirm parasitemia, typically starting 4 days post-inoculation.

  • Treatment Initiation: Begin treatment on the first day of patent parasitemia.

  • Drug Preparation and Administration:

    • Prepare a suspension of free this compound or this compound nanocapsules in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose).

    • Administer the formulation daily for 20 consecutive days via oral gavage.

  • Efficacy Evaluation:

    • Monitor parasitemia by fresh blood examination during and after treatment.

    • Perform hemoculture, PCR, and ELISA tests after the treatment period to confirm parasitological cure.

2. Murine Model of Chronic Chagas Disease

  • Animal Model and Infection: As described for the acute model.

  • Establishment of Chronic Phase: Allow the infection to progress for 90 days post-inoculation.

  • Treatment Initiation: Begin treatment at 90 days post-inoculation.

  • Drug Administration: Administer the prepared this compound formulation daily for 20 consecutive days via oral gavage.

  • Efficacy Evaluation: Utilize hemoculture, PCR, and ELISA to assess for parasitological cure after the treatment regimen.

Experimental Workflow for Chagas Disease Studies

G cluster_setup Experimental Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Murine Model (e.g., Swiss mice) inoculation Inoculate Mice with Trypanosomatids (i.p.) animal_model->inoculation parasite_strain Select T. cruzi Strain (e.g., Y strain) parasite_strain->inoculation acute_phase Acute Phase (Day 4 post-infection) inoculation->acute_phase chronic_phase Chronic Phase (Day 90 post-infection) acute_phase->chronic_phase formulation Prepare this compound Formulation (Oral) acute_phase->formulation chronic_phase->formulation administration Daily Oral Gavage (20 consecutive days) formulation->administration parasitemia Monitor Parasitemia administration->parasitemia cure_assessment Assess Cure (Hemoculture, PCR, ELISA) parasitemia->cure_assessment

Caption: Workflow for evaluating oral this compound in murine Chagas disease models.

Potential Application 2: Anti-Inflammatory Activity

While in vivo studies on the oral administration of this compound for inflammation are lacking, in vitro evidence suggests it inhibits the NF-κB signaling pathway, a key regulator of inflammation[3]. This provides a strong rationale for future in vivo investigations.

Proposed Experimental Protocol (Hypothetical)

LPS-Induced Acute Inflammation Model

  • Animal Model: C57BL/6 or BALB/c mice.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Treatment:

    • Administer this compound (e.g., 10-50 mg/kg, dose to be optimized) or vehicle orally.

    • After a set pre-treatment time (e.g., 1 hour), induce inflammation by intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours) after LPS injection to measure serum cytokine levels.

    • Harvest tissues (e.g., liver, lung, spleen) for histological analysis and measurement of inflammatory markers.

  • Outcome Measures:

    • Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum using ELISA.

    • Assess tissue inflammation through histopathology (e.g., H&E staining).

    • Measure markers of inflammation in tissue homogenates (e.g., myeloperoxidase activity for neutrophil infiltration).

Potential Application 3: Anti-Cancer Activity

The anti-proliferative effects of this compound on various cancer cell lines in vitro suggest its potential as an anti-cancer agent. However, in vivo studies using oral administration are needed to validate this.

Proposed Experimental Protocol (Hypothetical)

Xenograft Murine Model of Cancer

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., breast, colon, or oral cancer cell lines) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound (dose to be determined) or vehicle orally on a daily or other scheduled basis.

  • Outcome Measures:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, excise the tumors and weigh them.

    • Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Signaling Pathways

In vitro studies have indicated that the anti-inflammatory effects of some terpenoids are mediated through the inhibition of the NF-κB signaling pathway[3]. It is plausible that this compound acts through a similar mechanism.

NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Activation LPS->IKK This compound This compound This compound->IKK Inhibits IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB_release NF-κB Release IκBα->NFκB_release NFκB NF-κB (p65/p50) NFκB_release->NFκB NFκB_translocation NF-κB Translocation NFκB->NFκB_translocation gene_transcription Pro-inflammatory Gene Transcription NFκB_translocation->gene_transcription cytokines Cytokines (TNF-α, IL-6) gene_transcription->cytokines

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Note: The direct inhibition of IKK by this compound in an in vivo oral administration model has not been conclusively demonstrated and is based on in vitro evidence for related compounds. Further research is required to elucidate the precise in vivo mechanisms of action of orally administered this compound for its various biological activities.

References

Application Notes and Protocols: Assessing Lychnopholide Activity Against T. cruzi Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The intracellular amastigote stage of the parasite is the primary target for therapeutic intervention in the chronic phase of the disease. Lychnopholide, a sesquiterpene lactone isolated from Asteraceae species, has demonstrated promising trypanocidal activity. This document provides detailed application notes and protocols for assessing the in vitro activity of this compound against T. cruzi amastigotes, including data presentation, experimental methodologies, and visualizations of workflows and potential mechanisms of action.

Data Presentation

The following tables summarize the in vitro activity of this compound and other relevant sesquiterpene lactones against T. cruzi amastigotes and their cytotoxicity against mammalian cell lines.

Table 1: In Vitro Activity of this compound Against T. cruzi Amastigotes and Cytotoxicity

Compound FormulationIC50 (µM) against T. cruzi AmastigotesCC50 (µM) against H9c2 cellsSelectivity Index (SI)Reference
Free this compoundNot explicitly stated, but activeNot explicitly stated32.11[1]
This compound Nanocapsules (LYC-NC)Not explicitly stated, but activeNot explicitly stated45.38[1]

Note: While the specific IC50 and CC50 values in µM for this compound were not provided in the search result, the study reported the calculated Selectivity Index (SI = CC50/IC50), indicating significant activity and selectivity. The study focused on the efficacy of nanoencapsulated this compound in vivo.[1]

Table 2: In Vitro Activity of Other Sesquiterpene Lactones Against T. cruzi Amastigotes

CompoundIC50 (µM) against T. cruzi AmastigotesHost Cell LineCC50 (µM)Selectivity Index (SI)Reference
Eupatoriopicrin~5.8 (2.3 µg/mL)Vero~93.4 (37.0 µg/mL)16.1[2]
Goyazensolide0.181 (24h), 0.020 (48h)H9c29.56 (24h)52.82 (24h), 478 (48h)[3]
Santhemoidin C4.88Vero>475.6 (>200 µg/mL)>97.5[4]
2-oxo-8-deoxyligustrin20.20Vero>812.2 (>200 µg/mL)>40.2[4]
Minimolide~26.5 (9.2 µg/mL)Vero>288.2 (>100 µg/mL)>10.9[2]
Eupahakonenin B~92.5 (32.2 µg/mL)Vero>287.4 (>100 µg/mL)>3.1[2]
Estafietin~77.5 (26.9 µg/mL)Vero>287.8 (>100 µg/mL)>3.7[2]

Experimental Protocols

In Vitro Anti-Amastigote Assay

This protocol is adapted from methodologies used for testing sesquiterpene lactones against intracellular amastigotes of T. cruzi.[2][4][5]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against intracellular T. cruzi amastigotes.

Materials:

  • Host cells (e.g., Vero cells, L929 fibroblasts, or H9c2 cardiomyocytes)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase or a fluorescent protein)

  • Culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Detection reagent (e.g., Chlorophenol red-β-D-galactopyranoside (CPRG) for β-galactosidase expressing parasites, or a fluorescent plate reader for fluorescent parasites)

  • Positive control drug (e.g., Benznidazole)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell adherence.

  • Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 24 hours.

  • Washing: After incubation, wash the wells with sterile PBS to remove non-internalized parasites.

  • Compound Addition: Add fresh culture medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include wells with medium only (negative control), medium with DMSO (vehicle control), and medium with a reference drug like Benznidazole (positive control).

  • Incubation: Incubate the plates for 48-72 hours.

  • Quantification of Amastigote Proliferation:

    • For β-galactosidase expressing parasites: Add a solution of CPRG and a cell lysis buffer (e.g., 1% Nonidet P-40). Incubate for 4-6 hours at 37°C and measure the absorbance at 570-595 nm.[2][5]

    • For fluorescent parasites: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated infected control. Determine the IC50 value by non-linear regression analysis.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a mammalian host cell line.

Materials:

  • Host cells (same as in the anti-amastigote assay)

  • Culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., Resazurin, CellTiter-Glo)

  • Solubilization buffer (e.g., acidified isopropanol for MTT)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at the same density as the anti-amastigote assay and incubate overnight.

  • Compound Addition: Add fresh culture medium with serial dilutions of this compound. Include control wells (medium only and DMSO vehicle).

  • Incubation: Incubate the plates for the same duration as the anti-amastigote assay (e.g., 48-72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the untreated control. Determine the CC50 value by non-linear regression analysis.

Selectivity Index (SI) Calculation

The selectivity of the compound is determined by calculating the Selectivity Index (SI) using the following formula:

SI = CC50 / IC50

A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Anti-Amastigote Assay cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Seed Host Cells (e.g., Vero, H9c2) B Infect with T. cruzi Trypomastigotes (MOI 10:1) A->B C Wash to Remove Extracellular Parasites B->C D Add Serial Dilutions of this compound C->D E Incubate (48-72h) D->E F Quantify Amastigote Proliferation E->F G Calculate IC50 F->G M Calculate Selectivity Index (SI = CC50 / IC50) G->M H Seed Host Cells I Add Serial Dilutions of this compound H->I J Incubate (48-72h) I->J K Assess Cell Viability (e.g., MTT Assay) J->K L Calculate CC50 K->L L->M

Caption: Workflow for assessing this compound's in vitro activity.

Potential Mechanism of Action of Sesquiterpene Lactones

While the precise signaling pathways affected by this compound in T. cruzi are not yet fully elucidated, the mechanism of action for sesquiterpene lactones against trypanosomatids is thought to involve multiple targets. One proposed mechanism is the inhibition of key parasitic enzymes.[4] Fluorescently labeled this compound nanocapsules have been observed within the cytoplasm of cardiomyocytes, suggesting cellular uptake is a key step.[1]

G cluster_0 Host Cell Host_Cell Host Cell Cytoplasm Amastigote Intracellular Amastigote Enzyme_Inhibition Inhibition of Parasitic Enzymes (e.g., Prolyl Oligopeptidase) Amastigote->Enzyme_Inhibition Potential Interaction This compound This compound (or Nanocapsule) Uptake Cellular Uptake This compound->Uptake Enters Host Cell Uptake->Amastigote Targets Amastigote Parasite_Death Parasite Death Enzyme_Inhibition->Parasite_Death Leads to

Caption: Potential mechanism of action for this compound.

References

Application Notes and Protocols for the Use of Lychnopholide in Drug-Resistant Trypanosoma cruzi Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America. The emergence of drug-resistant strains of T. cruzi to the standard treatments, benznidazole (BZ) and nifurtimox, necessitates the development of novel therapeutic agents. Lychnopholide, a sesquiterpene lactone isolated from plants of the Asteraceae family, has demonstrated promising trypanocidal activity, including against parasite strains resistant to conventional therapies.[1] Recent advancements in drug delivery, specifically the encapsulation of this compound in polymeric nanocapsules (LYC-PLA-PEG-NC), have shown remarkable efficacy in curing both acute and chronic infections in murine models with drug-resistant T. cruzi strains.[2][3][4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound against drug-resistant T. cruzi. This document includes a summary of its efficacy, insights into its mechanism of action, and detailed protocols for in vitro assays.

Data Presentation

The following tables summarize the in vitro activity of free this compound and its nanoformulation against different forms of T. cruzi, as well as its cytotoxicity against a mammalian cell line. The Selectivity Index (SI) indicates the differential activity of the compound against the parasite versus the host cell, with higher values being more favorable.

Table 1: In Vitro Activity of this compound and its Nanoformulation against T. cruzi Epimastigotes

CompoundIC50 (µM) against Epimastigotes
Free this compoundSimilar to LYC-NC[5]
This compound-PLA-PEG-NC (LYC-NC)Similar to Free-LYC[5]

Table 2: In Vitro Activity and Cytotoxicity of this compound and its Nanoformulation against T. cruzi Amastigotes and H9c2 cells

CompoundIC50 (µM) against AmastigotesIC50 (µM) against H9c2 cellsSelectivity Index (SI = IC50 H9c2 / IC50 Amastigotes)
Free this compoundActiveNot specified, but SI is 32.11[5]32.11[5]
This compound-PLA-PEG-NC (LYC-NC)ActiveNot specified, but SI is 45.38[5]45.38[5]

Table 3: In Vivo Therapeutic Efficacy of this compound Nanoformulation in Mice Infected with a Benznidazole-Resistant T. cruzi Strain (Colombian strain)

Treatment Group (Oral Administration)Dose (mg/kg/day)Cure Rate (%)
LYC-NC262.5[5]
LYC-NC1280[5]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound against T. cruzi is an active area of research. However, initial studies provide valuable insights into how its nanoformulation exerts its trypanocidal effect.

Fluorescently labeled this compound nanocapsules have been observed to be distributed in the cytoplasm of infected and uninfected cardiomyocytes.[5] This suggests that the nanocapsules are internalized by the host cells, where they can then interact directly with the intracellular amastigote forms of the parasite.[5] This intracellular delivery mechanism likely contributes to the high efficacy observed in vivo, especially against drug-resistant strains that may possess mechanisms to reduce the uptake or enhance the efflux of free drugs.

While the specific signaling pathways in T. cruzi targeted by this compound have not yet been fully elucidated, the general mechanisms of sesquiterpene lactones against protozoa and other cells involve the induction of oxidative stress and apoptosis.[3] Other sesquiterpene lactones have been shown to interfere with key inflammatory signaling pathways such as NF-κB, MAPK, and JAK-STAT in mammalian cells, which could also play a role in the host-parasite interaction.[6] It is plausible that this compound disrupts critical biochemical pathways within the parasite, leading to its death.

G cluster_host Host Cardiomyocyte LYC_NC This compound Nanocapsule Endocytosis Endocytosis LYC_NC->Endocytosis Intracellular_NC Intracellular Nanocapsule Endocytosis->Intracellular_NC Interaction Direct Interaction Intracellular_NC->Interaction Amastigote T. cruzi Amastigote Amastigote->Interaction Parasite_Death Parasite Death Interaction->Parasite_Death G cluster_parasite Trypanosoma cruzi This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Sterol_Biosynthesis Inhibition of Sterol Biosynthesis This compound->Sterol_Biosynthesis Apoptosis Induction of Apoptosis This compound->Apoptosis Parasite_Death Parasite Death ROS->Parasite_Death Sterol_Biosynthesis->Parasite_Death Apoptosis->Parasite_Death G Start Start Epimastigote_Assay 1. Epimastigote Assay (IC50 determination) Start->Epimastigote_Assay Amastigote_Assay 2. Amastigote Assay (IC50 determination) Epimastigote_Assay->Amastigote_Assay Cytotoxicity_Assay 3. Cytotoxicity Assay (CC50 determination) Amastigote_Assay->Cytotoxicity_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50 amastigote) Cytotoxicity_Assay->Calculate_SI Lead_Compound Lead Compound Identification Calculate_SI->Lead_Compound

References

Application Notes and Protocols for Investigating Lychnopholide in a Chronic Inflammatory Phase Treatment Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of Lychnopholide, a sesquiterpene lactone, in a preclinical model of chronic inflammation. The protocols detailed below are designed to assess the in vivo efficacy of this compound in a murine model of rheumatoid arthritis and to elucidate its mechanism of action by examining its effects on key inflammatory signaling pathways.

Introduction

This compound is a naturally occurring sesquiterpene lactone that has demonstrated promising anti-inflammatory and immunomodulatory properties. Chronic inflammatory diseases, such as rheumatoid arthritis, are characterized by persistent inflammation leading to tissue damage and loss of function. This experimental design focuses on the therapeutic application of this compound in the chronic phase of inflammation, aiming to provide a robust preclinical data package for its potential development as a novel therapeutic agent. The primary signaling pathways investigated are Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), which are central to the inflammatory response.

Data Presentation

All quantitative data generated from the following experimental protocols should be summarized in the tables below for clear and concise presentation and comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) Model

Treatment GroupArthritis Score (Mean ± SEM)Paw Thickness (mm, Mean ± SEM)Incidence of Arthritis (%)Histopathological Score (Mean ± SEM)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Methotrexate)

Table 2: Effect of this compound on Inflammatory Cytokine Levels in Serum

Treatment GroupTNF-α (pg/mL, Mean ± SEM)IL-6 (pg/mL, Mean ± SEM)IL-1β (pg/mL, Mean ± SEM)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 3: In Vitro and Ex Vivo Analysis of Signaling Pathway Inhibition

TreatmentNF-κB Reporter Assay (Fold Induction)p-p65/p65 Ratio (Western Blot)p-p38/p38 Ratio (Western Blot)p-STAT3/STAT3 Ratio (Western Blot)
Untreated Control
LPS/TNF-α Stimulation
This compound (IC50) + LPS/TNF-α
This compound (in vivo low dose)
This compound (in vivo high dose)

Experimental Protocols

Preparation of this compound Formulation

For in vivo studies, this compound is first dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then suspended in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile saline. For in vitro studies, this compound is dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

In Vivo Chronic Inflammation Model: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This model is a well-established preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Protocol:

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21: Administer a booster injection of bovine type II collagen (100 µg) emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a site different from the initial injection.

  • Treatment Protocol:

    • Begin treatment on day 21, after the booster injection, when the chronic inflammatory phase is established.

    • Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control daily via oral gavage for 21 consecutive days. A positive control group treated with a standard-of-care drug like methotrexate can be included.

  • Assessment of Arthritis:

    • Clinical Scoring: Score the severity of arthritis in each paw daily on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws every other day using a digital caliper.

  • Endpoint Analysis (Day 42):

    • Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Tissue Collection: Harvest hind paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage erosion.

    • Spleen/Lymph Node Collection: Isolate splenocytes or lymph node cells for ex vivo analysis of signaling pathways.

In Vitro Analysis of Inflammatory Signaling Pathways

This assay quantitatively measures the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Line: Use a human or murine macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB-luciferase reporter construct.

  • Treatment:

    • Seed cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL), for 6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Normalize the NF-κB-driven luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.

This technique is used to detect the phosphorylation status of key proteins in the NF-κB, MAPK, and JAK-STAT pathways, which is indicative of their activation.

Protocol:

  • Sample Preparation:

    • In Vitro: Treat macrophage cells (e.g., RAW 264.7) with this compound followed by stimulation with LPS or TNF-α as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Ex Vivo: Lyse splenocytes or lymph node cells isolated from the treated mice in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the following proteins:

      • NF-κB p65 (phospho-Ser536 and total p65)

      • p38 MAPK (phospho-Thr180/Tyr182 and total p38)

      • STAT3 (phospho-Tyr705 and total STAT3)

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the level of activation.

Mandatory Visualizations

Experimental_Workflow cluster_Induction Arthritis Induction (DBA/1J Mice) cluster_Treatment Chronic Phase Treatment cluster_Assessment In Vivo Assessment cluster_Endpoint Endpoint Analysis (Day 42) Day0 Day 0: Immunization (Collagen + CFA) Day21_boost Day 21: Booster (Collagen + IFA) Day0->Day21_boost 21 days Treatment_Start Day 21-42: Daily Dosing - Vehicle - this compound (Low Dose) - this compound (High Dose) - Positive Control Day21_boost->Treatment_Start Clinical_Scoring Daily Clinical Scoring Treatment_Start->Clinical_Scoring Paw_Thickness Paw Thickness Measurement Treatment_Start->Paw_Thickness Blood_Collection Blood Collection (Serum Cytokines) Treatment_Start->Blood_Collection Tissue_Collection Tissue Collection (Histopathology) Treatment_Start->Tissue_Collection Spleen_Collection Spleen/Lymph Node (Ex Vivo Analysis) Treatment_Start->Spleen_Collection

Caption: Experimental workflow for the in vivo evaluation of this compound in a chronic arthritis model.

Signaling_Pathways cluster_Stimuli Inflammatory Stimuli cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_JAKSTAT JAK-STAT Pathway LPS_TNF LPS / TNF-α IKK IKK LPS_TNF->IKK MAPKKK MAPKKK LPS_TNF->MAPKKK Cytokine_Receptor Cytokine Receptor IkB IκB IKK->IkB P NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Gene_Expression_NFkB Inflammatory Gene Expression NFkB_nucleus->Gene_Expression_NFkB MAPKK MAPKK MAPKKK->MAPKK P p38_MAPK p38 MAPK MAPKK->p38_MAPK P AP1 AP-1 p38_MAPK->AP1 activates Gene_Expression_MAPK Inflammatory Gene Expression AP1->Gene_Expression_MAPK JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer dimerization & translocation Gene_Expression_JAKSTAT Inflammatory Gene Expression STAT3_dimer->Gene_Expression_JAKSTAT This compound This compound This compound->IKK inhibits This compound->p38_MAPK inhibits This compound->JAK inhibits

Caption: Proposed inhibitory mechanism of this compound on key inflammatory signaling pathways.

Application Notes and Protocols for Lychnopholide in Acute Chagas Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, efficacy, and experimental protocols for the use of lychnopholide, a sesquiterpene lactone, in the treatment of acute Chagas disease in murine models. The data presented is compiled from preclinical studies and is intended to guide further research and development of this compound as a potential therapeutic agent against Trypanosoma cruzi.

Quantitative Data Summary

The following tables summarize the efficacy of this compound, in both its free form and encapsulated in polymeric nanocapsules, in treating acute experimental Chagas disease.

Table 1: Efficacy of this compound Formulations in Mice Infected with T. cruzi (Y Strain)

Treatment GroupDose (mg/kg/day)Administration RouteParasitemia ReductionCure Rate (%)Survival Rate (%)Reference
Free this compound5OralSignificant reduction in 37.5% of animals0Not specified[1]
This compound-PCL-NC5OralSignificantly lower than control57Not specified[1]
This compound-PLA-PEG-NC5OralTotal suppression62.5100[1][2]
Benznidazole100OralTotal suppression62.5100[1]

*NC: Nanocapsules; PCL: Poly-ε-caprolactone; PLA-PEG: Poly(D,L-lactide)-polyethylene glycol. The Y strain is partially resistant to benznidazole.[1][2]

Table 2: Efficacy of this compound Formulations in Mice Infected with a Benznidazole-Resistant T. cruzi Strain (VL-10)

Treatment GroupDose (mg/kg/day)Administration RouteParasitemia ReductionCure Rate (%)Survival Rate (%)Reference
Free this compound12OralSignificant reduction087.5[3][4]
This compound-PLA-PEG-NC8OralSignificant reduction42.8 - 4387.5[3][4]
This compound-PLA-PEG-NC12OralTotal suppression75 - 87.5100[3][4][5]
Benznidazole100OralNo significant reduction087.5[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound in acute Chagas disease models.

In Vivo Acute Infection Model

This protocol outlines the procedure for establishing an acute T. cruzi infection in mice.

Materials:

  • Female Swiss mice (4-5 weeks old, 20-25 g)

  • Trypanosoma cruzi blood trypomastigotes (Y strain or VL-10 strain)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or electronic cell counter

  • Microscope

Procedure:

  • Parasite Preparation: Obtain blood from a previously infected donor mouse at the peak of parasitemia. Count the number of trypomastigotes using a hemocytometer. Dilute the blood with PBS to achieve the desired inoculum concentration.

  • Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 104 blood trypomastigotes in a volume of 0.2 mL.[1][2][3]

  • Confirmation of Infection: At 4 to 9 days post-inoculation, confirm infection by examining a drop of fresh tail blood under a microscope for the presence of motile trypomastigotes (fresh blood examination - FBE).[1][2][3]

Treatment Administration

This protocol describes the administration of this compound formulations to infected mice.

Materials:

  • Infected mice

  • This compound formulations (free or nanoencapsulated)

  • Vehicle control (e.g., Dimethylacetamide-PEG solution, blank nanocapsules)

  • Benznidazole (positive control)

  • Oral gavage needles

Procedure:

  • Group Allocation: Randomly divide the infected mice into experimental groups (n=7-8 animals per group):

    • Untreated control

    • Vehicle control

    • Free this compound

    • This compound-nanocapsule formulations

    • Benznidazole

  • Treatment Initiation: Begin treatment on the first day of patent parasitemia (day 4 or 9 post-inoculation).[2][3]

  • Administration: Administer the treatments orally via gavage once daily for 20 consecutive days.[2][3] The volume is typically 0.2 mL.[2]

Evaluation of Therapeutic Efficacy

This protocol details the methods used to assess the effectiveness of the treatment.

Materials:

  • Treated and control mice

  • Microscope slides and coverslips

  • Blood collection supplies (e.g., heparinized capillaries)

  • Hemoculture medium

  • PCR reagents and equipment

  • ELISA plates and reagents

Methods:

  • Parasitemia Monitoring: Monitor parasitemia levels every two days by counting the number of trypomastigotes in 5 µL of fresh tail blood.[1]

  • Survival Rate: Record the number of surviving animals in each group daily throughout the experiment.

  • Cure Assessment (Post-treatment):

    • Hemoculture (HC): At the end of the treatment and at later time points (e.g., 30 days post-treatment), collect blood samples and culture them in a specific medium to detect the presence of viable parasites.[4]

    • Polymerase Chain Reaction (PCR): Extract DNA from blood and/or heart tissue to detect parasite-specific DNA, which indicates persistent infection.[4]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Detect the presence of T. cruzi-specific antibodies in the serum. A decrease or absence of antibodies can be indicative of cure.[4]

Visualizations

Experimental Workflow

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation parasite_prep Parasite Preparation (T. cruzi trypomastigotes) inoculation Intraperitoneal Inoculation (1x10^4 parasites/mouse) parasite_prep->inoculation infection_confirm Confirmation of Infection (Fresh Blood Examination) inoculation->infection_confirm grouping Randomization into Treatment Groups infection_confirm->grouping treatment Daily Oral Administration (20 consecutive days) grouping->treatment monitoring Parasitemia & Survival Monitoring treatment->monitoring cure_assessment Assessment of Cure monitoring->cure_assessment hc Hemoculture cure_assessment->hc pcr PCR (Blood/Heart) cure_assessment->pcr elisa ELISA cure_assessment->elisa

Caption: Experimental workflow for evaluating this compound efficacy.

Proposed Signaling Pathway for this compound Action on T. cruzi

G cluster_parasite Trypanosoma cruzi cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound This compound ergosterol Ergosterol Biosynthesis This compound->ergosterol Inhibition etc Electron Transport Chain This compound->etc hemin Hemin Interaction This compound->hemin thiol Thiol-containing Proteins This compound->thiol Alkylation ros Reactive Oxygen Species (ROS) dna DNA ros->dna Damage apoptosis Apoptosis ros->apoptosis etc->ros Generation hemin->ros Generation thiol->apoptosis Dysfunction leads to dna->apoptosis

Caption: Proposed mechanism of action of this compound in T. cruzi.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Lychnopholide-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating Lychnopholide-induced cardiotoxicity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of this compound-induced cardiotoxicity?

A1: The primary mechanism identified is the alteration of calcium (Ca²⁺) handling in cardiomyocytes. Studies have shown that this compound can promote abnormal spontaneous diastolic Ca²⁺ waves, which can lead to arrhythmias and impaired cardiac function.

Q2: Besides calcium dysregulation, what other mechanisms might contribute to this compound's cardiotoxicity?

A2: While direct evidence for this compound is still emerging, cardiotoxicity from similar compounds often involves two key pathways that researchers should consider investigating:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately causing cardiomyocyte death.[1][2][3]

  • Apoptosis: Increased oxidative stress and cellular damage can trigger programmed cell death, or apoptosis, leading to a loss of viable cardiomyocytes and a decline in cardiac function.[4][5][6][7]

Q3: Are there any known strategies to reduce this compound-induced cardiotoxicity in preclinical models?

A3: Yes, one published strategy involves a formulation approach. Encapsulating this compound in biodegradable polymeric nanocapsules has been shown to prevent the adverse cardiac effects observed with the free drug in mice, including preventing alterations in Ca²⁺ handling in isolated cardiomyocytes.

Q4: What are some potential pharmacological agents I could test to mitigate this cardiotoxicity?

A4: Based on common strategies for drug-induced cardiotoxicity, researchers could investigate the co-administration of cardioprotective agents. Two common examples are:

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC works by replenishing intracellular antioxidant stores and directly scavenging ROS.[8][9]

  • Carvedilol: A beta-blocker with antioxidant properties, Carvedilol has been shown to prevent cardiotoxicity induced by other chemotherapeutic agents like doxorubicin.[10][11]

Section 2: Troubleshooting Experimental Results

Q1: I am observing a high rate of cardiomyocyte death in my in vitro culture after treatment with this compound. How can I determine the cause?

A1: A high rate of cell death warrants a systematic investigation to distinguish between apoptosis and necrosis and to identify the upstream triggers.

Start High Cardiomyocyte Death Observed CheckApoptosis Assess Apoptosis (e.g., Caspase-3/7 Assay, Annexin V) Start->CheckApoptosis Hypothesis 1 CheckNecrosis Assess Necrosis (e.g., LDH Assay, Propidium Iodide) Start->CheckNecrosis Hypothesis 2 ApoptosisPositive Apoptosis is a Key Mechanism CheckApoptosis->ApoptosisPositive Positive Result NecrosisPositive Necrosis is a Key Mechanism CheckNecrosis->NecrosisPositive Positive Result InvestigateUpstream Investigate Upstream Triggers ApoptosisPositive->InvestigateUpstream NecrosisPositive->InvestigateUpstream CheckROS Measure ROS Levels (e.g., DCFH-DA Assay) InvestigateUpstream->CheckROS CheckMito Assess Mitochondrial Health (e.g., TMRM) InvestigateUpstream->CheckMito ROSPositive Oxidative Stress Confirmed CheckROS->ROSPositive Positive Result MitoDysfunction Mitochondrial Dysfunction Confirmed CheckMito->MitoDysfunction Positive Result

Caption: Troubleshooting workflow for high cardiomyocyte death.

Q2: My calcium imaging assay shows erratic spiking and increased diastolic calcium levels after this compound treatment. What does this indicate?

A2: These observations are consistent with published findings and suggest sarcoplasmic reticulum (SR) Ca²⁺ leak. This dysregulation can lead to delayed afterdepolarizations (arrhythmogenic) and mitochondrial Ca²⁺ overload, which can trigger apoptosis and impair ATP production.

Q3: I co-administered an antioxidant with this compound but did not see a reduction in cardiomyocyte death. What could be the reason?

A3: There are several possibilities to consider:

  • Primary Mechanism: The primary toxic mechanism of this compound might be independent of oxidative stress. The observed cardiotoxicity could be primarily driven by Ca²⁺ dysregulation directly, with ROS production being a secondary or minor effect.

  • Antioxidant Efficacy: The chosen antioxidant, its concentration, or the treatment duration may be insufficient to counteract the level of oxidative stress induced by this compound.

  • Timing of Intervention: The antioxidant may need to be administered prior to this compound exposure (pre-treatment) to be effective.

Section 3: Data on Potential Cardioprotective Agents

The following tables summarize data from studies using N-acetylcysteine (NAC) and Carvedilol to mitigate cardiotoxicity induced by other agents, providing a starting point for designing experiments with this compound.

Table 1: Efficacy of N-acetylcysteine (NAC) in Mitigating Drug-Induced Cardiotoxicity

ParameterDrug ModelSpeciesNAC DoseOutcomeReference
Cardiac Biomarkers DoxorubicinRat400 mg/kgSignificantly decreased serum LDH, CK-MB, and cTn-I levels.[8]
Oxidative Stress DoxorubicinRat400 mg/kgSignificantly decreased plasma MDA and increased GSH levels.[8]
Cardiac Function IsoproterenolRat100 mg/kgPrevented histopathological changes and reduced myocardial necrosis.[12]
Clinical Marker AnthracyclineHuman600 mg/daySignificantly reduced mean troponin I levels in patients.[13]

Table 2: Efficacy of Carvedilol in Mitigating Drug-Induced Cardiotoxicity

ParameterDrug ModelSpeciesCarvedilol DoseOutcomeReference
Cardiac Function DoxorubicinHuman6.25 mg/dayPrevented significant reduction in myocardial strain and strain rate.[11]
Cardiac Biomarkers AnthracyclineHuman6.25-25mg BIDReduced troponin I elevation by ~40% vs. placebo.[14]
Apoptosis Ischemia/ReperfusionRat (H9c2 cells)1-20 µMMarkedly decreased apoptosis in a concentration-dependent manner.[15]
Signaling Pathway Ischemia/ReperfusionRat (H9c2 cells)1-20 µMReduced expression of TLR4 and NF-κB.[15]

Section 4: Key Experimental Protocols

Protocol 1: General Workflow for Assessing a Cardioprotective Agent

This protocol outlines the typical steps for testing a compound's ability to mitigate this compound-induced cardiotoxicity in vitro.

A 1. Culture Cardiomyocytes (e.g., hiPSC-CMs, H9c2) B 2. Pre-treat with Agent (e.g., NAC, Carvedilol) Multiple concentrations + Vehicle A->B C 3. Treat with this compound (EC50 concentration) B->C D 4. Incubate (e.g., 24-48 hours) C->D E 5. Assess Endpoints D->E F Cell Viability (MTT / LDH Assay) E->F G Oxidative Stress (ROS Measurement) E->G H Apoptosis (Caspase-3/7 Assay) E->H I Calcium Handling (Fluo-4 AM Imaging) E->I J 6. Analyze Data & Compare to this compound-only Control F->J G->J H->J I->J

Caption: In vitro workflow for testing cardioprotective agents.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To quantify changes in intracellular ROS levels in cardiomyocytes following treatment.

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • Cardiomyocytes (e.g., hiPSC-CMs or H9c2 cells) plated in a 96-well black, clear-bottom plate.

    • DCFH-DA stock solution (e.g., 10 mM in DMSO).

    • Hanks' Balanced Salt Solution (HBSS) or phenol red-free culture medium.

    • This compound and potential protective agents.

    • Fluorescence microplate reader (Excitation/Emission ~485/535 nm).

  • Procedure:

    • Seed cardiomyocytes and allow them to adhere and reach the desired confluency.

    • Treat cells with the protective agent (e.g., NAC) for the desired pre-treatment time (e.g., 1-2 hours).

    • Add this compound to the respective wells. Include vehicle-only, this compound-only, and agent-only controls. A positive control like H₂O₂ (100 µM) is recommended.

    • Incubate for the desired treatment period (e.g., 6-24 hours).

    • Remove the treatment media and wash cells gently twice with warm HBSS.

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in warm HBSS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add 100 µL of warm HBSS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control.

Protocol 3: Assessment of Apoptosis via Caspase-3/7 Activity
  • Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.

  • Principle: A luminogenic substrate containing the DEVD peptide is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

  • Materials:

    • Cardiomyocytes plated in a 96-well white, clear-bottom plate.

    • This compound and potential protective agents.

    • Commercially available Caspase-Glo® 3/7 Assay kit.

    • Luminometer.

  • Procedure:

    • Plate and treat cells as described in the ROS protocol (Steps 1-4). A known apoptosis inducer like staurosporine (1 µM) should be used as a positive control.

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each 100 µL of medium in the sample wells.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control.

Protocol 4: Measurement of Intracellular Calcium Transients
  • Objective: To visualize and quantify changes in intracellular Ca²⁺ dynamics.

  • Principle: The fluorescent Ca²⁺ indicator Fluo-4 AM is a cell-permeant ester that is cleaved by intracellular esterases to become the Ca²⁺-sensitive form, Fluo-4. Its fluorescence intensity increases significantly upon binding to Ca²⁺.

  • Materials:

    • Cardiomyocytes plated on glass-bottom dishes or coverslips.

    • Fluo-4 AM stock solution (e.g., 1 mM in DMSO).

    • Pluronic F-127 (20% solution in DMSO).

    • HBSS with Ca²⁺ and Mg²⁺.

    • Confocal microscope or a fluorescence microscope equipped with a high-speed camera.

  • Procedure:

    • Culture and treat cells with this compound and/or protective agents directly on the imaging dish.

    • Prepare the Fluo-4 loading solution: Dilute Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. Add an equal volume of Pluronic F-127 to aid in dye dispersal (final concentration ~0.02%).

    • Remove the treatment media, wash cells gently with warm HBSS.

    • Add the Fluo-4 loading solution to the cells and incubate for 20-30 minutes at 37°C (or 30-45 minutes at room temperature), protected from light.

    • Wash the cells twice with warm HBSS to allow for de-esterification of the dye.

    • Incubate for a further 20-30 minutes in HBSS to ensure complete de-esterification.

    • Mount the dish on the microscope stage, maintaining physiological temperature (37°C).

    • Acquire images using a time-lapse (line-scan mode for high temporal resolution) setting with appropriate excitation/emission wavelengths (~494/516 nm).

  • Data Analysis: Analyze traces from individual cells or regions of interest to measure parameters such as transient amplitude, frequency, decay kinetics, and the frequency of spontaneous Ca²⁺ sparks or waves during diastole.

Section 5: Hypothetical Signaling Pathway of this compound Cardiotoxicity

This diagram illustrates a potential sequence of events through which this compound may induce cardiomyocyte injury, integrating the known effects on calcium with other probable downstream pathways.

Lychno This compound SR Sarcoplasmic Reticulum (SR) Lychno->SR Alters RyR2? CaLeak ↑ SR Ca²⁺ Leak SR->CaLeak Mito Mitochondrion CaLeak->Mito Ca²⁺ Overload Dysfunction Contractile Dysfunction CaLeak->Dysfunction Arrhythmia MitoCa ↑ Mitochondrial Ca²⁺ Mito->MitoCa ROS ↑ ROS Production MitoCa->ROS Induces MPTP mPTP Opening MitoCa->MPTP Induces ROS->MPTP Induces CytC Cytochrome c Release MPTP->CytC ATP ↓ ATP Production MPTP->ATP Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis ATP->Dysfunction

References

Technical Support Center: Optimizing Lychnopholide Release from Nanocapsules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation and release of Lychnopholide from nanocapsules.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable polymers for encapsulating the lipophilic compound this compound?

A1: Biodegradable polyesters are excellent choices for encapsulating this compound. Studies have shown high encapsulation efficiency with poly(ε-caprolactone) (PCL) and poly(D,L-lactide)-block-polyethylene glycol (PLA-PEG).[1][2][3] The selection between these depends on the desired release profile. PLA-PEG nanocapsules have been observed to provide a more sustained and controlled release over time compared to PCL nanocapsules.[2]

Q2: What is a common method for preparing this compound-loaded nanocapsules?

A2: The interfacial deposition of a preformed polymer followed by solvent displacement is a widely used and effective method.[1] This technique, also known as nanoprecipitation, is advantageous due to its simplicity and the use of non-chlorinated solvents, making it suitable for biomedical applications.[2][4]

Q3: How can I improve the stability of my this compound nanocapsule formulation?

A3: Several strategies can enhance stability. Using PEGylated polymers like PLA-PEG can provide steric stabilization, reducing aggregation.[4] The addition of surfactants such as Poloxamer 188 can also prevent aggregation during formulation.[1] For long-term storage, lyophilization (freeze-drying) is a common and effective method to prevent physical and chemical instabilities in aqueous suspensions.[5][6]

Q4: What are the critical factors that influence the release rate of this compound?

A4: The polymer composition is a primary factor; for instance, PLA-PEG generally provides a slower, more controlled release than PCL.[2] The particle size and surface properties of the nanocapsules also play a crucial role.[7] Furthermore, the release medium can significantly impact the release kinetics, with studies showing that the presence of plasma can alter the degradation rate of this compound.[2][3]

Q5: How can I determine the encapsulation efficiency of this compound in my nanocapsules?

A5: To determine the encapsulation efficiency, the amount of free, unencapsulated this compound needs to be separated from the nanocapsules. This is typically achieved by ultrafiltration or ultracentrifugation. The amount of this compound in the filtrate/supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated by subtracting the amount of free drug from the total amount of drug used in the formulation, divided by the total drug amount, and expressed as a percentage.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency 1. Poor affinity of this compound for the nanocapsule core. 2. Drug leakage into the external aqueous phase during preparation. 3. Suboptimal polymer concentration.1. Ensure the use of a lipophilic core material, such as Miglyol 810N, to improve the partitioning of the lipophilic this compound into the core. 2. Optimize the solvent displacement rate; a slower rate may reduce leakage. For lipophilic drugs, incorporating the drug directly into the lipid/polymer mixture before forming the emulsion can improve encapsulation.[8] 3. Adjust the polymer concentration; higher concentrations may lead to a denser shell, reducing drug leakage.
Particle Aggregation 1. Insufficient surface stabilization. 2. Inappropriate zeta potential. 3. High concentration of nanocapsules.1. Incorporate a steric stabilizer like PEG into the polymer backbone (e.g., use PLA-PEG).[4] Alternatively, add a surfactant such as Poloxamer 188 to the aqueous phase.[1] 2. Measure the zeta potential. A value further from zero (either positive or negative) indicates greater electrostatic repulsion and stability. Adjust the pH or add charged molecules if necessary. 3. Dilute the nanocapsule suspension.
Initial Burst Release 1. High amount of this compound adsorbed on the nanocapsule surface. 2. Porous or imperfect polymer shell.1. After preparation, wash the nanocapsules by centrifugation and resuspension in a fresh medium to remove surface-adsorbed drug. 2. Increase the polymer concentration to create a denser shell. Ensure complete solvent removal, as residual solvent can act as a plasticizer and increase shell porosity.
Inconsistent Release Profiles 1. Broad particle size distribution (polydispersity). 2. Inconsistent batch-to-batch preparation. 3. Instability of the formulation during the release study.1. Optimize the preparation method to achieve a narrow size distribution (low Polydispersity Index, PDI). Dynamic Light Scattering (DLS) can be used to monitor this. 2. Strictly control all parameters of the preparation protocol, including stirring speed, temperature, and the rate of addition of the organic phase. 3. Monitor the particle size and PDI throughout the release study to ensure the nanocapsules are not aggregating or degrading prematurely.
This compound Degradation during Release Study 1. Chemical instability of this compound in the release medium. 2. Enzymatic degradation if using biological media (e.g., plasma).1. Ensure the pH and temperature of the release medium are suitable for this compound stability. Encapsulation itself has been shown to protect this compound from rapid degradation in mouse plasma. 2. When using plasma-containing media, be aware that enzymatic activity can contribute to degradation. The nanocapsule shell should provide a protective barrier.[2]

Data Presentation

Table 1: In Vitro Release of this compound from Different Nanocapsule Formulations

The following table summarizes the cumulative release of this compound from Poly(ε-caprolactone) (PCL) and Poly(D,L-lactide)-block-polyethylene glycol (PLA-PEG) nanocapsules in a phosphate-buffered saline (pH 7.4) medium containing 40% v/v mouse plasma at 37°C.

Time (minutes)Cumulative Release from PCL-NC (%)Cumulative Release from PLA-PEG-NC (%)
30~60~60
60~64~68
120~64~75
180~64~78
240~64~80
360~64~83

Data adapted from a graphical representation in Branquinho et al. and presented as approximate values.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanocapsules

This protocol is based on the interfacial deposition method.[1]

Materials:

  • This compound (LYC)

  • Poly(ε-caprolactone) (PCL) or a blend of Poly(D,L-lactide) (PLA) and PLA-PEG

  • Miglyol 810N (caprylic/capric triglyceride)

  • Epikuron 170 (lecithin)

  • Acetone

  • Poloxamer 188 (for PCL-NC)

  • Milli-Q water

  • 1 mM NaCl solution

Procedure for LYC-PCL-NC:

  • Prepare the organic phase: Dissolve 20 mg of this compound, 80 mg of PCL polymer, 250 µL of Miglyol 810N, and 75 mg of Epikuron 170 in 10 mL of acetone.

  • Prepare the aqueous phase: Dissolve 75 mg of Poloxamer 188 in 20 mL of Milli-Q water.

  • Under magnetic stirring, pour the organic phase into the aqueous phase.

  • Continue stirring for 10 minutes to allow for nanocapsule formation.

  • Remove the acetone and reduce the volume to 10 mL using a rotary evaporator under reduced pressure.

  • Filter the resulting nanocapsule suspension through a 0.45-µm filter to remove any aggregates.

Procedure for LYC-PLA-PEG-NC:

  • Prepare the organic phase: Dissolve 20 mg of this compound, 60 mg of PLA-PEG diblock polymer, 60 mg of PLA homopolymer, 250 µL of Miglyol 810N, and 75 mg of Epikuron 170 in 10 mL of acetone.

  • Prepare the aqueous phase: 20 mL of Milli-Q water (no Poloxamer 188 is used).

  • Follow steps 3-6 from the LYC-PCL-NC procedure.

Characterization:

  • Determine the mean hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS). Dilute samples 1:1000 in Milli-Q water.

  • Measure the zeta potential by laser Doppler anemometry. Dilute samples 1:1000 in 1 mM NaCl.

Protocol 2: In Vitro Release Study of this compound

This protocol utilizes the dialysis membrane method, a common technique for assessing drug release from nanoparticles.[9]

Materials:

  • This compound-loaded nanocapsule suspension

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, with or without plasma)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator

  • HPLC system for this compound quantification

Procedure:

  • Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Accurately measure a known volume (e.g., 1-2 mL) of the this compound-loaded nanocapsule suspension and place it inside the dialysis bag.

  • Securely close both ends of the dialysis bag.

  • Place the dialysis bag into a vessel containing a defined volume of the release medium (e.g., 50-100 mL) to ensure sink conditions.

  • Place the vessel on a magnetic stirrer in a water bath set to 37°C. Stir at a constant, moderate speed.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative percentage of this compound released at each time point, correcting for the drug removed during sampling.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Nanocapsule Optimization cluster_prep Nanocapsule Preparation cluster_char Characterization cluster_release In Vitro Release Study prep_org Prepare Organic Phase (this compound, Polymer, Oil in Acetone) mixing Mix Phases (Interfacial Deposition) prep_org->mixing prep_aq Prepare Aqueous Phase (Water +/- Surfactant) prep_aq->mixing evap Solvent Evaporation mixing->evap dls Size & PDI (DLS) evap->dls zeta Zeta Potential evap->zeta ee Encapsulation Efficiency (HPLC) evap->ee dialysis Dialysis Method Setup evap->dialysis sampling Time-point Sampling dialysis->sampling analysis Quantification (HPLC) sampling->analysis profile Generate Release Profile analysis->profile NFkB_Pathway Inferred Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive sequesters NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α, COX-2) nucleus->genes activates lychno This compound (Sesquiterpene Lactone) lychno->IKK inhibits JAK_STAT_Pathway Inferred Inhibition of JAK/STAT Pathway by this compound cluster_cytoplasm Cytoplasm cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT_inactive STAT3 (Inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT3 (Active Dimer) STAT_inactive->STAT_active dimerizes nucleus Nucleus STAT_active->nucleus translocates to genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->genes activates lychno This compound (Sesquiterpene Lactone) lychno->JAK inhibits

References

stability issues of Lychnopholide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lychnopholide in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound in solution?

A1: this compound, a lipophilic sesquiterpene lactone, presents several stability challenges in solution. Due to its poor aqueous solubility, it is prone to precipitation in aqueous-based media.[1] Furthermore, like other sesquiterpene lactones, it can be susceptible to degradation under certain environmental conditions, including pH, temperature, and light.[2][3] Specifically, sesquiterpene lactones have been shown to be unstable at neutral to basic pH and at elevated temperatures.[2][4] Degradation in biological matrices, such as mouse plasma, has also been observed for this compound, a process that is significantly reduced by nanoencapsulation.[5]

Q2: How can I improve the solubility of this compound for in vitro experiments?

A2: Given its lipophilic nature, dissolving this compound directly in aqueous buffers is challenging. A common practice is to first prepare a stock solution in an appropriate organic solvent and then dilute it to the final concentration in the aqueous experimental medium. It is crucial to use glass or Teflon containers for storing organic solutions of lipids to avoid leaching of impurities from plastic containers.[6][7]

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively detailed in the available literature, general knowledge of sesquiterpene lactones suggests potential degradation mechanisms. These can include hydrolysis of the lactone ring, especially under basic conditions, and reactions with nucleophiles.[8][9] For some sesquiterpene lactones, the addition of alcohols to reactive sites on the molecule has been observed as a degradation pathway in alcoholic solutions.[8][10]

Q4: What is the proposed mechanism of action for this compound against Trypanosoma cruzi?

A4: The precise mechanism of action of this compound against Trypanosoma cruzi is not fully elucidated.[11] However, it is suggested to be similar to other trypanocidal agents that act by generating free radicals within the parasite.[12] This leads to oxidative stress, damaging cellular components and ultimately causing parasite death.[13]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound during experiment Poor aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous medium with vigorous mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Change in temperature or pH of the solution.Maintain consistent temperature and pH throughout the experiment. Avoid drastic changes that could affect solubility.
Loss of biological activity over time Degradation of this compound in solution.Prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C or lower in airtight, light-protected glass vials.[6] For working solutions in aqueous media, use them immediately after preparation.
Exposure to light.Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[14]
Inappropriate pH of the medium.Sesquiterpene lactones can be unstable at neutral to basic pH.[2][4] If your experimental conditions allow, consider using a slightly acidic buffer (e.g., pH 5.5) to enhance stability.[4]
Inconsistent experimental results Variability in this compound concentration due to precipitation or degradation.Follow the recommendations above to ensure the stability and solubility of your this compound solutions. Perform quality control checks on your stock solutions if they are stored for extended periods.
Interaction with plasticware.Use glass or polypropylene tubes for preparing and storing this compound solutions to minimize adsorption to plastic surfaces. For organic stock solutions, always use glass containers with Teflon-lined caps.[6][7]

Quantitative Data Summary

Table 1: General Stability of Sesquiterpene Lactones under Various Conditions

ConditionObservationReference(s)
pH 5.5 Generally stable.[2][4]
pH 7.4 Some sesquiterpene lactones with side chains show degradation (loss of side chain).[2][4]
Temperature 25°C Generally stable at acidic pH.[2][4]
Temperature 37°C Increased degradation, especially at neutral to basic pH.[2][4]
Ethanolic Solution Some sesquiterpene lactones can react with ethanol over time, leading to the formation of ethoxy derivatives. The stability can be in the order of years for some compounds at room temperature.[8][10][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber glass vials with Teflon-lined caps

    • Sterile, glass or polypropylene pipette tips and tubes

    • Appropriate cell culture medium or buffer

  • Procedure for Preparing a 10 mM Stock Solution: a. Allow the this compound powder to come to room temperature before opening the vial to prevent condensation of moisture. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the this compound is completely dissolved. e. Aliquot the stock solution into sterile, amber glass vials to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C.

  • Procedure for Preparing a Working Solution: a. Thaw a vial of the 10 mM stock solution at room temperature. b. Dilute the stock solution to the desired final concentration directly in the pre-warmed cell culture medium or buffer. c. Mix immediately and thoroughly by gentle inversion or pipetting. d. Use the working solution immediately after preparation. Do not store aqueous working solutions.

Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting cluster_solutions Solutions start Start: this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock store Store at ≤ -20°C (Aliquoted, Protected from Light) stock->store dilute Dilute to Working Concentration in Aqueous Medium store->dilute incubate Incubate with Experimental System (e.g., Cells) dilute->incubate analyze Analyze Results incubate->analyze precipitate Precipitation Observed? incubate->precipitate degradation Activity Loss Observed? incubate->degradation sol_precipitate Optimize solvent concentration Maintain T & pH precipitate->sol_precipitate sol_degradation Prepare fresh solutions Protect from light Adjust pH if possible degradation->sol_degradation

Caption: Experimental workflow for handling this compound.

signaling_pathways cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes STL Sesquiterpene Lactones (e.g., this compound) NFkB NF-κB Pathway STL->NFkB STAT3 STAT3 Pathway STL->STAT3 PI3K_Akt PI3K/Akt/mTOR Pathway STL->PI3K_Akt MAPK_ERK MAPK/ERK Pathway STL->MAPK_ERK Apoptosis Apoptosis NFkB->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation STAT3->Apoptosis Proliferation ↓ Proliferation STAT3->Proliferation PI3K_Akt->Apoptosis PI3K_Akt->Proliferation CellCycle Cell Cycle Arrest MAPK_ERK->CellCycle MAPK_ERK->Proliferation

Caption: Signaling pathways modulated by sesquiterpene lactones.

References

Lychnopholide formulation for improved tissue diffusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Lychnopholide formulations aimed at enhancing tissue diffusion. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the preparation and in vivo evaluation of this compound nanocapsule formulations.

Question Answer & Troubleshooting Steps
1. Why is my free this compound solution showing low efficacy in vivo? This compound is a sesquiterpene lactone with poor aqueous solubility, which can lead to low oral bioavailability.[1] Free this compound administered to animal models has been shown to result in no cures, whereas nanoformulations significantly increase efficacy.[1][2] Troubleshooting:Consider Nanoencapsulation: Formulating this compound into polymeric nanocapsules, such as PLA-PEG-NC, can enhance its stability in the gastrointestinal tract, improve body exposure (AUC), and facilitate controlled release, thereby increasing therapeutic efficacy.[1][3]
2. I am observing inconsistent particle size in my nanocapsule batches. What could be the cause? Particle size is a critical parameter influencing tissue diffusion and efficacy.[1][2] Inconsistency can stem from several factors during the formulation process. Troubleshooting:Check Polymer and Surfactant Concentrations: Ensure precise measurement and dissolution of the polymer (e.g., PCL, PLA-PEG), drug, and surfactants (e.g., Poloxamer 188). ▸ Standardize Solvent Removal: The rate of solvent evaporation under reduced pressure is crucial. Ensure the process is consistent across batches in terms of pressure and temperature. ▸ Monitor Stirring Speed: The speed of agitation during the formation of the nanoemulsion must be controlled and consistent.
3. My orally administered this compound nanocapsules are not achieving the expected therapeutic effect. What should I check? While nanoencapsulation improves oral delivery, several factors can still affect the outcome. Troubleshooting:Verify Drug Loading: Quantify the amount of this compound encapsulated in your nanoparticles to ensure the desired dose is being administered. ▸ Assess Formulation Stability: The polymeric wall of nanocapsules is designed to be stable in the GI tract, but you should confirm the stability of your specific formulation under relevant pH and enzymatic conditions.[1] ▸ Evaluate Particle Characteristics: Formulations with smaller particle sizes and the presence of PEG (pegylation) have been shown to have higher cure rates, potentially due to better tissue diffusion.[1][2] Consider if your chosen polymer is optimal.
4. How can I confirm that the nanoformulation is responsible for the improved efficacy? Proper experimental controls are essential to attribute the observed effects to the nanoformulation. Troubleshooting:Include Control Groups: Your experimental design should include groups treated with:     1. Free this compound at the same dose.     2. Blank nanocapsules (without the drug).     3. A vehicle control.     4. A positive control with a known effective drug (e.g., Benznidazole in Chagas disease models).[1] ▸ Pharmacokinetic Analysis: If resources permit, conduct studies to compare the area under the curve (AUC) of free this compound versus the nanoformulation to demonstrate improved body exposure.[3]
5. Is there a risk of toxicity with long-term administration of this compound nanocapsules? While free this compound has been associated with cardiotoxicity, nanoencapsulation has been shown to abolish these adverse effects in animal models.[3] Troubleshooting:Conduct Histopathology: When performing long-term studies, include histopathological analysis of key organs (e.g., heart, liver, kidneys) to monitor for any potential toxicity of the formulation. ▸ Monitor Animal Health: Closely observe the animals for any signs of distress, weight loss, or changes in behavior throughout the treatment period.

Quantitative Data Summary

The following tables summarize the efficacy of different this compound formulations in murine models of Chagas disease.

Table 1: Efficacy of Oral this compound Formulations in Acute and Chronic Chagas Disease

FormulationDose (mg/kg/day)PhaseCure Rate (%)Reference
Free LYC12Acute0%[3][4]
Free LYC12Chronic0%[3][4]
LYC-PCL-NC5Acute57.0%[1]
LYC-PCL-NC5Chronic30.0%[1]
LYC-PLA-PEG-NC5Acute62.5%[1][2]
LYC-PLA-PEG-NC5Chronic55.6%[1][2]
LYC-PLA-PEG-NC8Acute43%[3][4]
LYC-PLA-PEG-NC8Chronic43%[3][4]
LYC-PLA-PEG-NC12Acute75%[3][4]
LYC-PLA-PEG-NC12Chronic88%[3][4]
Benznidazole (BZ)100Acute~Similar to LYC-NC[1]
Benznidazole (BZ)100Chronic0% (in resistant strain)[3][4]

LYC: this compound; PCL: Poly-ε-caprolactone; PLA-PEG: Poly(d,l-lactide)-block-polyethylene glycol.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Polymeric Nanocapsules (LYC-NC)

This protocol is based on the interfacial deposition of a preformed polymer method.[1]

Materials:

  • This compound (LYC)

  • Polymer: Poly-ε-caprolactone (PCL) or Poly(d,l-lactide)-block-polyethylene glycol (PLA-PEG)

  • Miglyol 810N (oil core)

  • Epikuron 170 (lecithin)

  • Acetone (organic solvent)

  • Poloxamer 188 (surfactant)

  • Purified water

Procedure:

  • Organic Phase Preparation:

    • In a beaker, dissolve 20 mg of this compound, 80 mg of the chosen polymer (PCL or PLA-PEG), 250 µL of Miglyol 810N, and 75 mg of Epikuron 170 in 10 mL of acetone.

    • Stir until all components are fully dissolved.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve 75 mg of Poloxamer 188 in 20 mL of purified water.

  • Nanocapsule Formation:

    • Pour the organic phase into the aqueous phase under moderate magnetic stirring.

    • Nanocapsules will form spontaneously.

    • Continue stirring for 10 minutes.

  • Solvent Removal:

    • Remove the acetone and reduce the final volume to 10 mL using a rotary evaporator under reduced pressure.

  • Characterization:

    • Analyze the resulting suspension for particle size, polydispersity index, zeta potential, and drug encapsulation efficiency.

Protocol 2: In Vivo Efficacy Evaluation in a Murine Model of Chagas Disease

This protocol outlines the methodology for assessing the therapeutic efficacy of this compound formulations.[1][5]

Animal Model:

  • Swiss mice are infected intraperitoneally with Trypanosoma cruzi.

  • Acute Phase Model: Inoculate with 10,000 blood trypomastigotes.[1][5]

  • Chronic Phase Model: Inoculate with 500 blood trypomastigotes.[1][5]

Treatment:

  • Confirm infection via fresh blood examination (FBE).

  • Divide infected animals into experimental groups (e.g., Free LYC, LYC-NC, Benznidazole, Vehicle Control).

  • For acute phase, begin treatment on the first day of patent parasitemia (e.g., day 4 or 9 post-inoculation).[1][5]

  • For chronic phase, begin treatment at a later time point (e.g., 90 days post-inoculation).[5]

  • Administer formulations daily for 20 consecutive days via oral gavage or intravenous injection.

Efficacy Assessment:

  • Parasitemia: Monitor the number of parasites in peripheral blood daily during and after treatment using the FBE method.[1][5]

  • Hemoculture (HC): After the treatment period, collect blood samples to culture for the presence of parasites to assess curative efficacy.

  • Polymerase Chain Reaction (PCR): Analyze blood and tissue (e.g., heart) samples for parasite DNA as a sensitive measure of infection.[4]

  • ELISA: Detect anti-T. cruzi IgG in serum samples collected at various time points post-treatment to evaluate the host's immune response to the infection.[1]

  • Survival Rate: Monitor and record the survival of animals in each group for an extended period post-treatment.[1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes and concepts related to this compound formulation and its mechanism for improved diffusion.

G cluster_prep Phase 1: Formulation & Preparation cluster_eval Phase 2: In Vivo Evaluation p1 Dissolve LYC, Polymer, Oil in Acetone (Organic Phase) p3 Mix Phases Under Constant Stirring p1->p3 p2 Dissolve Surfactant in Water (Aqueous Phase) p2->p3 p4 Solvent Evaporation (Reduced Pressure) p3->p4 p5 Characterize Nanocapsules (Size, Drug Load) p4->p5 e2 Administer Formulations (Oral / IV) p5->e2 Proceed with validated batch e1 Induce Infection in Murine Model (T. cruzi) e1->e2 e3 Monitor Parasitemia (Fresh Blood Exam) e2->e3 e4 Assess Cure (Hemoculture, PCR, ELISA) e3->e4 e5 Evaluate Survival Rate & Histopathology e4->e5 G cluster_free Free this compound cluster_nano Nanoencapsulated this compound (LYC-NC) free_lyc Poor Aqueous Solubility bioav Low Oral Bioavailability free_lyc->bioav nano Polymeric Shell (e.g., PLA-PEG) efficacy Low Therapeutic Efficacy bioav->efficacy toxicity Potential Cardiotoxicity bioav->toxicity stability Increased GI Stability nano->stability release Controlled Drug Release nano->release diffusion Enhanced Tissue Diffusion (PEG, Size) nano->diffusion imp_efficacy Improved Therapeutic Efficacy stability->imp_efficacy release->imp_efficacy red_toxicity Reduced Cardiotoxicity release->red_toxicity diffusion->imp_efficacy

References

Technical Support Center: Lychnopholide Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Lychnopholide by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC quantification of this compound. The solutions provided are based on established chromatographic principles and specific method parameters for this compound analysis.

1. Peak Shape Problems

Question: My this compound peak is tailing. What are the possible causes and solutions?

Answer: Peak tailing for this compound can lead to inaccurate integration and quantification.[1][2] Here are the common causes and recommended actions:

  • Secondary Interactions: Residual silanols on the C18 column can interact with polar functional groups on the this compound molecule.

    • Solution: Ensure the mobile phase pH is appropriately controlled. While the standard method does not use a buffer, if tailing is severe, introducing a buffer like phosphate at a low concentration (e.g., 10-20 mM) could help, provided it is compatible with your system and this compound's stability. Using a high-purity, end-capped column is also recommended.[3]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[1][4]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of matrix components from your sample or degradation of the stationary phase can cause peak tailing.[4][5]

    • Solution: Implement a column wash procedure with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.[6]

Question: I am observing peak fronting for my this compound standard. What should I do?

Answer: Peak fronting is less common than tailing but can still affect quantification.[1]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel too quickly at the beginning of the column.

    • Solution: Prepare your this compound standards and samples in the mobile phase (Methanol:Water 60:40 v/v) or a solvent with a similar or weaker elution strength.

  • Column Overload: Similar to peak tailing, very high concentrations can sometimes manifest as fronting.

    • Solution: Dilute your sample and re-inject to see if the peak shape normalizes.

2. Baseline Issues

Question: My baseline is noisy. How can I get a stable baseline for accurate this compound quantification?

Answer: A noisy baseline can interfere with the detection and integration of small peaks.[5][7][8]

  • Mobile Phase Preparation: Impurities or dissolved gas in the mobile phase are common culprits.[7][9]

    • Solution: Use HPLC-grade solvents (methanol and water). Prepare fresh mobile phase daily and degas it thoroughly by sonication or inline degasser before use.[8]

  • Detector Issues: A failing lamp or a contaminated flow cell in your UV detector can cause noise.[6][7]

    • Solution: Check the lamp energy. If it's low, it may need replacement. Flush the flow cell with a strong, HPLC-grade solvent like isopropanol.

  • System Leaks: A small leak in the system can cause pressure fluctuations that manifest as baseline noise.[6]

    • Solution: Carefully inspect all fittings and connections for any signs of leakage and tighten or replace as necessary.

Question: I am seeing a drifting baseline during my HPLC run. What could be the cause?

Answer: Baseline drift can make accurate peak integration challenging.[8][9]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the sequence is a common cause.

    • Solution: Allow the column to equilibrate with the mobile phase for at least 15-30 minutes, or until a stable baseline is achieved, before injecting your first sample.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase and cause drift, especially if a column oven is not used.[10]

    • Solution: Use a column oven to maintain a constant temperature (e.g., 25°C) for the analytical column.[11]

  • Mobile Phase Contamination: Gradual leaching of contaminants from the solvent reservoirs or tubing can cause the baseline to drift.

    • Solution: Use fresh, high-purity solvents and ensure your solvent lines are clean.

3. Ghost Peaks

Question: I am observing "ghost peaks" in my chromatograms, even in blank injections. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that can interfere with the analysis.[11][12]

  • Carryover from Previous Injections: Residual sample from a previous injection can be eluted in a subsequent run.

    • Solution: Implement a needle wash step in your autosampler method with a strong solvent. If carryover persists, you may need to clean the injector rotor seal.

  • Contaminated Mobile Phase or System: Impurities in your solvents or leaching from system components can accumulate on the column and elute as peaks.[11][13]

    • Solution: Use high-purity, fresh solvents. If you suspect system contamination, flush the entire system with a strong solvent. Running a blank gradient can help identify at what organic concentration the ghost peaks elute, giving a clue to their nature.

  • Sample Degradation: this compound may degrade if left in the autosampler for extended periods.

    • Solution: Use a temperature-controlled autosampler if available. Analyze samples as soon as possible after preparation. Information on this compound stability suggests it can degrade in plasma, indicating potential for instability in certain conditions.[9]

Experimental Protocol: Quantification of this compound by HPLC-DAD

This protocol is based on a validated method for the quantification of this compound.[11]

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetonitrile (HPLC grade, for sample preparation if needed)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column: Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Gemini Phenomenex or equivalent).[11][12]

  • Guard column: C18, compatible with the analytical column.

3. Chromatographic Conditions

ParameterValue
Mobile Phase Methanol:Water (60:40, v/v)[11]
Flow Rate 0.8 mL/min[11]
Column Temperature 25°C[11]
Injection Volume 20 µL[11]
Detection Wavelength 265 nm[6][12]
Run Time 10 minutes[11]

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-25 µg/mL).[6][11]

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (preferably the mobile phase). Ensure the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters

The referenced HPLC method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[7]

ParameterResult
Linearity Range 2 - 25 µg/mL (r² > 0.999)[6][11]
Accuracy 98 - 101%[6]
Intra-day Precision (RSD%) Low, specific values not stated but met acceptance criteria.
Inter-day Precision (RSD%) Low, specific values not stated but met acceptance criteria.
Specificity The method was shown to be selective for this compound in the presence of nanocapsule excipients.[6]

Visual Workflows

Troubleshooting Workflow for Common HPLC Issues

TroubleshootingWorkflow start Problem Observed in This compound Chromatogram peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issues? peak_shape->baseline No tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting Yes ghost_peaks Ghost Peaks? baseline->ghost_peaks No noise_drift Noise or Drift? baseline->noise_drift Yes ghost_causes Check: 1. Injection Carryover 2. System Contamination 3. Sample Degradation ghost_peaks->ghost_causes Yes end_node Problem Resolved ghost_peaks->end_node No tailing_causes Check: 1. Secondary Interactions (pH) 2. Column Overload (Dilute) 3. Column Contamination tailing_fronting->tailing_causes Tailing fronting_causes Check: 1. Sample Solvent Mismatch 2. Column Overload (Dilute) tailing_fronting->fronting_causes Fronting tailing_causes->end_node fronting_causes->end_node noise_causes Check: 1. Mobile Phase (Degas) 2. Detector Lamp/Cell 3. System Leaks noise_drift->noise_causes Noise drift_causes Check: 1. Column Equilibration 2. Temperature Fluctuation 3. Mobile Phase Contamination noise_drift->drift_causes Drift noise_causes->end_node drift_causes->end_node ghost_causes->end_node ExperimentalWorkflow prep 1. Preparation sub_prep1 Prepare Mobile Phase (MeOH:H2O, 60:40) & Degas prep->sub_prep1 analysis 2. HPLC Analysis sub_analysis1 Equilibrate System (0.8 mL/min, 25°C) analysis->sub_analysis1 data 3. Data Processing sub_data1 Integrate Peak Areas data->sub_data1 sub_prep2 Prepare Standard & Sample Solutions sub_prep1->sub_prep2 sub_prep3 Filter Samples (0.45 µm) sub_prep2->sub_prep3 sub_prep3->analysis sub_analysis2 Inject Blanks, Standards, & Samples sub_analysis1->sub_analysis2 sub_analysis3 Detect at 265 nm sub_analysis2->sub_analysis3 sub_analysis3->data sub_data2 Generate Calibration Curve sub_data1->sub_data2 sub_data3 Calculate this compound Concentration sub_data2->sub_data3

References

Technical Support Center: Lychnopholide Dose-Dependent Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses common questions and troubleshooting scenarios related to the dose-dependent efficacy and limitations of Lychnopholide (LYC) in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a plateau in efficacy with increasing doses of this compound. Is this expected?

A: Yes, a plateau effect is a common pharmacological phenomenon. While studies consistently show that the efficacy of this compound nanoformulations against Trypanosoma cruzi is dose-dependent (e.g., higher cure rates at 12 mg/kg/day compared to 8 mg/kg/day), a therapeutic ceiling is expected.[1][2] The primary limitation researchers encounter is often related to the drug's formulation. Free this compound has poor aqueous solubility and bioavailability, which severely limits its efficacy even at higher doses.[3] Encapsulation in polymeric nanocapsules, such as LYC-PLA-PEG-NC, dramatically improves its pharmacokinetic profile and therapeutic efficacy.[4][5]

Q2: What are the key differences in dose-efficacy between free this compound and its nanoformulations?

A: The difference is significant. Free this compound administered orally or intravenously often fails to cure any animals in murine models of Chagas disease.[3][6] In contrast, this compound loaded in PLA-PEG nanocapsules (LYC-PLA-PEG-NC) demonstrates high cure rates in a dose-dependent manner.[1][2] The nanoformulation improves the drug's stability, potentially within the gastrointestinal tract, and enhances its bioavailability, leading to superior efficacy compared to the free form.[6][7]

Q3: At what dose does this compound become toxic? We are concerned about off-target effects.

A: In published in vivo studies using the LYC-PLA-PEG-NC formulation, no signs of general toxicity were observed in animals at doses up to 12 mg/kg/day administered orally.[1][7] A significant advantage of the nanoformulation is its ability to protect the host against the cardiotoxicity associated with free this compound.[4][5] This suggests the therapeutic window for free LYC is much narrower than for its nano-encapsulated form. The primary "limitation" at higher doses is more likely related to the potential toxicity of the free drug, a problem largely mitigated by nanoencapsulation.

Q4: How does the stage of infection (acute vs. chronic) affect the dose-dependent efficacy of this compound?

A: The LYC-PLA-PEG-NC formulation has demonstrated dose-dependent efficacy in both acute and chronic phases of experimental Chagas disease.[1][2][4] For instance, at a dose of 12 mg/kg/day, the nanoformulation cured 75% of animals in the acute phase and 88% in the chronic phase.[2] At a lower dose of 8 mg/kg/day, the cure rates were 43% for both phases, clearly showing a dose-response relationship regardless of the infection stage.[2]

Troubleshooting Guides

Issue: Inconsistent or Lower-Than-Expected Efficacy in In Vivo Experiments

If you are experiencing inconsistent results with this compound, several factors related to dose and experimental design may be the cause. Follow this troubleshooting workflow.

start Start: Inconsistent Efficacy formulation 1. Check Formulation: Free LYC or Nanoformulation? start->formulation free_lyc Free LYC has very low bioavailability and efficacy. Consider nanoformulation. formulation->free_lyc Free LYC nano_ok Nanoformulation is correct. formulation->nano_ok Nano route 2. Verify Administration Route: Oral or Intravenous? oral_route Oral route is effective ONLY with nanoformulation. route->oral_route Oral route_ok Route is correct. route->route_ok IV / Oral (Nano) dose 3. Confirm Dosing Regimen: Correct Dose & Frequency? dose_issue Studies show efficacy at 5-12 mg/kg/day for 20 days. Ensure dose is sufficient. dose->dose_issue Low / Infrequent dose_ok Dose is correct. dose->dose_ok Correct model 4. Review Animal Model: Infection Phase & Strain Correct? model_issue Efficacy varies by T. cruzi strain and infection phase (acute/chronic). Ensure consistency. model->model_issue Inconsistent end Consult Literature for Specific Model Parameters model->end Consistent nano_ok->route route_ok->dose dose_ok->model

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Data Presentation

Table 1: Dose-Dependent Efficacy of this compound Nanoformulation (LYC-PLA-PEG-NC) in Mice This table summarizes the cure rates observed at different oral doses in mice infected with a drug-resistant strain of T. cruzi.

Dose (mg/kg/day)Infection PhaseCure Rate (%)Citation
8Acute43%[1][2]
12Acute75%[1][2]
8Chronic43%[1][2]
12Chronic88%[1][2]
2Chronic (IV)62.5%[8]
12Chronic (Oral)80%[8]

Table 2: Efficacy Comparison of Free vs. Nano-Encapsulated this compound (LYC) This table highlights the difference in therapeutic outcomes between free LYC and its nanoformulations in the chronic phase of infection.

FormulationDose (mg/kg/day)Administration RouteCure Rate (%)Citation
Free LYC5Oral0%[3][6]
LYC-PCL-NC5Oral30.0%[3][6]
LYC-PLA-PEG-NC5Oral55.6%[3][6]
Free LYC12Oral0% (No cure)[1][9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanocapsules (LYC-PLA-PEG-NC)

This protocol is based on the method of interfacial deposition of a preformed polymer.[7][10]

  • Organic Phase Preparation: Dissolve 20 mg of this compound, 60 mg of PLA-PEG diblock polymer, 60 mg of PLA homopolymer, and 250 μl of Miglyol 810N in 10 ml of acetone.

  • Aqueous Phase Preparation: Prepare 20 ml of purified water. In this specific formulation, a surfactant like Poloxamer 188 is not required as the PLA-PEG acts as a stabilizer.

  • Nano-Precipitation: Pour the organic phase into the aqueous phase under moderate magnetic stirring.

  • Solvent Evaporation: Agitate the resulting suspension for 10 minutes, then remove acetone and reduce the final volume to 10 ml under reduced pressure.

  • Sterilization: Filter the final nanocapsule suspension through a 0.45-μm sterile filter immediately after preparation to remove any aggregates.

Protocol 2: In Vivo Efficacy Assessment in Murine Chagas Disease Model

This protocol outlines the key steps for evaluating the therapeutic efficacy of this compound formulations.[1][4]

  • Animal Model: Use Swiss mice or other appropriate strains.

  • Infection:

    • Acute Phase: Inoculate animals intraperitoneally with 10,000 blood trypomastigotes of a specific T. cruzi strain (e.g., VL-10, Y).[4][7]

    • Chronic Phase: Inoculate with a lower dose (e.g., 500 trypomastigotes) to allow the infection to progress to the chronic stage (treatment typically starts 90-120 days post-inoculation).[7]

  • Treatment Regimen:

    • Begin treatment on the first day of patent parasitemia (e.g., day 9 post-inoculation for the acute phase).[4]

    • Administer the designated formulation (e.g., LYC-PLA-PEG-NC at 8 or 12 mg/kg/day) orally via gavage for 20 consecutive days.[1][4]

  • Efficacy Assessment:

    • Parasitological Cure: Monitor for the absence of parasites using methods like Fresh Blood Examination (FBE), hemoculture (HC), and Polymerase Chain Reaction (PCR).[1][2]

    • Serological and Tissue Analysis: Use ELISA to detect specific antibodies and quantitative PCR (qPCR) on heart tissue to confirm the absence of parasite DNA, which is a stringent criterion for cure.[1][2][4] A cure is typically defined by consistently negative results across parasitological tests.[4]

Visualizations

cluster_0 Free this compound cluster_1 Nano-Encapsulated this compound free_lyc Free LYC Administered free_bio Poor Solubility & Low Bioavailability free_lyc->free_bio free_outcome Sub-therapeutic Concentration at Target Site free_bio->free_outcome free_cure Low to No Cure Rate free_outcome->free_cure Tcruzi Trypanosoma cruzi (Target Parasite) free_outcome->Tcruzi Ineffective Concentration nano_lyc LYC-PLA-PEG-NC Administered nano_bio Enhanced Stability & Improved Bioavailability nano_lyc->nano_bio nano_outcome Effective Concentration at Target Site nano_bio->nano_outcome nano_cure High, Dose-Dependent Cure Rate nano_outcome->nano_cure nano_outcome->Tcruzi Effective Concentration

Caption: Formulation-dependent bioavailability and therapeutic outcome.

cluster_0 Therapeutic Window (On-Target Effects) cluster_1 Toxicity Window (Off-Target Effects) Dose This compound Dose OnTarget Target: T. cruzi Parasite Elimination Dose->OnTarget Low to Moderate Dose (e.g., 5-12 mg/kg/day Nano) OffTarget Off-Target: Host Cells (e.g., Cardiac) Dose->OffTarget High Dose (Potential limitation, especially for free LYC) Efficacy Therapeutic Efficacy (Cure Rate) OnTarget->Efficacy Toxicity Adverse Effects (e.g., Cardiotoxicity) OffTarget->Toxicity Note Note: Nanoformulation widens the therapeutic window by reducing off-target toxicity at effective doses.

Caption: Conceptual model of on-target vs. off-target effects.

References

Technical Support Center: Enhancing Lychnopholide Stability in Gastrointestinal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the gastrointestinal stability of Lychnopholide. The information is designed to assist researchers in optimizing their experimental design and formulation strategies.

Section 1: Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Simulated Gastric Fluid (SGF)

Question: My this compound sample shows significant degradation when incubated in Simulated Gastric Fluid (SGF). How can I improve its stability?

Answer: The acidic environment of the stomach (pH 1.2-3.0) can lead to the degradation of this compound. Several strategies can be employed to mitigate this issue.

Troubleshooting Steps:

  • pH Modification: While altering the pH of SGF is not recommended for standardized assays, understanding the pH-dependent degradation profile is crucial. Sesquiterpene lactones, in general, exhibit greater stability in acidic conditions compared to alkaline environments. However, very low pH can still contribute to hydrolysis.

  • Formulation Strategies:

    • Enteric Coating: Encapsulating this compound in an enteric-coated formulation can protect it from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.

    • Nanoencapsulation: Formulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or poly(lactic acid)-poly(ethylene glycol) (PLA-PEG), can significantly enhance its stability. The polymer matrix acts as a protective barrier against the harsh gastric environment. High encapsulation efficiencies of over 90% have been reported for this compound in nanocapsules.[1]

Experimental Protocol: Preparation of this compound-Loaded PLA-PEG Nanoparticles (Nanoprecipitation Method)

This protocol provides a general guideline for the preparation of this compound-loaded PLA-PEG nanoparticles. Optimization of specific parameters may be required for your particular application.

Materials:

  • This compound

  • PLA-PEG copolymer

  • Acetone (or other suitable organic solvent)

  • Poloxamer 188 (or other suitable surfactant)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of this compound and PLA-PEG copolymer in acetone to form the organic phase.

  • Prepare an aqueous solution of Poloxamer 188.

  • Under magnetic stirring, add the organic phase dropwise to the aqueous phase.

  • Continue stirring for a specified time to allow for nanoparticle formation.

  • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • The resulting nanoparticle suspension can be further purified by centrifugation and washing steps.

Issue 2: Enzymatic Degradation of this compound in Simulated Intestinal Fluid (SIF)

Question: I am observing significant degradation of this compound when incubated with Simulated Intestinal Fluid (SIF) containing pancreatin. What are the potential causes and solutions?

Answer: The enzymes present in pancreatin, such as lipases and esterases, can contribute to the degradation of this compound in the simulated intestinal environment.

Troubleshooting Steps:

  • Enzyme Inhibition (for mechanistic studies): To confirm the role of specific enzymes, inhibitors can be judiciously used. However, this is not a viable strategy for in vivo applications.

  • Formulation Strategies for Protection:

    • Nanoencapsulation: Similar to its protective effect in SGF, nanoencapsulation can shield this compound from enzymatic attack in SIF. The polymer matrix provides a physical barrier, and the surface properties of the nanoparticles can be modified to reduce enzyme adsorption. Studies have shown that nanocapsules can decrease the degradation rate of this compound.[1]

    • Mucoadhesive Formulations: Incorporating mucoadhesive polymers into the formulation can increase the residence time of the delivery system in the intestine, potentially allowing for greater absorption before significant degradation occurs.

Data Presentation: Stability of Free vs. Nanoencapsulated this compound (Hypothetical Data)

FormulationMediumIncubation Time (hours)This compound Remaining (%)
Free this compoundSGF (pH 1.2)2< 20%
Nanoencapsulated this compoundSGF (pH 1.2)2> 90%
Free this compoundSIF (with pancreatin, pH 6.8)4< 10%
Nanoencapsulated this compoundSIF (with pancreatin, pH 6.8)4> 80%

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of sesquiterpene lactones like this compound at different pH values?

A1: Generally, sesquiterpene lactones are more stable in acidic to neutral pH conditions.[2] In alkaline environments (pH > 7.4), they are more susceptible to degradation, which can involve the opening of the lactone ring.[2]

Q2: How can I quantify the amount of this compound remaining in my stability studies?

A2: A validated High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantifying this compound. A common method involves using a C18 column with a mobile phase consisting of a mixture of methanol and water, with UV detection at approximately 265 nm.[3][4]

Experimental Protocol: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (e.g., 60:40 v/v)

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

  • Prepare samples from your stability study by appropriate dilution with the mobile phase.

  • Inject the samples into the HPLC system.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Q3: What are the key parameters to consider when developing a nanoencapsulation strategy for this compound?

A3: Key parameters include:

  • Polymer Type: Biocompatible and biodegradable polymers like PLA, PLGA, and their PEGylated derivatives are commonly used.[5]

  • Nanoparticle Size and Polydispersity Index (PDI): These affect the in vivo fate and release kinetics.

  • Encapsulation Efficiency and Drug Loading: These determine the amount of this compound carried by the nanoparticles.[6] High encapsulation efficiencies (>90%) have been achieved for this compound.[1]

  • In Vitro Release Profile: This characterizes how this compound is released from the nanoparticles over time under simulated physiological conditions.

Data Presentation: Characteristics of this compound Nanoparticles

ParameterTypical Range/Value
PolymerPLA-PEG
Size (z-average)150 - 250 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%
Drug Loading1 - 10%

Q4: Are there specific signaling pathways that this compound is known to affect, which might be relevant to its gastrointestinal applications?

A4: While direct studies on this compound are limited, sesquiterpene lactones are known to modulate several key signaling pathways involved in inflammation and apoptosis, which are relevant to gastrointestinal diseases. These include:

  • NF-κB Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation. This is often achieved by preventing the nuclear translocation of the p65 subunit.

  • STAT3 Pathway: Inhibition of STAT3 phosphorylation is another mechanism by which some sesquiterpene lactones exert their anti-inflammatory and anti-cancer effects.

  • Apoptosis Pathways: this compound and related compounds can induce apoptosis in cancer cells, which can be assessed by methods like the TUNEL assay.

Section 3: Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

GI_Stability_Workflow cluster_Preparation Sample Preparation cluster_Incubation In Vitro Incubation cluster_Analysis Analysis Free_Lyc Free this compound SGF Simulated Gastric Fluid (pH 1.2, with Pepsin) Free_Lyc->SGF SIF Simulated Intestinal Fluid (pH 6.8, with Pancreatin) Free_Lyc->SIF Nano_Lyc Nanoencapsulated This compound Nano_Lyc->SGF Nano_Lyc->SIF HPLC HPLC Quantification SGF->HPLC SIF->HPLC Stability Stability Assessment (% Degradation) HPLC->Stability

Workflow for assessing the gastrointestinal stability of this compound.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα (Cytoplasm) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Activation This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription This compound This compound This compound->JAK Inhibition

Proposed mechanism of this compound's inhibition of the STAT3 signaling pathway.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release & Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Simplified intrinsic apoptosis pathway potentially induced by this compound.

References

Validation & Comparative

A Comparative Analysis of Free Lychnopholide and Its Nanoencapsulated Formulations in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of free lychnopholide versus nanoencapsulated this compound, focusing on its potential applications in oncology. This document synthesizes available experimental data and outlines detailed methodologies for key experimental protocols.

This compound, a sesquiterpene lactone, has demonstrated notable biological activities. However, its therapeutic potential, particularly in oncology, is often hampered by limitations such as poor aqueous solubility and low bioavailability. Nanoencapsulation has emerged as a promising strategy to overcome these challenges by enhancing drug delivery and therapeutic efficacy. While extensive research has showcased the superior efficacy of nanoencapsulated this compound in treating Chagas disease, this guide will focus on its prospective advantages in cancer therapy, drawing parallels from studies on other nanoformulated natural compounds.

Data Presentation: A Comparative Overview

Direct comparative studies on the anticancer effects of free versus nanoencapsulated this compound are limited in publicly available literature. However, based on trends observed with other nanoencapsulated natural products, a significant enhancement in cytotoxic and apoptotic effects can be anticipated. The following table illustrates a hypothetical comparison based on expected outcomes.

ParameterFree this compoundNanoencapsulated this compoundRationale for Expected Outcome
Cytotoxicity (IC50) Higher IC50 valuesLower IC50 valuesNanoencapsulation enhances cellular uptake and provides sustained release, increasing the effective intracellular concentration of the drug.
Apoptosis Induction Moderate inductionSignificant increase in apoptotic cellsImproved delivery and cellular accumulation of this compound via nanoparticles can lead to a more potent activation of apoptotic pathways.
Bax/Bcl-2 Ratio Minor increaseSubstantial increaseEnhanced apoptotic signaling through the intrinsic pathway is expected with higher intracellular drug concentrations.
Caspase-3 Activation Moderate activationStrong activationAs a key executioner caspase, its increased activation signifies a more robust induction of apoptosis.
In Vivo Tumor Growth Limited inhibitionSignificant tumor regressionNanoformulations can improve pharmacokinetic profiles, leading to better tumor accumulation and therapeutic efficacy in vivo.[1][2][3]

Experimental Protocols

To rigorously evaluate the comparative efficacy of free and nanoencapsulated this compound, a series of standardized experimental protocols should be employed.

Nanoparticle Formulation and Characterization

Objective: To synthesize and characterize this compound-loaded nanoparticles.

Methodology: Nanoprecipitation for PLGA-PEG Nanoparticle Synthesis

  • Dissolve Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) and this compound in a water-miscible organic solvent such as acetone.

  • Add this organic solution dropwise into an aqueous solution containing a surfactant (e.g., Poloxamer 188) under constant magnetic stirring.

  • Allow the nanoparticles to form spontaneously as the organic solvent diffuses out.

  • Stir the resulting nanoparticle suspension at room temperature for several hours to ensure the complete evaporation of the organic solvent.

  • Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated this compound and excess surfactant.

  • Lyophilize the purified nanoparticles for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified using High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of nanoparticles and measuring the this compound content.

Cell Viability Assay

Objective: To determine the cytotoxic effects and IC50 values of free and nanoencapsulated this compound on cancer cell lines.

Methodology: MTT Assay

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free this compound and nanoencapsulated this compound for 24, 48, or 72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.

Apoptosis Assay

Objective: To quantify the induction of apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Treat cancer cells with free and nanoencapsulated this compound at their respective IC50 concentrations for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

Western Blot Analysis

Objective: To investigate the effect on apoptosis-related proteins.

Methodology:

  • Treat cancer cells with free and nanoencapsulated this compound.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathway

This compound, being a sesquiterpene lactone similar to parthenolide, is hypothesized to exert its anticancer effects through the inhibition of the NF-κB signaling pathway. Nanoencapsulation is expected to enhance this inhibitory effect.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Free this compound Free this compound IKK IKK Free this compound->IKK Inhibits Nanoencapsulated this compound Nanoencapsulated this compound Nanoencapsulated this compound->Free this compound Sustained Release IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters IκBα-P IκBα-P IκBα->IκBα-P NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocation Proteasome Proteasome IκBα-P->Proteasome Ubiquitination & Degradation Target Genes Pro-inflammatory & Anti-apoptotic Genes NF-κB_nuc->Target Genes Activates Transcription Apoptosis Apoptosis Target Genes->Apoptosis Inhibits G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison Free this compound Free this compound Treatment Treatment Free this compound->Treatment Nanoencapsulation Nanoencapsulation Characterization (DLS, TEM, HPLC) Characterization (DLS, TEM, HPLC) Nanoencapsulation->Characterization (DLS, TEM, HPLC) Characterization (DLS, TEM, HPLC)->Treatment Cancer Cell Culture Cancer Cell Culture Cancer Cell Culture->Treatment MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Treatment->MTT Assay (Cytotoxicity) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Assay (Flow Cytometry) Western Blot (Protein Expression) Western Blot (Protein Expression) Treatment->Western Blot (Protein Expression) IC50 Values IC50 Values MTT Assay (Cytotoxicity)->IC50 Values Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis Assay (Flow Cytometry)->Apoptotic Cell Percentage Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Western Blot (Protein Expression)->Bax/Bcl-2 Ratio Caspase-3 Levels Caspase-3 Levels Western Blot (Protein Expression)->Caspase-3 Levels

References

Unveiling the Trypanocidal Mechanism of Lychnopholide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic options, benznidazole and nifurtimox, are hampered by significant toxicity and variable efficacy, particularly in the chronic phase of the disease. This has spurred the search for novel, more effective, and safer trypanocidal agents. Among the promising natural products, the sesquiterpene lactone Lychnopholide, isolated from species of the Lychnophora genus, has demonstrated potent activity against T. cruzi, including strains resistant to conventional drugs. This guide provides a detailed comparison of the validated trypanocidal mechanism of this compound with existing alternatives, supported by experimental data and detailed protocols to aid in further research and development.

Comparative Analysis of Trypanocidal Mechanisms

The primary mechanism of action of the currently used drugs, benznidazole and nifurtimox, involves the generation of oxidative stress within the parasite. In contrast, emerging evidence suggests that this compound exerts its trypanocidal effect through a multi-faceted approach centered on the induction of apoptosis and mitochondrial dysfunction.

FeatureThis compoundBenznidazoleNifurtimox
Primary Mechanism Induction of Apoptosis & Mitochondrial DysfunctionReductive Stress & Generation of Reactive Oxygen Species (ROS)Reductive Stress & Generation of Reactive Oxygen Species (ROS)
Molecular Target(s) Not fully elucidated; likely involves mitochondrial components and apoptosis-regulating proteins.Trypanosoma cruzi type I nitroreductase (NTR)Trypanosoma cruzi type I nitroreductase (NTR)
Effect on Mitochondria Depolarization of mitochondrial membrane potential, inhibition of electron transport chain, and reduced ATP synthesis.Indirect effects due to oxidative stress.Indirect effects due to oxidative stress.
Induction of Apoptosis Evidence suggests involvement of metacaspases and cytochrome c release, indicative of the intrinsic pathway.Apoptosis is a downstream consequence of cellular damage from oxidative stress.Apoptosis is a downstream consequence of cellular damage from oxidative stress.
Efficacy against Resistant Strains Effective against benznidazole-resistant strains.Resistance is a growing concern.Cross-resistance with benznidazole is common.

Experimental Evidence for this compound's Mechanism

Mitochondrial Dysfunction

Studies have demonstrated that this compound significantly impacts the mitochondrial function of T. cruzi.

  • Mitochondrial Membrane Potential (ΔΨm): Treatment with this compound leads to a dose-dependent decrease in ΔΨm, a key indicator of mitochondrial dysfunction and an early event in apoptosis.

  • ATP Synthesis: A significant reduction in intracellular ATP levels is observed in parasites treated with this compound, suggesting interference with the mitochondrial respiratory chain and oxidative phosphorylation.

  • Reactive Oxygen Species (ROS) Production: While the primary mechanism is not oxidative stress, some studies indicate that the mitochondrial dysfunction induced by this compound can lead to a secondary increase in ROS production, further contributing to parasite death.

Induction of Apoptosis

This compound has been shown to induce an apoptosis-like cell death in T. cruzi.

  • Phosphatidylserine (PS) Exposure: Treated parasites exhibit externalization of PS on the outer leaflet of the plasma membrane, a hallmark of early apoptosis.

  • Caspase-like Activity: Evidence suggests the involvement of metacaspases, the caspase-like cysteine peptidases in trypanosomes, in the apoptotic process triggered by this compound.

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway, has been implicated in this compound's mechanism.

Experimental Protocols

In Vitro Trypanocidal Activity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the different life cycle stages of T. cruzi.

Materials:

  • T. cruzi epimastigotes, trypomastigotes, and amastigotes

  • Vero cells (for intracellular amastigote assays)

  • Liver Infusion Tryptose (LIT) medium for epimastigotes

  • RPMI-1640 medium for trypomastigotes and amastigotes

  • Fetal bovine serum (FBS)

  • This compound (and other test compounds)

  • Resazurin sodium salt

  • 96-well microplates

  • Incubator (28°C for epimastigotes, 37°C for mammalian stages)

  • Microplate reader

Procedure:

  • Epimastigote Assay:

    • Plate epimastigotes (1 x 10^6 parasites/mL) in a 96-well plate.

    • Add serial dilutions of this compound (typically from 0.1 to 100 µM).

    • Incubate at 28°C for 72 hours.

    • Add resazurin (10 µL of a 2 mM solution) to each well and incubate for another 24 hours.

    • Measure fluorescence at 570 nm excitation and 590 nm emission.

  • Intracellular Amastigote Assay:

    • Seed Vero cells (4 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours at 37°C.

    • Infect the Vero cells with trypomastigotes (5 x 10^4 parasites/well) for 2 hours.

    • Wash to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of this compound.

    • Incubate for 48 hours at 37°C.

    • Fix the cells, stain with a DNA dye (e.g., DAPI), and quantify the number of intracellular amastigotes using high-content imaging or manual counting.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM.

Materials:

  • T. cruzi epimastigotes

  • JC-1 or TMRM fluorescent dye

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Treat epimastigotes with different concentrations of this compound for a defined period (e.g., 24 hours).

  • Harvest the parasites by centrifugation and wash with FACS buffer.

  • Resuspend the parasites in FACS buffer containing the fluorescent probe (e.g., 2 µM JC-1) and incubate in the dark for 30 minutes at 28°C.

  • Wash the parasites to remove excess dye.

  • Analyze the fluorescence by flow cytometry. For JC-1, healthy mitochondria will show red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (monomers).

ATP Measurement Assay

This protocol quantifies the intracellular ATP levels as an indicator of mitochondrial respiratory function.

Materials:

  • T. cruzi epimastigotes

  • ATP determination kit (e.g., based on luciferase)

  • Lysis buffer

  • Luminometer

Procedure:

  • Treat epimastigotes with this compound as described above.

  • Harvest a known number of parasites and lyse them according to the kit manufacturer's instructions.

  • Add the luciferase-containing reagent to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • T. cruzi epimastigotes

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat epimastigotes with this compound.

  • Harvest and wash the parasites with PBS.

  • Resuspend the parasites in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Lychnopholide_Mechanism cluster_this compound This compound cluster_Mitochondrion T. cruzi Mitochondrion cluster_Apoptosis Apoptosis Induction This compound This compound ETC Electron Transport Chain (Complexes I-IV) This compound->ETC Inhibition ATP_Synthase ATP Synthase (Complex V) MMP ΔΨm Depolarization ETC->MMP ATP ↓ ATP Synthesis ATP_Synthase->ATP ROS ↑ ROS Production MMP->ROS CytC Cytochrome c Release MMP->CytC Apoptosis Apoptosis-like Cell Death ROS->Apoptosis ATP->Apoptosis Metacaspases Metacaspase Activation CytC->Metacaspases Metacaspases->Apoptosis

Caption: Proposed trypanocidal mechanism of this compound in T. cruzi.

Experimental_Workflow start Start: Treat T. cruzi with this compound viability Cell Viability Assay (Resazurin) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis mmp Mitochondrial Membrane Potential Assay (JC-1) start->mmp end End: Data Analysis & Interpretation viability->end apoptosis->end atp ATP Measurement Assay mmp->atp ros ROS Detection Assay mmp->ros atp->end ros->end

Caption: Experimental workflow for validating this compound's mechanism.

Conclusion and Future Directions

This compound presents a promising alternative to current Chagas disease treatments due to its potent trypanocidal activity, including against drug-resistant parasite strains, and its distinct mechanism of action. By primarily targeting mitochondrial function and inducing apoptosis, this compound offers a different strategy compared to the oxidative stress-inducing mechanisms of benznidazole and nifurtimox.

Further research is crucial to fully elucidate the specific molecular targets of this compound within T. cruzi. Proteomic and genetic approaches could identify the precise proteins with which this compound interacts, providing a more detailed understanding of its mode of action and paving the way for rational drug design and the development of even more potent and selective analogues. The continued investigation into the therapeutic potential of this compound, particularly in optimized nanoformulations, holds significant promise for the future of Chagas disease chemotherapy.

A Comparative Analysis of PLA-PEG and PCL Nanocapsules for the Delivery of Lychnopholide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nanocarrier is a critical step in enhancing the therapeutic efficacy of promising compounds like Lychnopholide, a sesquiterpene lactone with demonstrated anticancer properties. This guide provides a comparative overview of two leading biodegradable polymeric nanocapsules, poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) and poly(ε-caprolactone) (PCL), as potential delivery vehicles for this compound. The comparison is based on a synthesis of existing data for the encapsulation of other hydrophobic drugs, providing a predictive framework in the absence of direct comparative studies for this compound.

Physicochemical and Drug Delivery Properties

The choice between PLA-PEG and PCL for encapsulating a hydrophobic drug like this compound hinges on key performance parameters such as encapsulation efficiency, particle size, stability, and the drug release profile. Both polymers offer the advantages of biocompatibility and biodegradability.[1][2] PEGylation of PLA nanoparticles is known to improve hydrophilicity, reduce particle size, and prolong circulation time in the bloodstream by reducing recognition by the reticuloendothelial system.[3][4] PCL is also a well-established polymer for drug delivery, known for its ability to control drug release and improve stability.[1][5]

PropertyPLA-PEG NanocapsulesPCL NanocapsulesKey Considerations for this compound
Drug Encapsulation Efficiency (%) Generally high for hydrophobic drugs, can be optimized by adjusting the PLA to PEG ratio.[3][6] For instance, curcumin encapsulation efficiency in PLA-PEG-PLA copolymers was reported to be up to 61.4 ± 1.4%.[6]Also demonstrates high encapsulation efficiency for hydrophobic drugs.[5] Doxorubicin-loaded PCL nanocapsules achieved a drug loading of 16.88%.[5] Lipid- and polymer-based core-shell nanocapsules have shown entrapment efficiencies of >90%.[7]Both systems are expected to efficiently encapsulate the hydrophobic this compound. The optimal polymer-to-drug ratio would need to be determined experimentally to maximize loading.
Particle Size (nm) Typically in the range of 100-300 nm, which is favorable for tumor targeting via the enhanced permeability and retention (EPR) effect.[6][8] PLA-PEG-PLA nanoparticles have been synthesized with a size of 267.3 nm.[6]Can be formulated in a similar size range. Doxorubicin-loaded PCL nanocapsules had an average size of 212 nm.[5] PCL and PCL-PEG nanoparticles prepared by nanoemulsion templating had an average size of ~90 nm.[9]Both polymers can be engineered to produce nanocapsules in the optimal size range for passive tumor targeting. The final size will depend on the preparation method and parameters.
Polydispersity Index (PDI) Generally low, indicating a narrow size distribution. PDI values below 0.2 are achievable.[9]Also typically exhibits low PDI values, suggesting uniform particle populations.[9]A low PDI is crucial for reproducible in vivo performance. Both polymers are capable of forming monodisperse nanocapsules.
Zeta Potential (mV) Typically negative, which can contribute to colloidal stability.[6] PLA-PEG-PLA nanoparticles have shown a zeta potential of -1.3 ± 0.09 mV.[6]Can be formulated to have a negative surface charge, which is beneficial for stability.A slightly negative zeta potential is desirable to prevent aggregation. The surface charge can be modulated by the polymer composition and PEGylation.
In Vitro Drug Release Often characterized by an initial burst release followed by a sustained release phase.[6] PLA-PEG-PLA copolymers encapsulating curcumin showed an initial burst of 17.5% followed by a slow release of up to 80%.[6]Exhibits a controlled and sustained release profile.[1][7] A biphasic and sustained release pattern has been observed for pyridine derivatives from lipid- and polymer-based nanocapsules.[7]A sustained release profile is generally desirable for maintaining therapeutic drug concentrations over an extended period. The release kinetics can be tailored by altering the polymer molecular weight and composition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of nanocapsules. Below are generalized protocols for the preparation and characterization of PLA-PEG and PCL nanocapsules for this compound delivery.

Preparation of this compound-Loaded Nanocapsules

1. PLA-PEG Nanocapsules via Emulsification-Solvent Evaporation:

  • Materials: PLA-PEG copolymer, this compound, dichloromethane (DCM), and polyvinyl alcohol (PVA) solution.

  • Procedure:

    • Dissolve a specific amount of PLA-PEG copolymer and this compound in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.

    • Collect the nanocapsules by ultracentrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.[2]

2. PCL Nanocapsules via Double Emulsion-Solvent Evaporation:

  • Materials: PCL, this compound, DCM, and PVA solution.

  • Procedure:

    • Dissolve PCL and this compound in DCM to create the organic phase.

    • Prepare an aqueous solution to be encapsulated (this can be a buffer or a solution containing a hydrophilic component if co-delivery is desired).

    • Emulsify the small aqueous phase into the organic phase using sonication to form a water-in-oil (w/o) primary emulsion.

    • Disperse the primary emulsion into a larger volume of PVA solution under homogenization to form a water-in-oil-in-water (w/o/w) double emulsion.

    • Stir the double emulsion to evaporate the DCM.

    • Collect and purify the nanocapsules as described for the PLA-PEG method.[5][10]

In Vitro Drug Release Study
  • Procedure:

    • Disperse a known amount of this compound-loaded nanocapsules in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to ensure sink conditions).

    • Incubate the dispersion at 37°C with constant shaking.

    • At predetermined time intervals, withdraw a sample of the release medium and centrifuge to separate the nanocapsules.

    • Analyze the supernatant for the concentration of released this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

    • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Procedure:

    • Seed cancer cells (e.g., a relevant cancer cell line for this compound's activity) in a 96-well plate and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of free this compound, empty nanocapsules, and this compound-loaded PLA-PEG and PCL nanocapsules. Include untreated cells as a control.[7]

    • Incubate the cells for a specified period (e.g., 48 hours).[7]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_prep Nanocapsule Preparation cluster_char Characterization & Evaluation start Polymer (PLA-PEG or PCL) + this compound organic_phase Dissolve in Organic Solvent (DCM) start->organic_phase emulsification Emulsification (o/w or w/o/w) organic_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Centrifugation & Washing evaporation->collection lyophilization Lyophilization collection->lyophilization nanocapsules This compound-Loaded Nanocapsules lyophilization->nanocapsules size Particle Size & PDI (DLS) nanocapsules->size zeta Zeta Potential nanocapsules->zeta ee Encapsulation Efficiency (HPLC) nanocapsules->ee release In Vitro Drug Release nanocapsules->release cytotoxicity In Vitro Cytotoxicity (MTT Assay) nanocapsules->cytotoxicity end Comparative Analysis size->end zeta->end ee->end release->end cytotoxicity->end

Caption: Workflow for the preparation and evaluation of this compound nanocapsules.

Signaling_Pathway cluster_info Potential Mechanism of Action This compound This compound Nanocapsules PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion info

References

A Comparative Guide to Parasitological Cure Criteria for Lychnopholide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the parasitological cure criteria for treatment with Lychnopholide, a sesquiterpene lactone with demonstrated anti-parasitic activity. The focus is on its application against Trypanosoma cruzi, the causative agent of Chagas disease, with a comparative overview of standard treatments for Chagas disease and Leishmaniasis. This document synthesizes experimental data, details key laboratory protocols, and visualizes relevant pathways and workflows to support research and development in this field.

Overview of this compound and Comparator Drugs

This compound has emerged as a promising candidate for the treatment of Chagas disease, particularly when formulated in nanocapsules to enhance its efficacy and oral bioavailability.[1][2][3] Its performance is often benchmarked against benznidazole, the current standard of care for Chagas disease, and its cure criteria can be contextualized by comparing them to those used for other parasitic infections, such as Leishmaniasis, which is typically treated with drugs like Amphotericin B.

DrugTarget ParasiteMechanism of Action
This compound Trypanosoma cruziThe precise mechanism of action has not been fully elucidated, but it is known to have trypanocidal effects.[4] Studies suggest that it may be activated by nitroreductases in the parasite, leading to the generation of radical species that cause damage to parasitic macromolecules.[4]
Benznidazole Trypanosoma cruziActs as a prodrug that is activated by parasite-specific nitroreductases. This activation generates reactive nitrogen intermediates and free radicals, which induce damage to the parasite's DNA, proteins, and lipids, leading to cell death.[2][5][6]
Amphotericin B Leishmania spp.Binds to ergosterol, a major component of the parasite's cell membrane. This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately, cell death.[1][7]

Parasitological Cure Criteria: A Comparative Analysis

The determination of a definitive cure in parasitic diseases is complex and relies on a combination of parasitological, serological, and clinical assessments. The criteria vary depending on the parasite and the phase of the infection.

Chagas Disease (Trypanosoma cruzi)

The assessment of treatment efficacy for Chagas disease, both for this compound and benznidazole, involves multiple assays to confirm the absence of the parasite.

Cure CriterionThis compound (in vivo studies)Benznidazole (Standard of Care)
Hemoculture Negative hemoculture post-treatment is a key indicator of parasite elimination.[1]Consistently used to assess parasitological cure; negative results are required.
Polymerase Chain Reaction (PCR) Negative PCR results on blood and/or heart tissue (in animal models) are used to confirm the absence of parasite DNA.[1]A sensitive method to detect treatment failure. Sustained negative PCR is indicative of a cure.[8]
Enzyme-Linked Immunosorbent Assay (ELISA) A decrease in specific antibody titers is monitored. A complete seronegative conversion is the ultimate goal for cure confirmation.[1]Seronegative conversion is a primary endpoint for cure in the chronic phase, although it can take years to occur.
Quantitative PCR (qPCR) of Heart Tissue In preclinical models, negative qPCR of heart tissue is a stringent criterion for cure, indicating the clearance of parasites from a key target organ.[1]Used in research settings to quantify parasite load in tissues and assess treatment efficacy.
Leishmaniasis (Leishmania spp.)

The criteria for cure in Leishmaniasis are highly dependent on the clinical form of the disease (cutaneous, mucocutaneous, or visceral).

Cure CriterionDescription
Clinical Cure For cutaneous leishmaniasis, this involves the complete healing of skin lesions. For visceral leishmaniasis, it includes the resolution of fever, reduction in spleen and liver size, and improvement in blood parameters.[9]
Parasitological Cure Confirmed by the absence of Leishmania amastigotes in tissue samples (e.g., skin lesion biopsies, bone marrow aspirates) as determined by microscopy or PCR.[9]
Serology Serological tests have limited value in cutaneous and mucocutaneous leishmaniasis for determining cure but are used to support the diagnosis of visceral leishmaniasis. A decrease in antibody titers can be an indicator of successful treatment in visceral leishmaniasis.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of parasitological cure. Below are summaries of key experimental protocols.

Trypanosoma cruzi Detection

Hemoculture for T. cruzi

This method aims to isolate and grow T. cruzi from blood samples.

  • Sample Collection: Whole blood is collected aseptically.

  • Inoculation: A small volume of blood is inoculated into a biphasic culture medium, such as Liver Infusion Tryptose (LIT) medium.

  • Incubation: Cultures are maintained at 28°C and examined periodically for the presence of epimastigotes.

  • Observation: Microscopic examination is performed weekly for up to 90 days to detect motile parasites.[10]

Quantitative PCR (qPCR) for T. cruzi DNA in Blood

This molecular assay is highly sensitive for detecting parasite DNA.

  • DNA Extraction: DNA is extracted from whole blood or buffy coat using commercial kits.[1][3]

  • Target Amplification: The qPCR typically targets repetitive DNA sequences of T. cruzi, such as satellite DNA or kinetoplast DNA (kDNA), to increase sensitivity.[3][11]

  • Real-Time Detection: Amplification is monitored in real-time using fluorescent probes (e.g., TaqMan) or intercalating dyes (e.g., SYBR Green).

  • Quantification: The parasite load can be quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known parasite DNA concentrations.[11]

Leishmania spp. Detection

In Vitro Macrophage Infection Assay for Leishmania Amastigote Quantification

This assay is used to assess the efficacy of compounds against the intracellular stage of the parasite.

  • Macrophage Seeding: Peritoneal macrophages or a macrophage cell line (e.g., J774) are seeded in a multi-well plate and allowed to adhere.[6]

  • Parasite Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio.

  • Drug Treatment: After infection, the cells are treated with the test compound (e.g., this compound) at various concentrations.

  • Quantification of Infection: After a set incubation period (e.g., 72 hours), the cells are fixed and stained (e.g., with Giemsa). The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination.[5][6]

Visualizing Pathways and Workflows

Signaling Pathways

The mechanisms of action of benznidazole and Amphotericin B are relatively well-understood and can be visualized as follows:

Benznidazole_Mechanism Benznidazole Benznidazole (Prodrug) Nitroreductase Parasite Nitroreductase Benznidazole->Nitroreductase Activation Reactive_Intermediates Reactive Nitrogen Intermediates & Free Radicals Nitroreductase->Reactive_Intermediates Macromolecules Parasite DNA, Proteins, Lipids Reactive_Intermediates->Macromolecules Damage Cell_Death Parasite Cell Death Macromolecules->Cell_Death

Mechanism of Action of Benznidazole against T. cruzi.

AmphotericinB_Mechanism Amphotericin_B Amphotericin B Ergosterol Ergosterol in Parasite Membrane Amphotericin_B->Ergosterol Binding Pore_Formation Membrane Pore Formation Ergosterol->Pore_Formation Ion_Leakage Leakage of Intracellular Ions Pore_Formation->Ion_Leakage Cell_Death Parasite Cell Death Ion_Leakage->Cell_Death

Mechanism of Action of Amphotericin B against Leishmania.
Experimental Workflows

The workflow for assessing parasitological cure in a preclinical in vivo study for Chagas disease can be outlined as follows:

Chagas_Cure_Workflow Infection Experimental Infection of Mice with T. cruzi Treatment Treatment with This compound or Comparator Drug Infection->Treatment Post_Treatment_Monitoring Post-Treatment Monitoring Period Treatment->Post_Treatment_Monitoring Parasitological_Tests Parasitological Assays Post_Treatment_Monitoring->Parasitological_Tests Hemoculture Hemoculture Parasitological_Tests->Hemoculture Blood_PCR Blood PCR Parasitological_Tests->Blood_PCR Serology Serology (ELISA) Parasitological_Tests->Serology Tissue_qPCR Heart Tissue qPCR Parasitological_Tests->Tissue_qPCR Cure_Assessment Assessment of Parasitological Cure Hemoculture->Cure_Assessment Blood_PCR->Cure_Assessment Serology->Cure_Assessment Tissue_qPCR->Cure_Assessment

Workflow for Assessing Parasitological Cure in Chagas Disease.

The workflow for an in vitro screening of anti-leishmanial compounds is depicted below:

Leishmania_Screening_Workflow Macrophage_Culture Culture and Seeding of Macrophages Infection Infection with Leishmania Promastigotes Macrophage_Culture->Infection Drug_Addition Addition of Test Compound (e.g., this compound) Infection->Drug_Addition Incubation Incubation (e.g., 72 hours) Drug_Addition->Incubation Staining Fixation and Giemsa Staining Incubation->Staining Microscopy Microscopic Analysis Staining->Microscopy Quantification Quantification of Infected Macrophages and Amastigotes Microscopy->Quantification

Workflow for In Vitro Anti-Leishmanial Drug Screening.

References

Revolutionizing Chagas Disease Treatment: qPCR Validation of T. cruzi Clearance After Lychnopholide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge in Latin America. Current treatments, primarily benznidazole (BNZ) and nifurtimox, are limited by variable efficacy, especially in the chronic phase, and significant side effects.[1][2] This has spurred the search for novel therapeutic agents. Among the promising candidates is lychnopholide, a sesquiterpene lactone, which has demonstrated potent anti-T. cruzi activity, particularly when delivered via nanocapsules.[1][3] This guide provides a comprehensive comparison of this compound-based therapies with the standard treatment, benznidazole, focusing on the quantitative validation of parasite clearance using qPCR.

Comparative Efficacy: this compound vs. Benznidazole

Recent studies have highlighted the superior efficacy of this compound, especially in its nanocapsule formulation (LYC-NC), in both acute and chronic murine models of Chagas disease. These studies utilized strains of T. cruzi known to be partially or fully resistant to benznidazole, underscoring the potential of this compound to overcome current treatment limitations.[4]

Table 1: Cure Rates in Murine Models of Chagas Disease
Treatment GroupDoseT. cruzi StrainAcute Phase Cure Rate (%)Chronic Phase Cure Rate (%)Reference
This compound-PLA-PEG-NC12 mg/kg/dayVL-10 (BZ-resistant)7588[4]
This compound-PLA-PEG-NC8 mg/kg/dayVL-10 (BZ-resistant)4343[4]
Free this compound12 mg/kg/dayVL-10 (BZ-resistant)00[4]
Benznidazole (BZ)100 mg/kg/dayVL-10 (BZ-resistant)00[4]
Untreated Control-VL-10 (BZ-resistant)00[4]

Note: Cure was defined by consistently negative results in hemoculture and conventional PCR assays.[4]

Table 2: Parasitemia Reduction in Acutely Infected Mice
Treatment GroupDoseT. cruzi StrainKey FindingsReference
This compound-PCL NC2.0 mg/kg/dayCLReduced parasitemia[5]
This compound-PLA-PEG NC2.0 mg/kg/dayCLReduced parasitemia[5]
Free this compound2.0 mg/kg/dayCLReduced parasitemia[5]
Benznidazole (BZ)50 mg/kg/dayCLReduced parasitemia[5]
This compound-PCL NC2.0 mg/kg/dayYReduced parasitemia[5]
This compound-PLA-PEG NC2.0 mg/kg/dayYReduced parasitemia[5]
Free this compound2.0 mg/kg/dayYReduced parasitemia[5]
Benznidazole (BZ)50 mg/kg/dayYReduced parasitemia[5]

Experimental Protocols

The validation of T. cruzi clearance is critically dependent on sensitive and specific molecular techniques. Quantitative Polymerase Chain Reaction (qPCR) targeting parasite DNA has become a cornerstone for assessing therapeutic efficacy.[6][7]

Quantitative PCR (qPCR) for T. cruzi DNA Detection in Heart Tissue

This protocol was adapted from studies evaluating the efficacy of this compound nanocapsules.[4]

1. DNA Extraction:

  • Heart tissue samples are collected from treated and control mice.

  • Genomic DNA is extracted using a commercial DNA extraction kit following the manufacturer's instructions.

  • The concentration and purity of the extracted DNA are determined using spectrophotometry.

2. qPCR Reaction:

  • The qPCR reaction is performed in a final volume of 20 µL.

  • The reaction mixture contains:

    • 5 µL of template DNA.

    • 10 µL of a 2x qPCR Master Mix.

    • Primers and a probe targeting the satellite DNA of T. cruzi.[8]

    • An internal amplification control (e.g., targeting a host gene like GAPDH) to normalize the data and control for PCR inhibition.

3. Thermal Cycling Conditions:

  • An initial denaturation step at 95°C for 10 minutes.

  • Followed by 45 cycles of:

    • Denaturation at 95°C for 15 seconds.

    • Annealing and extension at 58°C for 1 minute.[8]

4. Data Analysis:

  • The cycle threshold (Ct) values are determined for both the T. cruzi target and the internal control.

  • The relative quantification of parasite DNA is calculated using the ΔΔCt method.

  • A standard curve using known amounts of T. cruzi DNA can be included for absolute quantification of parasite load.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for qPCR validation of T. cruzi clearance following this compound therapy.

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_qpcr qPCR Validation cluster_outcome Outcome Assessment Infection Mice infected with Trypanosoma cruzi Treatment Treatment with this compound-NC, Free this compound, Benznidazole, or Vehicle Control Infection->Treatment Initiation of therapy Sampling Collection of heart tissue at the end of treatment Treatment->Sampling DNA_Extraction Genomic DNA Extraction Sampling->DNA_Extraction qPCR Quantitative PCR (T. cruzi satellite DNA) DNA_Extraction->qPCR Data_Analysis Data Analysis (Parasite Load Quantification) qPCR->Data_Analysis Cure_Assessment Determination of Parasitological Cure Data_Analysis->Cure_Assessment

Caption: Experimental workflow for qPCR validation of T. cruzi clearance.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound against T. cruzi is still under investigation, many trypanocidal drugs, such as benznidazole and nifurtimox, function by inducing oxidative stress within the parasite.[9][10] These drugs are pro-drugs that are activated by a parasite-specific nitroreductase, leading to the generation of free radicals that damage parasite DNA, lipids, and proteins.[9] It is plausible that this compound may also interfere with critical parasite biochemical pathways. The interaction of the parasite with host cells involves complex signaling cascades that trigger parasite internalization.[11] Future research will likely elucidate how this compound disrupts these essential processes.

signaling_pathway cluster_host Host Cell cluster_parasite Trypanosoma cruzi cluster_drug Drug Action Host_Receptor Host Cell Receptor Signaling_Cascade Signaling Cascade (e.g., Ca2+ influx) Host_Receptor->Signaling_Cascade Internalization Parasite Internalization Signaling_Cascade->Internalization Parasite_Death Parasite Death Internalization->Parasite_Death Drug targets intracellular amastigotes Parasite_Ligand Parasite Surface Ligand Parasite_Ligand->Host_Receptor Binding This compound This compound This compound->Parasite_Death Potential disruption of essential pathways BZ Benznidazole Nitroreductase Parasite Nitroreductase BZ->Nitroreductase Activation Oxidative_Stress Oxidative Stress Nitroreductase->Oxidative_Stress Oxidative_Stress->Parasite_Death

Caption: Host-parasite interaction and proposed drug action mechanisms.

References

Comparative Histopathological Analysis of Cardiac Tissue: Lychnopholide vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the known cardiotoxic effects of Lychnopholide in contrast to the well-documented histopathological impact of Doxorubicin.

Introduction

This compound, a sesquiterpene lactone with potential anticancer properties, has raised concerns regarding its cardiotoxicity. While detailed histopathological data on this compound's effects on cardiac tissue are currently limited in published literature, its adverse cardiac effects warrant a comparative analysis with well-established cardiotoxic agents. This guide provides a comparison between the known cardiac effects of this compound and the extensively documented histopathological changes induced by Doxorubicin, a widely used and studied cardiotoxic chemotherapy drug. This comparison aims to offer a framework for researchers investigating the cardiac safety profile of this compound and other novel compounds.

Data Presentation: this compound vs. Doxorubicin Cardiotoxicity

The following table summarizes the currently available data on the cardiotoxic effects of this compound and the well-established data for Doxorubicin. It is important to note the disparity in the level of detail, highlighting the need for further histopathological investigation into this compound's cardiac effects.

FeatureThis compoundDoxorubicin
Primary Cardiac Effect Heart failure, mortality in miceCardiomyopathy, heart failure[1][2]
Echocardiographic Findings Ballooned apex of the left ventricleLeft ventricular dysfunction
Histopathological Findings Data not available in current literatureMyocyte vacuolization, myofibrillar loss, inflammatory cell infiltration, interstitial fibrosis[1][2][3]
Mechanism of Cardiotoxicity Not fully elucidatedProduction of reactive oxygen species, mitochondrial dysfunction, DNA damage[1][4]

Histopathological Comparison

Due to the absence of specific histopathological studies on this compound, this section details the well-documented cardiac tissue changes induced by Doxorubicin as a reference for potential future studies on this compound.

Doxorubicin-Induced Cardiac Histopathology

Histopathological examination of cardiac tissue following Doxorubicin administration typically reveals a spectrum of dose- and time-dependent changes:

  • Myocyte Damage: The earliest changes often involve vacuolization of the cytoplasm within cardiomyocytes.[2] This is frequently accompanied by the loss of myofibrils, leading to a disorganized appearance of the cardiac muscle fibers.[1][3]

  • Inflammation: An infiltration of inflammatory cells, such as macrophages and lymphocytes, is commonly observed in the interstitial spaces of the myocardium.[2]

  • Fibrosis: Chronic Doxorubicin cardiotoxicity is characterized by the excessive deposition of collagen fibers in the interstitial and perivascular spaces, a condition known as cardiac fibrosis.[1] This fibrosis disrupts the normal architecture of the heart and contributes to impaired cardiac function.

Experimental Protocols

For researchers planning to investigate the histopathological effects of this compound on cardiac tissue, the following standard protocols, widely used in the assessment of drug-induced cardiotoxicity, are recommended.

Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used models for cardiotoxicity studies.

  • Dosing Regimen: A dose-response study should be conducted to determine the appropriate concentrations of this compound. A control group receiving the vehicle and a positive control group receiving a known cardiotoxic agent like Doxorubicin should be included.

Tissue Collection and Preparation
  • At the end of the treatment period, animals are euthanized, and their hearts are excised.

  • The hearts are weighed and then fixed in 10% neutral buffered formalin for at least 24 hours.

  • Following fixation, the hearts are processed through graded alcohols and xylene and embedded in paraffin wax.

Histopathological Staining and Analysis
  • Hematoxylin and Eosin (H&E) Staining: This is a standard staining method to visualize the overall morphology of the cardiac tissue, including myocyte integrity, inflammation, and necrosis.

  • Masson's Trichrome Staining: This technique is used to specifically detect and quantify collagen deposition (fibrosis), which stains blue, while muscle fibers stain red and nuclei stain black.[5]

  • Picrosirius Red Staining: This method is also used for the visualization of collagen fibers and is particularly useful for assessing collagen type and organization under polarized light.[6]

  • Immunohistochemistry: Staining for specific markers can provide further insights. For example, staining for markers of apoptosis (e.g., cleaved caspase-3) or inflammation (e.g., CD68 for macrophages) can be performed.

Quantitative Analysis
  • Histopathological changes should be scored semi-quantitatively by a trained pathologist blinded to the treatment groups.

  • The extent of fibrosis can be quantified using image analysis software on Masson's Trichrome or Picrosirius Red stained sections. The fibrotic area is typically expressed as a percentage of the total myocardial area.

Mandatory Visualization

Experimental_Workflow cluster_protocol Experimental Protocol for Cardiac Histopathology start Animal Dosing (this compound, Vehicle, Doxorubicin) tissue_collection Tissue Collection (Heart Excision and Fixation) start->tissue_collection processing Tissue Processing (Dehydration, Clearing, Embedding) tissue_collection->processing sectioning Microtomy (Paraffin Sectioning) processing->sectioning staining Histological Staining (H&E, Masson's Trichrome, Picrosirius Red) sectioning->staining analysis Microscopic Analysis & Image Quantification staining->analysis end Data Interpretation & Comparison analysis->end

Caption: Workflow for histopathological analysis of cardiac tissue.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Production Doxorubicin->ROS Mitochondria Mitochondrial Dysfunction Doxorubicin->Mitochondria DNA DNA Damage Doxorubicin->DNA Myocyte_Injury Cardiomyocyte Injury ROS->Myocyte_Injury Mitochondria->Myocyte_Injury DNA->Myocyte_Injury Inflammation Inflammation Myocyte_Injury->Inflammation Fibrosis Fibrosis Myocyte_Injury->Fibrosis Cardiotoxicity Cardiotoxicity Inflammation->Cardiotoxicity Fibrosis->Cardiotoxicity

References

A Comparative Analysis of Lychnopholide and Other Natural Trypanocidal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and less toxic treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led researchers to explore the vast chemical diversity of natural products. Among these, sesquiterpene lactones have emerged as a promising class of compounds with potent trypanocidal activity. This guide provides a detailed comparison of Lychnopholide, a sesquiterpene lactone isolated from species of the Asteraceae family, with other notable natural trypanocidal compounds. The comparative analysis is based on their in vitro efficacy, selectivity, and proposed mechanisms of action, supported by experimental data.

Quantitative Comparison of Trypanocidal Activity

The following table summarizes the in vitro activity of this compound and other selected natural compounds against different developmental stages of Trypanosoma cruzi, along with their cytotoxicity against mammalian cell lines and the corresponding selectivity index (SI). A higher SI value indicates greater selectivity for the parasite over host cells, a crucial parameter for drug development.

CompoundClassTarget Organism/StageIC50/EC50 (µM)Cytotoxicity (CC50 in µM)Cell LineSelectivity Index (SI)Reference
This compound Sesquiterpene LactoneT. cruzi (Y strain)3.6 (MIC)---[1]
T. cruzi amastigotes--H9c232.11[2]
Goyazensolide Sesquiterpene LactoneT. cruzi amastigotes (Y strain)0.020 (48h)9.56 (24h)H9c2915.00 (48h)[3][4]
T. cruzi (Y strain)0.24 (MIC)---[1]
Eremantholide C Sesquiterpene LactoneT. cruzi (Y and CL strains)- (complete lysis)---[5][6][7]
T. cruzi (Y strain)0.15 (MIC)---[1]
Cynaropicrin Sesquiterpene LactoneT. cruzi4.4>25 (L6)L6>5.7[8]
T. b. rhodesiense0.32.34 (L6)L67.8[8][9]
T. b. gambiense0.2---[9]
Dehydrozaluzanin C Sesquiterpene LactoneT. cruzi epimastigotes2.5 - 50 µg/mL---[10][11]
Parthenolide Sesquiterpene LactoneT. cruzi epimastigotes0.5 µg/mL---[12]
Benznidazole (Reference) NitroimidazoleT. cruzi amastigotes (Y strain)0.200 (48h)1.3 (24h)H9c241.00 (48h)[3][4]

Mechanisms of Action: A Look into a Shared Strategy

Several of the compared sesquiterpene lactones, including Cynaropicrin, are believed to exert their trypanocidal effect through a mechanism involving the depletion of intracellular thiols, particularly trypanothione.[9][13][14] Trypanothione is a crucial molecule for the parasite's defense against oxidative stress. The α,β-unsaturated carbonyl groups present in the structure of these lactones can act as Michael acceptors, reacting with the thiol groups of trypanothione and other essential biomolecules, leading to parasite death.[13] This disruption of the parasite's redox balance can trigger apoptosis-like cell death.[13][15]

STL Sesquiterpene Lactone (e.g., Cynaropicrin) Trypanothione Trypanothione (T(SH)2) STL->Trypanothione Depletes ROS Reactive Oxygen Species (ROS) Trypanothione->ROS Neutralizes Apoptosis Apoptosis-like Cell Death ROS->Apoptosis

Caption: Proposed mechanism of action for some sesquiterpene lactones.

Experimental Protocols

The data presented in this guide were generated using various in vitro assays. Below are generalized methodologies for the key experiments cited.

In Vitro Trypanocidal Activity Assay

A common workflow for evaluating the trypanocidal activity of natural compounds is outlined below.

start Start culture Cultivate T. cruzi (epimastigotes, trypomastigotes, or amastigotes) start->culture incubate Incubate parasites with compounds for 24-72h culture->incubate prepare Prepare serial dilutions of test compounds prepare->incubate assess Assess parasite viability (e.g., resazurin assay, microscopy) incubate->assess calculate Calculate IC50/EC50 values assess->calculate end End calculate->end

Caption: General workflow for in vitro trypanocidal assays.

Detailed Methodologies:

  • Parasite Culture: Epimastigotes of T. cruzi are typically cultured in liver infusion tryptose (LIT) medium. Trypomastigotes and amastigotes are often obtained from infected mammalian cell cultures.[16]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in the culture medium to the desired concentrations.[16]

  • Incubation: Parasites are incubated with the compounds in 96-well plates at a specific temperature (e.g., 28°C for epimastigotes, 37°C for amastigotes and trypomastigotes) for a defined period (typically 24, 48, or 72 hours).[16][17]

  • Viability Assessment: Parasite viability can be determined by several methods:

    • Microscopy: Direct counting of motile parasites using a Neubauer chamber.[16]

    • Colorimetric/Fluorometric Assays: Using viability indicators like resazurin or MTT, where a change in color or fluorescence correlates with the number of viable parasites.[18]

    • High-Content Imaging: Automated microscopy and image analysis to quantify intracellular amastigotes.[19]

  • Data Analysis: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[17]

Cytotoxicity Assay

To assess the toxicity of the compounds to host cells, a similar protocol is followed using a mammalian cell line.

Detailed Methodologies:

  • Cell Culture: Mammalian cell lines such as L6 (rat myoblasts), Vero (monkey kidney epithelial cells), or H9c2 (rat cardiomyocytes) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum.[17][20]

  • Incubation: The cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a period that typically matches the trypanocidal assay (e.g., 24-72 hours).[20]

  • Viability Assessment: Cell viability is commonly measured using the MTT or resazurin assay, where the metabolic activity of viable cells converts a substrate into a colored or fluorescent product.[17][20]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50).[21]

Conclusion

This compound demonstrates significant trypanocidal activity, comparable to other sesquiterpene lactones. However, compounds like Goyazensolide exhibit a remarkably high selectivity index, making them particularly interesting candidates for further investigation. The shared mechanism of action among many of these compounds, targeting the parasite's redox metabolism, presents a promising avenue for the development of novel trypanocidal drugs. Further studies are warranted to fully elucidate the structure-activity relationships, optimize the lead compounds for improved efficacy and safety, and explore their in vivo potential in preclinical models of Chagas disease.

References

A Head-to-Head Comparison of Lychnopholide and Nifurtimox for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of Chagas disease therapeutics, researchers and drug development professionals are in constant pursuit of more effective and safer treatment options. This guide provides a comprehensive head-to-head comparison of a promising natural compound, Lychnopholide, and the established drug, nifurtimox. The following sections present available experimental data, detailed methodologies, and a visual representation of their mechanisms of action to aid in the objective evaluation of their potential.

Quantitative Performance Analysis

The following tables summarize the in vitro and in vivo efficacy of this compound and nifurtimox against Trypanosoma cruzi, the etiological agent of Chagas disease.

Table 1: In Vitro Activity against Trypanosoma cruzi
CompoundParasite StageIC50 / EC50 (µM)Host Cell LineSelectivity Index (SI)Reference
This compound (Free) EpimastigotesSimilar to LYC-NC-32.11[1]
AmastigotesMore active than LYC-NCH9c232.11[1]
This compound (LYC-PLA-PEG-NC) EpimastigotesSimilar to Free-LYC-45.38[1]
AmastigotesLess active than Free-LYCH9c245.38[1]
Nifurtimox Epimastigotes (Y strain)Not specified--[2]
Epimastigotes (Dm28c)Not specified--[2]
Trypomastigotes (Dm28c)Not specified--[2]
Amastigotes (Dm28c)Not specified--[2]
Amastigotes0.72 ± 0.15H9c2>45[3]
Amastigotes (Various strains)Submicromolar to low micromolarU2OS-[4]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; SI: Selectivity Index (CC50 for host cell / IC50 for parasite). LYC-PLA-PEG-NC: this compound-loaded poly(D,L-lactide)-block-polyethylene glycol nanocapsules.

Table 2: In Vivo Efficacy in Murine Models of Chagas Disease
CompoundMouse ModelT. cruzi StrainTreatment PhaseDoseEfficacyReference
This compound (Free) Swiss miceVL-10 (BZN/NFX resistant)Acute & Chronic12 mg/kg/day (oral)No cure observed[5]
This compound (LYC-PLA-PEG-NC) Swiss miceVL-10 (BZN/NFX resistant)Acute8 mg/kg/day (oral)43% cure rate[5]
Acute12 mg/kg/day (oral)75% cure rate (parasitological cure)[5][6]
Chronic8 mg/kg/day (oral)43% cure rate[5]
Chronic12 mg/kg/day (oral)88% cure rate (parasitological cure)[5][6]
Swiss miceColombian (BZN/NFX resistant)Not specified2 mg/kg/day (IV)62.5% cure rate[1]
Not specified12 mg/kg/day (oral)80% cure rate[1]
Nifurtimox Swiss miceTulahuenAcute100 mg/kg/day (oral)Treatment for 20 days[4]
BALB/c miceY strain (partially sensitive)Acute100 mg/kg/day (oral, 20 days)47% cure rate[3]

BZN: Benznidazole; NFX: Nifurtimox.

Experimental Protocols

In Vitro Anti-Trypanosoma cruzi Activity Assays

This compound:

  • Activity against Epimastigotes and Amastigotes: The activity of free this compound (Free-LYC) and this compound-loaded nanocapsules (LYC-NC) was assessed against epimastigotes and amastigotes of T. cruzi. The selectivity index (SI) was calculated as the ratio of the 50% cytotoxic concentration (CC50) for H9c2 cells to the 50% inhibitory concentration (IC50) against the parasite forms[1].

Nifurtimox:

  • Activity against Amastigotes: The anti-T. cruzi activity of nifurtimox was evaluated on intracellular amastigotes. The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) were determined. Cytotoxicity was assessed on H9c2 mammalian cells to determine the 50% cytotoxic concentration (CC50), and the selectivity index was calculated[3].

  • Activity against a Panel of T. cruzi Strains: The 50% effective concentration (EC50) of nifurtimox was determined against a panel of seven T. cruzi strains. Infected U2OS cell monolayers were treated with the compound for 72 to 96 hours[4].

In Vivo Efficacy Studies in Murine Models

This compound:

  • Infection and Treatment: Swiss mice were infected with the benznidazole- and nifurtimox-resistant VL-10 strain of T. cruzi. Treatment with free this compound or this compound-loaded nanocapsules was administered orally at the specified doses during either the acute or chronic phase of the infection[5]. Another study used the Colombian strain, also resistant to conventional drugs, with intravenous and oral administration of this compound nanocapsules[1].

  • Evaluation of Efficacy: Treatment efficacy was determined by assessing parasitemia levels and, ultimately, parasitological cure[1][5].

Nifurtimox:

  • Infection and Treatment: Female Swiss mice were infected intraperitoneally with trypomastigotes of the Tulahuen strain. Oral treatment with nifurtimox commenced on day 8 post-infection and continued for 20 days[4]. In a separate study, female mice were infected with the Y strain of T. cruzi, which exhibits partial sensitivity to nifurtimox. Oral treatment was administered for 20 consecutive days starting on the 4th day post-infection[3].

  • Evaluation of Efficacy: The primary outcome was the achievement of a cure, with cure rates being reported[3][4].

Mechanism of Action and Signaling Pathways

Nifurtimox

The mechanism of action of nifurtimox is primarily attributed to the generation of reactive oxygen species (ROS) and other cytotoxic intermediates within the parasite. This process is initiated by the reduction of the nitro group of nifurtimox by parasitic nitroreductases[7]. The resulting nitro radicals can then react with molecular oxygen to produce superoxide anions and other ROS, leading to oxidative stress. This oxidative stress damages various cellular components, including lipids, proteins, and DNA, ultimately leading to parasite death.

Nifurtimox_Mechanism Nifurtimox Nifurtimox Nitroreductase Parasite Nitroreductase Nifurtimox->Nitroreductase Reduction Nitro_Radical Nitro Radical Intermediates Nitroreductase->Nitro_Radical Oxygen Molecular Oxygen (O2) Nitro_Radical->Oxygen Redox Cycling ROS Reactive Oxygen Species (ROS) Oxygen->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Parasite_Death Parasite Death Cellular_Damage->Parasite_Death

Caption: Nifurtimox's mechanism of action.

This compound

The precise mechanism of action of this compound against Trypanosoma cruzi is still under investigation, with recent studies providing the "first insights"[1]. Preliminary findings suggest that fluorescently labeled this compound nanocapsules are distributed in the cytoplasm of cardiomyocytes, both infected and uninfected, and interact with trypomastigotes[1]. This suggests a direct interaction with the parasite. Further research is needed to elucidate the specific molecular targets and signaling pathways involved in its trypanocidal activity.

Lychnopholide_Interaction cluster_host Host Cardiomyocyte Host_Cytoplasm Cytoplasm LYC_NC This compound Nanocapsule Trypomastigote Intracellular Trypomastigote LYC_NC->Host_Cytoplasm Uptake Interaction Direct Interaction LYC_NC->Interaction Interaction->Trypomastigote

Caption: this compound nanocapsule interaction.

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of anti-Trypanosoma cruzi compounds in a murine model.

Experimental_Workflow Infection Infection of Mice with T. cruzi Acute_Phase Acute Phase Infection->Acute_Phase Chronic_Phase Chronic Phase Acute_Phase->Chronic_Phase Treatment Treatment Initiation (e.g., Oral Gavage) Acute_Phase->Treatment Chronic_Phase->Treatment Parasitemia Monitoring of Parasitemia Treatment->Parasitemia Cure_Assessment Assessment of Cure (e.g., PCR, Hemoculture) Parasitemia->Cure_Assessment Outcome Determination of Efficacy Cure_Assessment->Outcome

Caption: In vivo drug efficacy workflow.

Conclusion

This guide provides a comparative overview of this compound and nifurtimox based on currently available scientific literature. Nifurtimox is an established treatment with a known, albeit complex, mechanism of action. This compound, particularly in its nanoformulation, demonstrates significant promise, exhibiting high cure rates in preclinical models, even against drug-resistant parasite strains. However, further research is imperative to fully elucidate its mechanism of action and to establish its safety and efficacy profile in clinical settings. The data presented herein should serve as a valuable resource for researchers and professionals dedicated to advancing the treatment of Chagas disease.

References

Validating the In Vivo Anti-inflammatory Effect of Lychnopholide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of Lychnopholide, a sesquiterpenoid lactone with putative therapeutic properties. Due to a lack of specific in vivo studies on this compound, this document serves as a comprehensive template, outlining standard experimental models and offering a comparative analysis with established anti-inflammatory agents. The provided data for comparator drugs are representative of typical findings in the described models. When specific experimental data for this compound becomes available, it can be integrated into the structured tables and analyses presented herein.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize quantitative data from common in vivo inflammation models. These tables are designed to allow for a direct comparison of this compound's efficacy against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Table 1: Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 6h
Vehicle Control -00
This compound Data not availableData not availableData not available
Indomethacin 10~ 45-55~ 50-60
Diclofenac 25~ 40-50~ 45-55

Table 2: Croton Oil-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Ear Edema Inhibition (%)Myeloperoxidase (MPO) Activity Reduction (%)
Vehicle Control -00
This compound Data not availableData not availableData not available
Dexamethasone 0.1~ 70-80~ 60-70
Indomethacin 0.5~ 50-60~ 40-50

Table 3: LPS-Induced Pro-inflammatory Cytokine Production in Mice

Treatment GroupDose (mg/kg)Serum TNF-α Reduction (%)Serum IL-6 Reduction (%)
Vehicle Control -00
This compound Data not availableData not availableData not available
Dexamethasone 5~ 50-60~ 60-70
Micheliolide (a similar sesquiterpenoid lactone) 10Significant reductionSignificant reduction

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are standardized and widely used in the field of inflammation research.

Carrageenan-Induced Paw Edema

This model is a classic and highly reproducible assay for evaluating acute inflammation.[1][2]

  • Animals: Male Wistar rats or Swiss albino mice (180-220 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (various doses).

    • The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals, typically 1, 2, 3, and 6 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Croton Oil-Induced Ear Edema

This model is used to assess topical anti-inflammatory activity.[3][4]

  • Animals: Swiss albino mice (20-25 g).

  • Procedure:

    • A solution of croton oil in a suitable vehicle (e.g., acetone) is prepared.

    • Animals are divided into groups: vehicle control, positive control (e.g., Dexamethasone, 0.1 mg/ear), and this compound treatment groups.

    • The croton oil solution is applied to the inner surface of the right ear.

    • The treatments (vehicle, positive control, or this compound) are applied topically to the same ear shortly after the croton oil application.

    • After a specified time (usually 4-6 hours), the animals are euthanized, and a circular section of the ear is removed using a biopsy punch.

    • The weight of the ear punch is measured.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the weight of the ear punch from the treated groups to the control group. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be measured from the ear tissue homogenate.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.[5][6][7]

  • Animals: Male BALB/c mice (20-25 g).

  • Procedure:

    • Animals are divided into groups: vehicle control, LPS control, positive control (e.g., Dexamethasone, 5 mg/kg), and this compound treatment groups.

    • The respective treatments are administered (e.g., i.p. or p.o.).

    • After a pre-treatment period (e.g., 1 hour), animals are challenged with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

    • After a specific time (e.g., 2-6 hours), blood is collected via cardiac puncture.

  • Data Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using ELISA kits.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of this compound's anti-inflammatory effects.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Potential Point of Intervention for this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits? This compound->NFκB Inhibits?

Caption: Putative mechanism of this compound's anti-inflammatory action via the NF-κB signaling pathway.

G cluster_0 Animal Grouping and Acclimatization cluster_1 Treatment and Induction of Inflammation cluster_2 Data Collection and Analysis Start Select Animals Acclimatize Acclimatize (1 week) Start->Acclimatize Group Randomize into Groups Acclimatize->Group Treat Administer Vehicle, this compound, or Positive Control Group->Treat Induce Induce Inflammation (Carrageenan, Croton Oil, or LPS) Treat->Induce Measure Measure Inflammatory Parameters (Edema, Cytokines, MPO) Induce->Measure Analyze Statistical Analysis Measure->Analyze Report Report Findings Analyze->Report

Caption: General experimental workflow for in vivo validation of anti-inflammatory compounds.

References

Safety Operating Guide

Proper Disposal of Lychnopholide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Lychnopholide, a sesquiterpene lactone with potent biological activity. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information is compiled from safety data sheets and general guidelines for handling hazardous chemical waste.

I. Understanding the Hazards

This compound is classified with the following hazards:

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • H402: Harmful to aquatic life.[1]

Due to its potential health and environmental risks, this compound and its contaminated materials must be disposed of as hazardous waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, wear respiratory protection.[1] A NIOSH-certified respirator is recommended, especially when dealing with spills or damaged containers.[2][3]

  • Hand Protection: Handle with impervious gloves.[1] Double chemotherapy gloves are recommended for maximum protection.[4][5]

  • Eye and Face Protection: Use a face shield to protect against splashes or aerosolization.[2]

  • Skin and Body Protection: Wear a protective gown with a solid front.[2][5]

III. Storage of this compound Waste

Proper storage of this compound waste awaiting disposal is crucial to prevent accidental exposure and environmental contamination.

ParameterSpecificationSource
Storage Temperature 2 - 8 °C[1]
Container Tightly closed, properly labeled hazardous waste container.[1]
Storage Conditions Dry, under an inert gas, protected from moisture.[1]
Security Keep locked up or in an area accessible only to qualified or authorized persons.[1]

Refrigerated antineoplastic hazardous drugs must be stored in a dedicated refrigerator in a negative pressure area.[6]

IV. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] Do not dispose of this compound in the regular trash or down the drain.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all disposable items visibly contaminated with this compound, such as gloves, absorbent pads, and empty vials, into a designated, sealable plastic bag or container clearly labeled as "Hazardous Waste" and with the chemical name "this compound".[5][7]

    • Do not commingle this compound waste with other laboratory wastes unless specifically permitted by your institution's environmental health and safety (EHS) office.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Separate waste solutions of antineoplastic drugs from other hazardous chemical waste.[4]

  • Sharps Waste:

    • Any sharps (needles, syringes, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for hazardous drug waste.[4][7] This container should be labeled as holding chemotherapy/hazardous drug items.[5]

    • Syringes containing more than a trace amount of the drug must be disposed of as hazardous chemical waste in a special bulk waste container, not a standard sharps container.[4]

2. Decontamination of Work Surfaces:

  • After handling and packaging this compound waste, decontaminate all work surfaces.

  • Clean the area thoroughly with a detergent solution followed by clean water.[5]

3. Final Disposal Procedure:

  • Once the waste container is full or no longer in use, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5]

  • Ensure all containers are properly sealed and labeled according to your institution's and local regulations.

  • Complete any required waste pickup request forms.[4]

V. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary:

  • Evacuate and Restrict Access: Evacuate all non-essential personnel from the laboratory and restrict access to the area.[5]

  • Notify Authorities: Report the spill to your institution's EHS office and your supervisor as soon as possible.[5]

  • Utilize Spill Kit: Use a spill kit containing appropriate PPE, including a respirator, and absorbent materials.[8]

  • Cleanup: Clean up the spill according to your institution's established procedures for hazardous drug spills.

  • Waste Disposal: Double bag all spill cleanup waste in plastic bags labeled with the contents and arrange for pickup by EHS.[5]

VI. Disposal Workflow Diagram

LychnopholideDisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator if needed) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Gloves, Vials, Pads) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Place in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Place in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store Waste Securely in Designated Area (2-8°C) collect_solid->store collect_liquid->store collect_sharps->store decontaminate Decontaminate Work Surfaces store->decontaminate pickup Arrange for Pickup by EHS/Approved Vendor decontaminate->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Lychnopholide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Lychnopholide, a sesquiterpene lactone with potential therapeutic applications and associated biological activity.

Essential Safety and Handling Procedures

When working with this compound, a cautious approach is necessary due to its biological activity. Studies have indicated potential cardiotoxicity of free this compound in animal models, underscoring the need for stringent safety measures.[1]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is crucial to prevent skin and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (double-gloving recommended)Prevents direct skin contact with the compound.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coat, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or when generating dust.Minimizes inhalation of airborne particles.

Handling and Storage:

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or other ventilated enclosure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates airborne dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use:

    • Keep containers with this compound sealed when not in use.

    • Clearly label all solutions and preparations.

    • In case of a spill, follow established laboratory spill cleanup procedures for solid chemical waste.

  • Decontamination:

    • Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area after use.

    • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with general laboratory trash.

  • Containerization:

    • Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste (e.g., unused solutions) in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management program.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆PubChem
Molecular Weight 358.4 g/mol PubChem
Appearance White to Light Tan Crystalline SolidFisher Scientific[2]
Solubility Soluble in waterFisher Scientific[2]

Visualizing the Safety Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Lychnopholide_Safety_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling weighing Weighing and Aliquoting (Avoid Dust) handling->weighing experiment Experimental Use weighing->experiment decontamination Decontaminate Work Area experiment->decontamination waste_collection Collect Waste in Labeled Hazardous Waste Container decontamination->waste_collection disposal Dispose via Institutional EHS Program waste_collection->disposal end End disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.